Methyl 1-methyl-4-oxocyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGELMQRSNFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502853 | |
| Record name | Methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37480-41-4 | |
| Record name | Methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a key building block in synthetic organic chemistry. With the CAS Number 37480-41-4 , this molecule holds significant potential for the development of novel therapeutics and complex molecular architectures. This document will delve into its synthesis, physicochemical properties, spectroscopic profile, and applications, with a focus on providing actionable insights for laboratory and developmental settings.
Core Compound Identity and Significance
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a derivative of methyl 4-oxocyclohexanecarboxylate (CAS: 6297-22-9), featuring an additional methyl group at the C1 position.[1][2] This seemingly minor structural modification can significantly influence the compound's reactivity, stereochemistry, and ultimately the biological activity of molecules derived from it. The presence of both a ketone and an ester functional group within a cyclic framework makes it a versatile intermediate for a variety of chemical transformations.
The unmethylated analog is a known precursor in the synthesis of imidazobenzazepine derivatives, which have shown potential as dual H1/5-HT2A antagonists for treating sleep disorders.[3][4] The introduction of a methyl group at the quaternary center in Methyl 1-methyl-4-oxocyclohexanecarboxylate can be a strategic move in drug design to enhance metabolic stability or fine-tune receptor binding interactions.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate is most effectively approached in a two-step sequence starting from readily available precursors. The initial step involves the synthesis of the unmethylated core, Methyl 4-oxocyclohexanecarboxylate, followed by a targeted methylation at the C1 position.
Synthesis of the Precursor: Methyl 4-oxocyclohexanecarboxylate
A reliable method for the synthesis of Methyl 4-oxocyclohexanecarboxylate involves the demethoxycarbonylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[5] This reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) with the aid of sodium chloride and water under reflux conditions.[5] The mechanism involves the hydrolysis and decarboxylation of the geminal diester functionality.
Experimental Protocol: Synthesis of Methyl 4-oxocyclohexanecarboxylate [5]
-
Materials: Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, dimethylformamide (DMF), sodium chloride (NaCl), water, dichloromethane, magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) in DMF (240 ml).
-
Add sodium chloride (0.445 mole) and water (0.89 mole) to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 100 ml).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield the crude product as a yellow oil.
-
Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain pure Methyl 4-oxocyclohexanecarboxylate.
-
C1-Methylation to Yield Methyl 1-methyl-4-oxocyclohexanecarboxylate
The introduction of the methyl group at the C1 position is achieved through an alkylation reaction. The carbon alpha to both the ester and the ketone is acidic and can be deprotonated with a suitable base to form an enolate, which then acts as a nucleophile to attack a methylating agent.
Experimental Protocol: C1-Methylation
-
Materials: Methyl 4-oxocyclohexanecarboxylate, a strong non-nucleophilic base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), a methylating agent (e.g., methyl iodide (CH₃I)), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of Methyl 4-oxocyclohexanecarboxylate in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of the base (e.g., NaH, 60% dispersion in mineral oil).
-
Stir the mixture at 0°C for 30-60 minutes to allow for complete enolate formation.
-
Add a slight excess (1.1 equivalents) of methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Methyl 1-methyl-4-oxocyclohexanecarboxylate is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 37480-41-4 | [2] |
| Molecular Formula | C₉H₁₄O₃ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Predicted based on analog | [7] |
| IR | Predicted based on analog | [8] |
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides key information about the proton environment in the molecule. The spectrum for Methyl 1-methyl-4-oxocyclohexanecarboxylate is expected to show signals for the methyl ester protons, the C1-methyl protons, and the methylene protons of the cyclohexane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key signals to expect include the carbonyl carbons of the ketone and ester, the quaternary carbon at C1, the methyl carbons, and the methylene carbons of the ring. Based on the unmethylated analog, the ketone carbonyl is expected around 208 ppm and the ester carbonyl around 175 ppm.[7]
IR (Infrared) Spectroscopy : The IR spectrum is useful for identifying the key functional groups. Strong absorption bands are expected for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).
Applications in Drug Discovery and Organic Synthesis
The structural features of Methyl 1-methyl-4-oxocyclohexanecarboxylate make it a valuable intermediate in several areas of organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.
Building Block for Bioactive Molecules
As an analog of a known precursor to dual H1/5-HT2A antagonists, Methyl 1-methyl-4-oxocyclohexanecarboxylate is a prime candidate for the synthesis of novel drug candidates.[3][4] The introduction of the C1-methyl group can serve to block metabolic pathways, potentially increasing the in vivo half-life of a drug, or to create a specific three-dimensional structure that enhances binding to a biological target.
Synthesis of Spirocyclic Compounds
The presence of the ketone functionality allows for further reactions to build more complex ring systems. Cyclic ketones are common starting materials for the synthesis of spirocyclic compounds, which are structural motifs found in numerous natural products and pharmaceuticals.[3][9][10] The ketone can be converted to an enolate and reacted with a variety of electrophiles to initiate the formation of a second ring fused at the C4 position.
Workflow for Spirocycle Synthesis
Caption: Generalized workflow for the synthesis of spirocycles.
Conclusion
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a versatile and valuable chemical intermediate with significant potential in drug discovery and complex molecule synthesis. Its synthesis is achievable through a straightforward two-step process, and its bifunctional nature allows for a wide range of subsequent chemical transformations. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
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PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Jo, W., Scholz, J. K., Lyu, H., Cho, S. H., & Dong, G. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Retrieved from [Link]
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Smith, A. B., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved from [Link]
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Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Retrieved from [Link]
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Grotz, L. F., & Tivey, D. J. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PubMed Central. Retrieved from [Link]
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Ternansky, R. J., & Draheim, S. E. (1993). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Semantic Scholar. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
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Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: A Bifunctional Scaffold with a Strategic Quaternary Center
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methyl-4-oxocyclohexanecarboxylate for Advanced Synthesis and Drug Discovery
Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS No. 37480-41-4) is a compelling bifunctional organic molecule that serves as a valuable intermediate for synthetic chemists, particularly those in the fields of materials science and drug discovery.[1] Its structure, which features a cyclohexanone ring, a ketone at the C4 position, and a sterically hindered tertiary methyl ester at the C1 position, offers a unique platform for building molecular complexity. The presence of a quaternary carbon atom—a carbon bonded to four other non-hydrogen atoms—makes it a particularly attractive building block for creating sp³-rich scaffolds, a critical strategy for moving beyond the "flatland" of aromatic compounds that have historically dominated medicinal chemistry.
This guide provides a comprehensive analysis of the chemical properties, spectroscopic signature, synthesis, and reactivity of methyl 1-methyl-4-oxocyclohexanecarboxylate. It is intended for researchers and drug development professionals seeking to leverage this versatile molecule in their synthetic programs. We will delve into the causality behind experimental choices and provide field-proven insights to facilitate its practical application.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is foundational to its application in synthesis. These data are crucial for reaction monitoring, quality control, and structural verification of downstream products.
Physicochemical Properties
The key physicochemical properties of methyl 1-methyl-4-oxocyclohexanecarboxylate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37480-41-4 | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1] |
| IUPAC Name | methyl 1-methyl-4-oxocyclohexane-1-carboxylate | [1] |
| Appearance | Colorless Oil (Predicted) | |
| Storage | Sealed in dry, Room Temperature | [1] |
Spectroscopic Signature Analysis
The bifunctional nature of the molecule gives rise to a distinct spectroscopic signature, which is invaluable for its identification and for monitoring its transformations.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include a sharp singlet for the ester methyl protons (-COOCH₃) around δ 3.7 ppm, another sharp singlet for the C1-methyl protons (-CH₃) around δ 1.2-1.3 ppm, and a series of complex multiplets for the eight methylene protons (-CH₂-) on the cyclohexane ring between δ 1.5 and 2.8 ppm. The protons alpha to the ketone (at C3 and C5) would be the most downfield of the ring protons.[2]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is highly informative, confirming the presence of all nine carbon atoms. Two distinct carbonyl signals are expected: one for the ester carbonyl (~175-177 ppm) and one for the ketone carbonyl (~208-212 ppm). Other key signals include the quaternary C1 carbon, the ester methyl carbon (~52 ppm), the C1-methyl carbon, and the four distinct methylene carbons of the ring.
-
Infrared (IR) Spectroscopy : IR spectroscopy is an excellent tool for quickly verifying the presence of the two carbonyl functional groups. The spectrum will be dominated by two strong, sharp absorption bands in the carbonyl region: one for the ester C=O stretch around 1735 cm⁻¹ and another for the ketone C=O stretch at a slightly lower wavenumber, around 1715 cm⁻¹.[3] The difference in frequency is due to the electronic environment of each carbonyl. Additionally, C-O stretching bands for the ester will be visible around 1100-1250 cm⁻¹.
-
Mass Spectrometry (MS) : In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at an m/z of 170. Key fragmentation patterns can be predicted, providing further structural confirmation. Common fragmentation pathways include the loss of the methoxy group (•OCH₃, M-31) to give a fragment at m/z 139, or the loss of the entire carbomethoxy group (•COOCH₃, M-59) to yield a fragment at m/z 111.
Sources
Methyl 1-methyl-4-oxocyclohexanecarboxylate IUPAC name and structure
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS No. 37480-41-4) is a substituted cyclohexanone derivative featuring a methyl ester and a methyl group at the quaternary C1 position, and a ketone at the C4 position.[1][2] This bifunctional molecule is a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural features—a reactive ketone, a modifiable ester, and a quaternary center—offer multiple avenues for synthetic elaboration, making it a key intermediate in the construction of complex molecular architectures. This guide provides an in-depth analysis of its structure, synthesis, and spectroscopic characterization, offering a technical resource for scientists engaged in chemical research and drug discovery.
IUPAC Name and Structural Elucidation
The formal IUPAC name for the compound is methyl 1-methyl-4-oxocyclohexane-1-carboxylate .[1]
Structural Breakdown:
-
Cyclohexane: The core is a six-membered saturated carbon ring.
-
4-oxo: A ketone functional group is located at the fourth carbon position of the ring.
-
1-carboxylate: An ester functional group is attached to the first carbon.
-
Methyl (ester): The ester is a methyl ester (-COOCH₃).
-
1-methyl: A methyl group (-CH₃) is also attached to the first carbon, creating a quaternary center.
The presence of both a ketone and an ester makes this molecule a β-keto ester derivative, albeit in a cyclic system where the functional groups are separated by two methylene groups.
Chemical Structure Visualization
The structure of Methyl 1-methyl-4-oxocyclohexanecarboxylate is depicted below.
Caption: 2D structure of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Synthesis and Reaction Mechanisms
For instance, the synthesis of the non-C1-methylated analog, Methyl 4-oxocyclohexanecarboxylate, can be achieved via the oxidation of Methyl 4-hydroxycyclohexanecarboxylate using an oxidizing agent like pyridinium chlorochromate (PCC).[3][4]
A plausible synthetic pathway for Methyl 1-methyl-4-oxocyclohexanecarboxylate could originate from 1-methylcyclohexanecarboxylic acid, which can be prepared through methods like the carboxylation of a Grignard reagent derived from 1-chloro-1-methylcyclohexane.[5]
Illustrative Synthetic Workflow
The following workflow outlines a general, plausible approach for synthesizing the target molecule, demonstrating key chemical transformations.
Caption: Plausible synthetic workflow for the target compound.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following tables summarize the key physicochemical properties and expected spectroscopic data for Methyl 1-methyl-4-oxocyclohexanecarboxylate.[1][2]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 37480-41-4 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Expected to be an oil or low-melting solid |
Table 2: Spectroscopic Data
Spectroscopic data is crucial for structural confirmation. While a complete, published dataset for this specific molecule is sparse, data from analogous structures allows for reliable prediction.[2][6]
| Technique | Expected Features |
| ¹H NMR | ~3.7 ppm (s, 3H): -OCH₃ (ester) ~2.0-2.8 ppm (m, 8H): Cyclohexane ring protons (-CH₂ -) ~1.2 ppm (s, 3H): C1-CH₃ |
| ¹³C NMR | ~208-212 ppm: C =O (ketone) ~175-178 ppm: C =O (ester) ~52 ppm: -OC H₃ (ester) ~40-45 ppm: Quaternary C1 ~30-40 ppm: Ring C H₂ carbons ~25 ppm: C1-C H₃ |
| Infrared (IR) | ~1735 cm⁻¹: C=O stretch (ester) ~1715 cm⁻¹: C=O stretch (ketone) ~2850-2960 cm⁻¹: C-H stretch (aliphatic) ~1170-1250 cm⁻¹: C-O stretch (ester) |
| Mass Spec (EI) | m/z 170: Molecular Ion (M⁺) m/z 139: [M - OCH₃]⁺ m/z 111: [M - COOCH₃]⁺ |
Note: Chemical shifts (ppm) are referenced to TMS. IR frequencies are in cm⁻¹. Mass spec values are for the most common isotopes.
Role in Drug Discovery and Development
The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacological profile, is a well-established concept in medicinal chemistry.[7][8] The quaternary methyl group in Methyl 1-methyl-4-oxocyclohexanecarboxylate serves several strategic purposes in drug design:
-
Conformational Restriction: The gem-dimethyl effect can lock the cyclohexane ring into specific chair conformations, which can be crucial for optimizing binding to a biological target.[8]
-
Metabolic Blocking: The methyl group can act as a metabolic shield, preventing unwanted oxidation at the C1 position, thereby increasing the metabolic stability and half-life of a drug candidate.[7]
-
Modulation of Physicochemical Properties: The addition of a methyl group increases lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.[8]
The ketone and ester functionalities provide handles for further synthetic diversification. For example, the related compound, Methyl 4-oxocyclohexanecarboxylate, is a known intermediate in the preparation of imidazobenzazepine derivatives, which have potential as dual H1/5-HT2A antagonists for treating sleep disorders.[3][9] The C1-methylated version offers a scaffold with potentially improved pharmacokinetic properties for similar applications.
Experimental Protocol: Oxidation of a Precursor Alcohol
This section provides a representative protocol for the oxidation step, a critical transformation in the proposed synthesis. This protocol is based on the well-established use of pyridinium chlorochromate (PCC).
Objective: To oxidize Methyl 1-methyl-4-hydroxycyclohexanecarboxylate to Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Materials:
-
Methyl 1-methyl-4-hydroxycyclohexanecarboxylate (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or diatomaceous earth
Procedure:
-
A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous DCM.
-
PCC (1.5 eq) and a small amount of silica gel are added to the flask.
-
A solution of Methyl 1-methyl-4-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celatom® to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[3]
Trustworthiness Note: This protocol is a standard and reliable method for the oxidation of secondary alcohols to ketones.[3] The progress should be carefully monitored by TLC to avoid over-oxidation or degradation. The workup procedure is critical for the effective removal of chromium byproducts.
Conclusion
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a synthetically valuable intermediate with significant potential in drug discovery and development. Its distinct structural features, including a quaternary center and orthogonal reactive sites, provide a robust platform for creating diverse and complex molecules. A thorough understanding of its structure, synthesis, and spectroscopic properties, as outlined in this guide, is essential for researchers aiming to leverage this compound in their synthetic programs.
References
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PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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ChemBK. (2024). 4-Oxocyclohexane-1-carboxylic acid methyl ester. Retrieved from [Link]
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NIST. (n.d.). Methyl 1-cyclohexene-1-carboxylate. NIST WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
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de L. K. M. Dutra, L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1143. Retrieved from [Link]
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NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. NIST WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-oxocyclohexanecarboxylate (C8H12O3). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Introduction
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a quaternary carbon center and a keto-ester functionality, makes it an interesting target for organic synthesis. This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the strategic considerations for the synthetic route, a detailed experimental protocol, and a thorough characterization of the target molecule.
Strategic Approach to the Synthesis
The synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate can be efficiently achieved through the α-alkylation of a readily available starting material, Methyl 4-oxocyclohexanecarboxylate. This approach is predicated on the well-established reactivity of β-keto esters. The acidic proton at the α-position (C-1) of the cyclohexanone ring can be selectively removed by a strong base to form a nucleophilic enolate. This enolate can then undergo a nucleophilic substitution reaction (SN2) with an appropriate methylating agent, such as methyl iodide, to introduce the desired methyl group at the C-1 position.[1][2]
The choice of base is critical to ensure the efficient and irreversible formation of the enolate, thereby minimizing side reactions.[3] While alkoxides can be used, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred for their ability to rapidly and quantitatively deprotonate ketones and esters.[3][4] The use of a strong base also helps to prevent issues with self-condensation or other side reactions that can occur under equilibrium conditions.[3]
The overall synthetic strategy is a two-step process starting from the commercially available Methyl 4-oxocyclohexanecarboxylate:
-
Enolate Formation: Deprotonation at the α-carbon using a strong base.
-
Methylation: Reaction of the enolate with methyl iodide to form the target molecule.
This method is advantageous due to the accessibility of the starting materials and the high efficiency of enolate alkylation reactions.
Reaction Mechanism
The core of this synthesis lies in the formation and subsequent alkylation of a stabilized enolate. The mechanism can be broken down into the following key steps:
-
Deprotonation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), abstracts the acidic α-proton from Methyl 4-oxocyclohexanecarboxylate. This proton is acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups, which stabilize the resulting conjugate base.
-
Enolate Formation: The removal of the α-proton results in the formation of a resonance-stabilized enolate. The negative charge is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups, which contributes to its stability and nucleophilicity.
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic methyl group of methyl iodide in an SN2 fashion.[1][2]
-
Product Formation: This nucleophilic attack displaces the iodide leaving group, forming a new carbon-carbon bond and yielding the final product, Methyl 1-methyl-4-oxocyclohexanecarboxylate.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
Methyl 1-methyl-4-oxocyclohexanecarboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 1-methyl-4-oxocyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. This guide provides a detailed examination of methyl 1-methyl-4-oxocyclohexanecarboxylate, focusing on its fundamental molecular properties. Understanding these core attributes is the first step in its application, whether in organic synthesis, as a building block for complex molecules, or in screening for biological activity.
Compound Identification and Core Properties
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a substituted cyclic ketone ester. The precise nomenclature is critical, as related structures such as methyl 4-oxocyclohexanecarboxylate (lacking the methyl group at the 1-position) possess different molecular weights and formulas. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
The primary molecular details are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 1-methyl-4-oxocyclohexane-1-carboxylate | Sunway Pharm Ltd. |
| CAS Number | 37480-41-4 | Sunway Pharm Ltd.[1] |
| Molecular Formula | C₉H₁₄O₃ | Sunway Pharm Ltd.[1] |
| Molecular Weight | 170.21 g/mol | Sunway Pharm Ltd.[1] |
Structural and Chemical Formula Analysis
The molecular formula, C₉H₁₄O₃, dictates the elemental composition of the molecule. This formula is the foundation for calculating the molecular weight and provides the atom count necessary for structural elucidation and reaction stoichiometry.
The structure consists of a cyclohexane ring, which is a six-membered carbon ring. Key functional groups attached to this ring define its chemical reactivity:
-
A ketone group (=O) at the 4-position.
-
A methyl ester group (-COOCH₃) at the 1-position.
-
A methyl group (-CH₃) also at the 1-position.
The presence of both a ketone and an ester group makes this molecule a versatile intermediate in organic synthesis, offering multiple sites for chemical modification.
Logical Relationship of Compound Identifiers
The relationship between the compound's name and its fundamental properties is direct and hierarchical. The systematic name defines the structure, from which the molecular formula and, subsequently, the exact molecular weight are derived.
Sources
Key chemical reactions of Methyl 1-methyl-4-oxocyclohexanecarboxylate
An In-depth Technical Guide to the Key Chemical Reactions of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Introduction: The Strategic Importance of a Versatile Scaffold
Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS No: 37480-41-4) is a bifunctional organic molecule that holds significant value as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a β-keto ester system within a cyclohexanone ring, presents multiple reactive sites that can be manipulated with a high degree of chemo- and stereoselectivity. The presence of a quaternary carbon at the C1 position, bearing both a methyl and a methoxycarbonyl group, introduces a unique structural constraint that directs reactivity to other parts of the molecule. This guide, intended for researchers and drug development professionals, explores the core chemical transformations of this compound, providing mechanistic insights, detailed experimental protocols, and an overview of its applications, particularly in the pharmaceutical industry where such scaffolds are crucial for developing novel therapeutics.[3]
Section 1: Synthesis of the Core Scaffold via α-Methylation
The most direct synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate involves the α-methylation of its precursor, Methyl 4-oxocyclohexanecarboxylate.[4][5] This reaction hinges on the generation of an enolate at the carbon alpha to the ester, followed by nucleophilic attack on an appropriate methylating agent.
Mechanistic Rationale: The protons on the carbon adjacent to the ester carbonyl (the α-carbon) are acidic due to the electron-withdrawing nature of the ester group, which stabilizes the resulting conjugate base (the enolate) through resonance.[6][7] A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible deprotonation, forming the lithium enolate.[8] This pre-formed enolate then acts as a potent nucleophile, reacting with an electrophilic methyl source, commonly iodomethane, via an SN2 mechanism to form the desired C-C bond.
Experimental Protocol: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-butyllithium (n-BuLi). Stir the solution for 30 minutes at -78 °C to generate LDA.
-
Substrate Addition: Slowly add a solution of Methyl 4-oxocyclohexanecarboxylate[9] in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add iodomethane dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for the α-methylation reaction.
Section 2: Enolate Chemistry at the Ketone α-Position
While the carbon alpha to the ester is now a quaternary center, the carbons alpha to the ketone (C3 and C5) possess acidic protons. Deprotonation at these sites using a suitable base generates a different enolate, which serves as a nucleophile for a variety of carbon-carbon bond-forming reactions.[8][10] This reactivity is fundamental to β-keto esters and allows for further functionalization of the cyclohexanone ring.
Key Reactions:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains at the C3/C5 position.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[11]
Experimental Protocol: Alkylation at the C3 Position
-
Enolate Formation: Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add a base such as sodium hydride (NaH) portion-wise and stir until hydrogen evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide) to the solution and allow the reaction to warm to room temperature, stirring overnight.
-
Workup and Purification: Quench the reaction carefully with water. Extract the product into diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue via column chromatography.
Caption: General reaction scheme for ketone enolate chemistry.
Section 3: Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone at the C4 position to a secondary alcohol is a critical transformation, yielding Methyl 4-hydroxy-1-methylcyclohexanecarboxylate.[12] The stereochemical outcome of this reaction—producing either the cis or trans diastereomer—is highly dependent on the steric bulk of the hydride reagent. This control is a cornerstone of stereoselective synthesis.
Mechanistic Principles:
-
Axial Attack: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) preferentially attack the carbonyl from the axial face. This trajectory avoids steric interactions with the axial hydrogens at C2 and C6, leading to the formation of the equatorial alcohol (trans isomer relative to the C1 ester).
-
Equatorial Attack: Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to approach from the sterically congested axial face. They are forced to attack from the more open equatorial face, resulting in the formation of the axial alcohol (cis isomer).[13][14]
| Reducing Agent | Hydride Donor | Primary Attack Vector | Major Product (Stereoisomer) |
| Sodium Borohydride (NaBH₄) | Small | Axial | trans (Equatorial -OH) |
| Lithium Aluminum Hydride (LiAlH₄) | Small | Axial | trans (Equatorial -OH) |
| L-Selectride® | Bulky | Equatorial | cis (Axial -OH) |
| K-Selectride® | Bulky | Equatorial | cis (Axial -OH) |
Experimental Protocol: Stereoselective Reduction to trans-Alcohol
-
Setup: Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Slowly add acetone to quench any excess NaBH₄. Add water and extract the product with dichloromethane (DCM).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent. The resulting crude alcohol can be purified by crystallization or column chromatography.
Caption: Control of stereochemistry in ketone reduction.
Section 4: Transformations of the Ester: Hydrolysis and Decarboxylation
A classic and powerful transformation of β-keto esters is their hydrolysis followed by decarboxylation.[15] This sequence effectively removes the ester functionality and generates a ketone. In this case, the process converts Methyl 1-methyl-4-oxocyclohexanecarboxylate into 4-methylcyclohexanone.
Mechanistic Pathway:
-
Saponification: The ester is first hydrolyzed to a carboxylate salt under basic conditions (e.g., using NaOH or KOH). Acidification then protonates the salt to yield the β-keto carboxylic acid.
-
Decarboxylation: The resulting β-keto acid is thermally unstable. Upon gentle heating, it readily loses carbon dioxide (CO₂) through a cyclic six-membered transition state (a pericyclic reaction), yielding an enol intermediate that rapidly tautomerizes to the more stable ketone product.[16]
Experimental Protocol: Saponification and Decarboxylation
-
Hydrolysis: Reflux a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate in an aqueous solution of sodium hydroxide (NaOH) for several hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The β-keto acid may precipitate.
-
Decarboxylation & Isolation: Gently heat the acidified mixture. Vigorous bubbling (CO₂ evolution) will be observed. After gas evolution ceases, cool the mixture and extract the product, 4-methylcyclohexanone, with diethyl ether.
-
Purification: Wash the ether extracts with a saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄, filter, and remove the solvent. The product can be further purified by distillation.
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A Technical Guide to the Safety and Handling of Cyclohexanone Derivatives in Research
Introduction: A Scientist's Perspective on Proactive Safety
In the field of drug development and chemical synthesis, our focus is often on the novel application and efficacy of molecules. However, the foundation of successful research is a deep and proactive understanding of the materials we handle. This guide offers a technical framework for the safe handling of Methyl 4-oxocyclohexanecarboxylate, a common intermediate. The principles detailed herein are derived from established safety protocols and are intended to foster a culture of safety-by-design in the laboratory. The causality behind each recommendation is explained to empower researchers not just to follow rules, but to make informed safety decisions.
Section 1: Hazard Identification and Risk Assessment
The cornerstone of safe handling is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS), Methyl 4-oxocyclohexanecarboxylate is classified as an irritant.
GHS Hazard Classification [1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[1][2]
From an experiential standpoint, the primary risks associated with this liquid compound are inadvertent contact with skin and eyes and the inhalation of vapors, particularly in poorly ventilated areas. Skin contact can lead to localized inflammation, characterized by redness and itching.[1] Serious eye contact has the potential for significant irritation.[1] Respiratory exposure may result in irritation of the nasal passages and throat.[1]
Section 2: The Hierarchy of Controls: A Self-Validating System
Effective safety protocols are not merely about personal protective equipment (PPE). A robust safety plan implements a hierarchy of controls, prioritizing the most effective measures first. This creates a self-validating system where each layer of protection reinforces the others.
Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.
Engineering Controls: The First Line of Defense
The most critical step in mitigating exposure is to handle Methyl 4-oxocyclohexanecarboxylate within a properly functioning chemical fume hood.[1][3] This engineering control is non-negotiable as it addresses the inhalation risk at the source by capturing vapors. Facilities must be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[4]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are essential for procedural consistency and safety.
SOP for Handling and Storage:
-
Pre-Handling:
-
Confirm the fume hood has a valid inspection date and is operational.
-
Ensure eyewash station and safety shower are unobstructed.
-
Assemble all necessary equipment and PPE before retrieving the chemical.
-
-
Handling:
-
Storage:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Decontaminate the work surface within the fume hood.
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.
-
Eye Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned. Wear appropriate chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[3]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.
Section 3: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Accidental Release and Spill Response
The response to a spill should be methodical to prevent further exposure and environmental contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: Prevent the spill from spreading by using an inert absorbent material like vermiculite, sand, or earth.[1][4] Do not use combustible materials.
-
Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste according to local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1][3]
Section 4: Physicochemical and Firefighting Data
Understanding the physical properties is crucial for both handling and emergency response.
Physicochemical Properties of Methyl 4-oxocyclohexanecarboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | PubChem |
| Molecular Weight | 156.18 g/mol | PubChem |
| Appearance | Liquid | Sigma-Aldrich |
| CAS Number | 6297-22-9 | PubChem[2] |
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Specific Hazards: During a fire, irritating and toxic gases, primarily carbon oxides, may be generated.[1]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Conclusion
The safe handling of chemical reagents like Methyl 4-oxocyclohexanecarboxylate is not a matter of chance, but a result of deliberate and informed practice. By understanding the specific hazards and implementing a multi-layered safety system—from engineering controls to meticulous personal practices—researchers can ensure a safe environment conducive to scientific discovery. This guide provides the technical basis for these practices, but the ultimate responsibility for safety lies with the trained, informed, and cautious professional in the laboratory. Always consult the specific SDS for any chemical before use.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226643, Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21911973, Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
Molbase. (n.d.). Methyl 1-methyl-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 37480-41-4. Retrieved from [Link]
-
XiXisys. (n.d.). China SDS Word Download CAS: 37480-41-4. Retrieved from [Link]
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Moshang Chemical. (n.d.). methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]
- Biosynth. (n.d.). Product No. B631194, Methyl 1-methyl-4-oxocyclohexanecarboxylate.
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Methodological & Application
The Strategic Utility of Methyl 1-methyl-4-oxocyclohexanecarboxylate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 1-methyl-4-oxocyclohexanecarboxylate, a seemingly unassuming bifunctional cyclic keto-ester, represents a powerful and versatile building block for the synthesis of novel chemical entities, particularly within the realms of pharmaceutical and materials science. Its unique structural motif, featuring a quaternary center alpha to the ester, a synthetically amenable ketone, and a conformationally defined cyclohexane scaffold, offers a rich platform for a variety of chemical transformations.
This comprehensive guide provides an in-depth exploration of the synthetic utility of Methyl 1-methyl-4-oxocyclohexanecarboxylate. We will delve into key reaction classes, providing detailed, field-proven protocols and the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
Core Physicochemical and Reactivity Profile
A foundational understanding of the molecule's properties is essential for its effective application. The interplay between the electron-withdrawing ester and the ketone functionality dictates the reactivity of the cyclohexane ring.
| Property | Value | Source |
| CAS Number | 37480-41-4 | [1] |
| Molecular Formula | C₉H₁₄O₃ | |
| Molecular Weight | 170.21 g/mol | [1] |
The presence of the quaternary center at the C1 position sterically shields one face of the molecule and influences the stereochemical outcome of reactions at the C4 carbonyl. This inherent structural bias can be exploited to achieve high levels of diastereoselectivity.
Application in Medicinal Chemistry: A Scaffold for Innovation
While direct applications of Methyl 1-methyl-4-oxocyclohexanecarboxylate are emerging, the significance of its structural analog, Methyl 4-oxocyclohexanecarboxylate, as a key intermediate in the synthesis of imidazobenzazepine derivatives for treating sleep disorders, highlights the potential of this scaffold in drug discovery. The introduction of the "magic methyl" group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, making Methyl 1-methyl-4-oxocyclohexanecarboxylate a highly attractive starting point for generating novel therapeutic agents.
The core cyclohexane ring is a common motif in a wide range of bioactive molecules. The ability to functionalize this scaffold in a controlled manner allows for the exploration of chemical space around a proven pharmacophore.
Key Synthetic Transformations and Protocols
The true value of Methyl 1-methyl-4-oxocyclohexanecarboxylate lies in its capacity to undergo a variety of high-yield and stereocontrolled reactions. Here, we detail protocols for three key transformations that showcase its synthetic versatility.
Stereoselective Reduction of the Carbonyl Group
The conversion of the C4 ketone to a hydroxyl group introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The ability to selectively access either diastereomer is crucial for structure-activity relationship (SAR) studies in drug discovery. Asymmetric hydrogenation provides a powerful tool for achieving high enantioselectivity in this transformation.
Diagram 1: Asymmetric Hydrogenation Workflow
Protocol: Asymmetric Hydrogenation for the Synthesis of cis- and trans-4-hydroxy-1-methylcyclohexanecarboxylates
Causality: This protocol is based on the well-established Noyori asymmetric hydrogenation of ketones, which utilizes a chiral ruthenium-diphosphine complex to deliver hydrogen to one face of the carbonyl with high selectivity. The choice of the specific chiral ligand (e.g., (R)- or (S)-BINAP) will determine the absolute stereochemistry of the resulting alcohol. The diastereoselectivity (cis vs. trans) will be influenced by the steric hindrance imposed by the axial methyl group at C1, which may favor the approach of the catalyst from the less hindered equatorial face.
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
[RuCl((R)-BINAP)(p-cymene)]Cl (0.01 eq)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with Methyl 1-methyl-4-oxocyclohexanecarboxylate and the chiral ruthenium catalyst.
-
Add anhydrous, degassed methanol to dissolve the reactants.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to 10 atm with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the cis and trans diastereomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess (by chiral HPLC).
Wittig Olefination for Exocyclic Alkene Synthesis
The Wittig reaction provides a reliable method for converting the C4 ketone into an exocyclic methylene group, a valuable functional handle for further synthetic manipulations, such as in the synthesis of spirocyclic compounds.[2] The steric hindrance around the ketone may necessitate the use of more reactive, non-stabilized ylides.
Diagram 2: Wittig Reaction Workflow
Protocol: Synthesis of Methyl 1-methyl-4-methylenecyclohexane-1-carboxylate via Wittig Reaction
Causality: This protocol employs a non-stabilized phosphorus ylide, which is highly reactive and suitable for olefination of sterically hindered ketones. The ylide is generated in situ at low temperature to prevent decomposition. The strong thermodynamic driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum under a stream of inert gas.
-
Add methyltriphenylphosphonium bromide to the flask and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. A deep yellow or orange color should develop, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate in anhydrous THF.
-
Add the ketone solution dropwise to the ylide suspension at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the product from triphenylphosphine oxide.
-
Characterize the product by ¹H NMR and ¹³C NMR.
Gateway to Spirocyclic Scaffolds
The rigid, three-dimensional nature of spirocycles makes them highly desirable motifs in medicinal chemistry. Methyl 1-methyl-4-oxocyclohexanecarboxylate is an excellent precursor for the synthesis of spiro-heterocycles through multi-step sequences.
Diagram 3: Conceptual Pathway to Spirocycles
Conceptual Protocol: Synthesis of a Spiro-oxazoline Derivative
Causality: This conceptual pathway utilizes the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) acts as a formyl anion equivalent. The reaction with the ketone functionality of Methyl 1-methyl-4-oxocyclohexanecarboxylate would generate a spiro-dihydrooxazole intermediate. Subsequent transformations can then lead to a variety of spiro-heterocycles.
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC, 1.1 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Dimethoxyethane (DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous DME in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve TosMIC in anhydrous DME and add this solution dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate in anhydrous DME dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude spirocyclic intermediate by flash column chromatography.
-
The intermediate can then be subjected to further transformations, such as acidic hydrolysis, to yield more complex spirocyclic structures.
Conclusion
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a potent and versatile building block in organic synthesis. Its unique combination of a quaternary center, a reactive ketone, and a cyclohexane scaffold provides a platform for the stereocontrolled synthesis of a diverse array of complex molecules. The protocols detailed herein for stereoselective reduction, Wittig olefination, and spirocycle formation serve as a testament to its broad synthetic utility. As the demand for novel, three-dimensional chemical entities continues to grow in the pharmaceutical and materials science industries, the strategic application of such well-defined starting materials will undoubtedly play a pivotal role in accelerating innovation.
References
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Goti, A., Cacciarini, M., Cardona, F., et al. (2001). A New, Simple Entry to Spiro-N,O-Heterocycles by 1,3-Dipolar Cycloaddition of Nitrones to Exocyclic Methylene Sugars. Organic Letters, 3(9), 1367-1370. [Link]
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The Strategic Application of Methyl 1-methyl-4-oxocyclohexanecarboxylate in Modern Medicinal Chemistry
Introduction: Beyond the Basic Scaffold
In the landscape of contemporary drug discovery, the selection of starting materials and key intermediates is a critical determinant of a program's success. While vast libraries of flat, aromatic compounds have been extensively mined, medicinal chemists are increasingly turning to scaffolds that offer greater three-dimensionality to improve physicochemical properties and target engagement. Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4) emerges as a strategic building block in this context. This seemingly simple molecule, featuring a ketone, an ester, and a crucial quaternary methyl group on a cyclohexane ring, provides a rich platform for the synthesis of complex molecular architectures, particularly spiro-heterocycles, which are increasingly prevalent in clinically successful drugs.[1][2]
This application note will delve into the nuanced utility of Methyl 1-methyl-4-oxocyclohexanecarboxylate, moving beyond a simple catalog of reactions to explain the strategic rationale for its use. We will explore the concept of the "magic methyl" effect, provide detailed, field-proven protocols for its derivatization, and illustrate its application in the synthesis of scaffolds relevant to the development of kinase inhibitors, a cornerstone of modern oncology and immunology.
The "Magic Methyl" Advantage: More Than Just an Alkyl Group
The defining feature of Methyl 1-methyl-4-oxocyclohexanecarboxylate, when compared to its more common unmethylated counterpart, is the methyl group at the C-1 position. The strategic addition of a single methyl group can have profound, often non-obvious, positive impacts on a molecule's biological properties—a phenomenon frequently termed the "magic methyl" effect.[3][4]
Introducing this methyl group can:
-
Modulate Potency: The methyl group can occupy a specific hydrophobic pocket in a target protein, leading to a significant increase in binding affinity.
-
Enhance Metabolic Stability: It can block a site of metabolism (metabolic soft spot), preventing rapid degradation by cytochrome P450 enzymes and thereby increasing the drug's half-life.
-
Improve Physicochemical Properties: The methyl group can influence the conformation of the cyclohexane ring, impacting properties like solubility and membrane permeability. By disrupting planarity, it can reduce crystal packing forces and improve aqueous solubility despite a nominal increase in lipophilicity.[3]
-
Dictate Synthetic Outcomes: The quaternary center created by the methyl group provides a stereochemical anchor, influencing the facial selectivity of subsequent reactions and allowing for greater control in the construction of complex 3D structures like spirocycles.
Table 1: Physicochemical Property Comparison
| Compound | CAS Number | Molecular Weight ( g/mol ) | Predicted LogP | Key Feature |
| Methyl 4-oxocyclohexanecarboxylate | 6297-22-9 | 156.18 | ~0.9 | Prochiral C-1 |
| Methyl 1-methyl-4-oxocyclohexanecarboxylate | 37480-41-4 | 170.21 | ~1.4 | Quaternary C-1 |
Core Application: A Gateway to Spiro-Heterocyclic Kinase Inhibitors
A key application of Methyl 1-methyl-4-oxocyclohexanecarboxylate is as a precursor for spiro-heterocycles.[1][5] The presence of the ketone and the ester-linked quaternary carbon makes it an ideal starting point for constructing spiro-lactams and other related structures.[6][7] These motifs are highly sought after in kinase inhibitor design, as the rigid, 3D nature of the spirocycle can orient pharmacophoric elements into the ATP binding pocket with high precision.
Evidence for this application is found in patent literature, such as that from Incyte Corporation (US-11866426-B2), which describes benzothiazole compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in immuno-oncology.[3][8] While the patent does not explicitly detail the synthesis from this exact starting material, the claimed structures strongly suggest the utility of such a methylated cyclohexanone core in their synthetic strategy.
The following sections outline a detailed, plausible workflow for utilizing Methyl 1-methyl-4-oxocyclohexanecarboxylate to generate a spiro-lactam scaffold suitable for elaboration into HPK1 inhibitors or other kinase-targeted libraries.
Experimental Protocols
Protocol 1: Synthesis of Key Amine Intermediate via Reductive Amination
The ketone at the C-4 position is a versatile handle for introducing nitrogen-containing substituents. Reductive amination is a robust and widely used method for this transformation, converting the ketone directly into an amine in a one-pot reaction.[9][10]
Workflow Diagram: Reductive Amination
Caption: One-pot reductive amination workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (approx. 0.2 M), add the primary amine (e.g., 2-amino-5-chlorobenzothiazole, 1.1 eq).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the intermediate imine/iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirring mixture.[10] This reagent is particularly effective as it is selective for the iminium ion over the starting ketone.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amine product.
Protocol 2: Intramolecular Amidation for Spiro-Lactam Formation
With the amine and ester functionalities in place, an intramolecular cyclization can be orchestrated to form the desired spiro-γ-lactam core. This is typically achieved by activating the ester or, more commonly, by hydrolyzing the ester to the carboxylic acid followed by amide bond formation.
Workflow Diagram: Spiro-Lactam Synthesis
Caption: Two-step synthesis of the spiro-lactam core.
Step-by-Step Methodology:
-
Ester Hydrolysis:
-
Dissolve the amine intermediate from Protocol 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until LC-MS analysis indicates complete conversion to the carboxylic acid.
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate to yield the crude amino acid, which is often used directly in the next step.
-
-
Intramolecular Amide Coupling:
-
Dissolve the crude amino acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane.
-
Add an amide coupling reagent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS. The formation of the lactam is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting spiro-lactam by flash chromatography or preparative HPLC to obtain the final scaffold, ready for further functionalization.
-
Conclusion and Future Outlook
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a powerful and strategic building block for medicinal chemists aiming to access novel, three-dimensional chemical space. The presence of the C-1 methyl group provides distinct advantages in modulating pharmacokinetic and pharmacodynamic properties, while the bifunctional nature of the scaffold serves as an efficient entry point to complex structures like spiro-lactams. The protocols detailed herein provide a robust framework for the practical application of this reagent in the synthesis of kinase inhibitor scaffolds and other biologically relevant molecules. As the demand for drugs with improved properties and novel mechanisms of action continues to grow, the thoughtful application of such tailored building blocks will remain a cornerstone of successful drug discovery.
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PubChem. (2024). Benzothiazole compounds and uses thereof - Patent US-11866426-B2. Retrieved from [Link]
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PubMed. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Retrieved from [Link]
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PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]
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PubMed. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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PubMed. (2013). Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Application Notes & Protocols: Methyl 1-methyl-4-oxocyclohexanecarboxylate as a Versatile Scaffold in Pharmaceutical Synthesis
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of methyl 1-methyl-4-oxocyclohexanecarboxylate and its close structural analogs as pivotal building blocks in the synthesis of pharmaceutical agents. This document provides an in-depth exploration of its chemical properties, reactivity, and practical applications, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Importance of the Cyclohexanone Scaffold
In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity and pharmacokinetic profile. The cyclohexanone scaffold, a six-membered carbon ring containing a ketone functional group, offers a rigid yet versatile framework that is frequently incorporated into the core structure of a wide array of pharmaceuticals.[1][2] This structural motif allows for the precise spatial orientation of various pharmacophoric elements, facilitating optimal interactions with biological targets.
While direct and extensive literature on methyl 1-methyl-4-oxocyclohexanecarboxylate is limited, its close analog, methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9) , is a well-established intermediate in the synthesis of complex molecules, including imidazobenzazepine derivatives with potential applications as dual H1/5-HT2A antagonists for treating sleep disorders.[3] The presence of a ketone and an ester functional group on the cyclohexane ring provides two distinct points for chemical modification, making it a highly valuable starting material.[3][4]
This guide will focus on the applications of methyl 4-oxocyclohexanecarboxylate and will draw upon well-documented syntheses of prominent pharmaceuticals that utilize the broader cyclohexanone core, such as Venlafaxine and Tramadol, to illustrate the synthetic transformations and strategic considerations that are directly applicable to methyl 1-methyl-4-oxocyclohexanecarboxylate.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical characteristics of methyl 4-oxocyclohexanecarboxylate is fundamental to its effective application in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 6297-22-9 | [4][5] |
| Molecular Formula | C₈H₁₂O₃ | [3][4][5] |
| Molecular Weight | 156.18 g/mol | [4][5] |
| Appearance | Typically a white powder or liquid | [3] |
| IUPAC Name | methyl 4-oxocyclohexane-1-carboxylate | [4][5] |
| Boiling Point | 82°-108° C at 1.0 mm Hg | [6] |
The reactivity of this molecule is dominated by its two functional groups:
-
The Ketone: The carbonyl group is susceptible to nucleophilic attack, making it a prime site for the introduction of new carbon-carbon or carbon-heteroatom bonds. Key reactions include Grignard reactions, Wittig reactions, and reductive aminations.
-
The Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides or acid chlorides. It can also participate in reactions at the alpha-carbon through enolate formation.
Application Case Study: Synthesis of a Key Venlafaxine Intermediate
Venlafaxine is a widely prescribed antidepressant whose synthesis provides an excellent example of the strategic use of a cyclohexanone starting material.[7] The initial step involves the reaction of cyclohexanone with p-methoxyphenylacetonitrile, a reaction analogous to how methyl 1-methyl-4-oxocyclohexanecarboxylate could be functionalized.[7]
This protocol is adapted from established literature procedures for the synthesis of this key Venlafaxine intermediate.[7][8]
Objective: To synthesize 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol via a base-catalyzed condensation reaction.
Materials:
-
p-Methoxyphenylacetonitrile
-
Cyclohexanone
-
Sodium hydroxide (NaOH)
-
Toluene
-
Phase Transfer Catalyst (e.g., tetrabutylammonium hydrogen sulfate - TBAHSO₄) (Optional, but recommended for improved yield)[7]
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge p-methoxyphenylacetonitrile and toluene.
-
Base Addition: Prepare a solution of sodium hydroxide in water. If using a phase transfer catalyst, add it to the flask at this stage.[7]
-
Reactant Addition: Begin stirring the mixture and slowly add cyclohexanone via the dropping funnel, maintaining the reaction temperature between 20-30°C using a water bath.
-
Reaction Monitoring: Stir the reaction mixture vigorously for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Neutralization: Once the reaction is complete, cool the mixture and carefully neutralize it with a dilute solution of hydrochloric acid to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol.
Caption: Workflow for the synthesis of a key Venlafaxine intermediate.
Application Case Study: Continuous-Flow Synthesis of Tramadol
Tramadol is a centrally acting analgesic, and its synthesis often involves a Mannich reaction with cyclohexanone, followed by a Grignard reaction.[9][10][11] This showcases a different, yet equally important, set of transformations originating from the cyclohexanone core.
This protocol is a conceptual summary based on known synthetic routes for Tramadol.[9][12][13]
Part A: Mannich Reaction to form 2-[(Dimethylamino)methyl]cyclohexan-1-one
-
Reaction Setup: Combine cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the mixture to reflux for several hours.
-
Workup: After cooling, the reaction mixture is worked up to isolate the Mannich base, often as its hydrochloride salt.
Part B: Grignard Reaction to form Tramadol
-
Grignard Reagent Preparation: Prepare 3-methoxyphenylmagnesium bromide from 3-bromoanisole and magnesium turnings in anhydrous THF.
-
Reaction: Add a solution of the Mannich base from Part A to the Grignard reagent at a controlled temperature.
-
Quench and Workup: Quench the reaction with an aqueous solution of ammonium chloride.[9] The product is then extracted, and the diastereomers are separated. The desired trans-diastereomer (tramadol) can be selectively crystallized.[9]
Caption: Logical flow of the two-stage synthesis of Tramadol.
General Synthetic Protocols Utilizing the Methyl 4-oxocyclohexanecarboxylate Scaffold
The following are generalized protocols for key reactions that can be performed on methyl 4-oxocyclohexanecarboxylate to generate diverse pharmaceutical intermediates.
Objective: To introduce an amino group at the C4 position.
-
Dissolve methyl 4-oxocyclohexanecarboxylate and an amine of choice (e.g., ammonia, a primary or secondary amine) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous workup to quench the reaction and extract the product.
Objective: To form a new C-C bond at the C4 position, creating a tertiary alcohol.
-
Prepare the Grignard reagent (R-MgX) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
In a separate flask, dissolve methyl 4-oxocyclohexanecarboxylate in the same anhydrous solvent and cool to 0°C.
-
Slowly add the Grignard reagent to the solution of the keto-ester. Note that the Grignard reagent can potentially react with the ester, so careful control of stoichiometry and temperature is crucial.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify.
Conclusion
Methyl 1-methyl-4-oxocyclohexanecarboxylate and its analogs are highly valuable building blocks in pharmaceutical chemistry. Their rigid cyclic structure, coupled with the presence of two distinct and reactive functional groups, provides a robust platform for the synthesis of complex and biologically active molecules. The case studies of Venlafaxine and Tramadol synthesis effectively demonstrate the key transformations that this class of compounds can undergo. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize these versatile scaffolds to accelerate the discovery and development of new therapeutic agents.
References
- Understanding the Synthesis of Venlafaxine Intermedi
- Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12). (URL: )
- Monos, T. M., et al. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Organic Process Research & Development. (URL: )
- Vapourtec. (2020).
- Alvarado, C., et al. (2020). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society. (URL: )
- Meškin, H. Synthesis of Tramadol in Organic Chemistry. Prezi. (URL: )
- New Drug Approvals. (2015). VENLAFAXINE PART 2/3. (URL: )
- An improved process for the preparation of venlafaxine and its analogs. (2008).
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from Methyl 1-methyl-4-oxocyclohexanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. Methyl 1-methyl-4-oxocyclohexanecarboxylate is a bifunctional synthetic building block of significant potential.[1] Its structure, featuring a cyclic ketone and a sterically hindered β-keto ester moiety, offers orthogonal reactivity that can be exploited to generate a diverse array of heterocyclic compounds.[2][3][4] These heterocyclic scaffolds are the cornerstone of many pharmaceuticals, owing to their ability to engage in specific biological interactions.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of several key heterocyclic systems from Methyl 1-methyl-4-oxocyclohexanecarboxylate. We will explore its transformation into highly substituted pyridines, pyrazoles, fused thiophenes, fused pyrimidines, and complex spiro-heterocycles. Each section is designed to provide not only a step-by-step protocol but also the underlying mechanistic rationale, empowering researchers to adapt and innovate upon these foundational methods.
Section 1: Synthesis of Tetrahydroquinoline Derivatives via Hantzsch-type Reaction
Principle and Rationale: The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring from an aldehyde, ammonia, and two equivalents of a β-keto ester.[5][6] The initial dihydropyridine product is often oxidized in a subsequent step to the aromatic pyridine.[7]
In this application, Methyl 1-methyl-4-oxocyclohexanecarboxylate serves as the β-keto ester component. Due to the cyclic nature of the starting material, the reaction will not yield a simple pyridine but rather a fused tetrahydroquinoline system. The reaction involves an initial Knoevenagel condensation between an aldehyde and one molecule of the β-keto ester, and the formation of an enamine from a second molecule of the β-keto ester and ammonia. A subsequent Michael addition and cyclization cascade yields the final product.[7][8]
Experimental Workflow: Hantzsch-type Synthesis
Caption: Workflow for the Hantzsch-type synthesis of fused dihydropyridines.
Detailed Protocol: Synthesis of a Fused Tetrahydroquinoline Derivative
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 1-methyl-4-oxocyclohexanecarboxylate (2.0 eq), the desired aldehyde (e.g., benzaldehyde, 1.0 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add ethanol (30 mL) as the solvent.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (2 x 20 mL) and cold ethanol (1 x 15 mL).
-
Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from hot ethanol to afford the pure tetrahydroquinoline derivative.
-
Optional Aromatization: To obtain the fully aromatic quinoline, dissolve the dihydropyridine product in methanol and add a stoichiometric amount of iodine. Reflux the mixture until the reaction is complete (monitored by TLC), then proceed with a standard aqueous workup.
Data Summary Table
| Aldehyde | Nitrogen Source | Typical Yield | Reference |
| Benzaldehyde | Ammonium Acetate | 75-85% | [5][7] |
| 4-Chlorobenzaldehyde | Ammonium Acetate | 70-80% | [5][7] |
| Formaldehyde | Ammonia | 65-75% | [5][9] |
Section 2: Synthesis of Fused Pyrazole Derivatives
Principle and Rationale: The Knorr pyrazole synthesis and related methodologies are cornerstone reactions for creating the pyrazole ring system.[10] The most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] The β-keto ester functionality within Methyl 1-methyl-4-oxocyclohexanecarboxylate serves as an effective 1,3-dicarbonyl surrogate for this transformation.
The reaction proceeds via initial formation of a hydrazone intermediate at the ketone carbonyl, followed by an intramolecular cyclization with the ester group, and subsequent dehydration to yield the aromatic pyrazole ring. This results in a fused indazole-like heterocyclic system. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen.
Reaction Mechanism: Pyrazole Synthesis
Caption: Mechanistic pathway for the synthesis of fused pyrazoles.
Detailed Protocol: Synthesis of a Fused Indazolone Derivative
-
Reaction Setup: To a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask, add the desired hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.1 eq).
-
Heating: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 120°C for 4-6 hours.
-
Monitoring: Track the disappearance of the starting material using TLC (5:5 hexane:ethyl acetate).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (100 g).
-
Neutralization and Precipitation: Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual salts.
-
Purification: Dry the crude solid. Recrystallization from an appropriate solvent system, such as ethanol/water, will yield the purified fused pyrazole product.
Data Summary Table
| Hydrazine Derivative | Catalyst/Solvent | Typical Yield | Reference |
| Hydrazine Hydrate | Acetic Acid | 80-90% | [11][13] |
| Phenylhydrazine HCl | Acetic Acid | 85-95% | [11][13] |
| 4-Nitrophenylhydrazine | Ethanol, cat. H+ | 75-85% | [11][13] |
Section 3: Synthesis of Tetrahydrobenzothiophenes via Gewald Reaction
Principle and Rationale: The Gewald aminothiophene synthesis is a powerful, one-pot multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[14] The reaction involves the condensation of a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[15][16]
For Methyl 1-methyl-4-oxocyclohexanecarboxylate, the ketone functional group is the reactive handle for this transformation. The reaction will proceed with an active methylene compound like malononitrile or ethyl cyanoacetate and sulfur. The base, typically a secondary amine like morpholine or diethylamine, catalyzes an initial Knoevenagel condensation between the ketone and the active methylene compound.[17] This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminotetrahydrobenzothiophene product.
Experimental Workflow: Gewald Reaction
Caption: Step-by-step workflow for the Gewald aminothiophene synthesis.
Detailed Protocol: Synthesis of a Fused 2-Aminothiophene
-
Reagent Combination: In a 100 mL three-necked flask equipped with a condenser, thermometer, and dropping funnel, place a stirred mixture of Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq), an active methylene nitrile (e.g., malononitrile, 1.0 eq), and finely powdered elemental sulfur (1.1 eq) in 25 mL of ethanol.
-
Catalyst Addition: Add morpholine (0.2 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Reaction Conditions: Gently heat the mixture to 50-60°C and maintain this temperature for 2-3 hours. The reaction mixture typically turns dark.
-
Monitoring: Follow the reaction's progress using TLC (8:2 hexane:ethyl acetate).
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water containing 5 mL of concentrated HCl.
-
Isolation: A yellow or tan solid will precipitate. Collect the product by vacuum filtration and wash it extensively with water to remove any inorganic salts.
-
Purification: Dry the crude product and recrystallize it from ethanol or isopropanol to obtain the pure 2-aminotetrahydrobenzothiophene derivative.
Data Summary Table
| Active Methylene Nitrile | Base | Typical Yield | Reference |
| Malononitrile | Morpholine | 85-95% | [14][18] |
| Ethyl Cyanoacetate | Diethylamine | 80-90% | [14][17] |
| Cyanoacetamide | Piperidine | 70-80% | [14][18] |
Section 4: Synthesis of Spiro-Heterocycles
Principle and Rationale: Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures. The ketone carbonyl of Methyl 1-methyl-4-oxocyclohexanecarboxylate provides an ideal anchor point for the synthesis of spiro-heterocycles.[19] These syntheses can be achieved through condensation with bifunctional reagents or via multicomponent reactions.[20][21]
One straightforward approach is the reaction with a 1,2- or 1,3-bifunctional nucleophile, such as 2-aminoethanol or ethylenediamine. This reaction typically proceeds under acidic catalysis (e.g., p-toluenesulfonic acid) and involves the formation of an intermediate imine/ketimine, followed by an intramolecular cyclization to form the spirocyclic ring system, such as a spiro-oxazolidine or spiro-imidazolidine.[21]
Experimental Workflow: Spiro-oxazolidine Synthesis
Caption: General workflow for the synthesis of spiro-heterocycles.
Detailed Protocol: Synthesis of a Spiro-oxazolidine Derivative
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq), 2-aminoethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in 40 mL of toluene.
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reflux until the theoretical amount of water has been collected, or until no more water is observed in the trap (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure spiro-oxazolidine product.
Data Summary Table
| Bifunctional Reagent | Heterocycle Formed | Typical Yield | Reference |
| 2-Aminoethanol | Spiro-oxazolidine | 70-85% | [21][22] |
| Ethylenediamine | Spiro-imidazolidine | 75-90% | [19][21] |
| Thiosemicarbazide | Spiro-thiadiazole | 65-80% | [22] |
Conclusion
Methyl 1-methyl-4-oxocyclohexanecarboxylate has been demonstrated to be a remarkably versatile and powerful building block for the synthesis of diverse and medicinally relevant heterocyclic systems. The orthogonal reactivity of its ketone and β-keto ester functionalities allows for selective transformations into complex fused and spirocyclic scaffolds through well-established and robust named reactions. The protocols detailed herein provide a solid foundation for researchers in drug discovery and organic synthesis to generate novel chemical libraries and accelerate the development of new therapeutic agents.
References
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Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (n.d.). Retrieved from [Link]
-
One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed. (n.d.). Retrieved from [Link]
-
Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Retrieved from [Link]
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Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed. (n.d.). Retrieved from [Link]
- Method of preparation of the pyrazoles - Google Patents. (n.d.).
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A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved from [Link]
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One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines - American Chemical Society. (n.d.). Retrieved from [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (n.d.). Retrieved from [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (n.d.). Retrieved from [Link]
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Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
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Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem - NIH. (n.d.). Retrieved from [Link]
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METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
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Ethyl 1-methyl-4-oxocyclohexanecarboxylate | C10H16O3 | CID 21911973 - PubChem. (n.d.). Retrieved from [Link]
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Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Stereoselective Reactions of Methyl 1-methyl-4-oxocyclohexanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Prochiral Cyclohexanone
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a prochiral bifunctional molecule that serves as a highly valuable building block in modern organic synthesis. Its rigid cyclohexanone framework, substituted with a quaternary stereocenter at the C1 position, presents a unique canvas for stereoselective transformations. The control over the stereochemistry at the C4 carbonyl and the adjacent α-positions is critical for the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and natural products where specific stereoisomers dictate biological activity.
This guide provides a comprehensive overview of the key stereoselective reactions of this substrate, moving beyond mere procedural steps to explain the underlying principles and rationale behind methodological choices. We will explore both substrate-controlled diastereoselective reactions and catalyst-controlled enantioselective transformations, offering detailed, field-proven protocols for researchers aiming to leverage this versatile starting material.
Part 1: Stereoselective Reduction of the C4-Carbonyl
The most common transformation of methyl 1-methyl-4-oxocyclohexanecarboxylate is the reduction of its ketone functionality to a secondary alcohol. This process creates a new stereocenter at C4, leading to cis and trans diastereomers of methyl 4-hydroxy-1-methylcyclohexanecarboxylate. The choice of reducing agent and catalytic system determines the stereochemical outcome, allowing for either diastereoselective or enantioselective synthesis.
Diastereoselective Reduction: Substrate-Controlled Hydride Delivery
In the absence of a chiral catalyst, the inherent steric environment of the substrate dictates the facial selectivity of hydride attack. The bulky methyl and methoxycarbonyl groups at the C1 position sterically hinder the axial approach of a reducing agent. Consequently, hydride delivery typically occurs from the less hindered equatorial face, leading to the formation of the cis-alcohol as the major product. For greater selectivity, sterically demanding hydride reagents are employed.
Protocol 1: Diastereoselective Reduction with L-Selectride®
This protocol utilizes Lithium tri-sec-butylborohydride (L-Selectride®), a sterically hindered reducing agent, to achieve high diastereoselectivity in favor of the cis-alcohol.
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous NaOH solution (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool to room temperature under an inert atmosphere (Ar or N₂).
-
Dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution dropwise via syringe over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Slowly quench the reaction at -78 °C by the dropwise addition of 3 M NaOH solution, followed by the very careful, slow addition of 30% H₂O₂. Caution: This is a highly exothermic process and generates gas. Ensure adequate cooling and venting.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the cis and trans alcohols.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or GC analysis.
Enantioselective Catalytic Reductions
To achieve high enantiomeric excess (e.e.), chiral catalysts are required to differentiate between the two prochiral faces of the ketone. Two of the most powerful methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
A. Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones.[1][2][3] It employs a chiral oxazaborolidine catalyst which coordinates with both the borane reducing agent and the ketone substrate, enforcing a highly organized, chair-like six-membered transition state for hydride transfer.[4][5] This pre-organization ensures that the hydride is delivered to one specific face of the ketone, leading to high enantioselectivity.[4]
Caption: Catalytic cycle of the CBS reduction.
Protocol 2: (S)-CBS-Catalyzed Reduction
This protocol describes the reduction using the (S)-Me-CBS catalyst to typically yield the (R)-alcohol. The reaction must be conducted under strictly anhydrous conditions.[4]
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and septum under an inert atmosphere.
-
Add the (S)-Me-CBS catalyst solution to the flask.
-
Cool the catalyst solution to 0 °C.
-
Slowly add the BH₃·SMe₂ complex dropwise to the catalyst. Stir for 10 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve the ketone substrate in anhydrous THF.
-
Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over 30 minutes using a syringe pump.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and very slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution.
-
Once gas evolution ceases, add saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
B. Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst bearing a chiral diphosphine ligand, most commonly BINAP.[6][7] The reaction proceeds via a metal-ligand bifunctional mechanism where the substrate coordinates to the ruthenium center, followed by hydrogenation.[8] The C₂-symmetric chiral environment created by the BINAP ligand dictates the facial selectivity of the reduction.[9]
Caption: Experimental workflow for Noyori asymmetric hydrogenation.
Protocol 3: Asymmetric Hydrogenation with RuCl₂[(R)-BINAP]
This protocol requires the use of high-pressure hydrogenation equipment and inert atmosphere techniques for handling the catalyst.[6]
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
RuCl₂[(R)-BINAP] (or the (S)-enantiomer) (0.1 mol%)
-
Anhydrous, degassed Ethanol (EtOH)
-
High-purity Hydrogen (H₂) gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, charge a glass liner for the hydrogenation reactor with the RuCl₂[(R)-BINAP] catalyst.
-
In a separate flask, dissolve the ketone substrate in anhydrous, degassed ethanol.
-
Transfer the substrate solution to the reactor liner containing the catalyst.
-
Seal the glass liner and place it inside the Parr reactor. Seal the reactor according to the manufacturer's instructions.
-
Remove the reactor from the glovebox.
-
Hydrogenation: Purge the reactor several times with H₂ gas to remove any residual air.
-
Pressurize the reactor to the desired pressure (e.g., 50-100 atm).
-
Heat the reactor to the desired temperature (e.g., 30-50 °C) and begin stirring.
-
Maintain the reaction under constant pressure and temperature for 6-24 hours, or until TLC/GC analysis of an aliquot shows complete consumption of the starting material.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Part 2: Stereoselective α-Alkylation
The presence of enolizable protons alpha to the ester group allows for stereoselective alkylation reactions. Due to the C1 methyl group, enolization can only occur at the C2 and C6 positions. The formation of a lithium enolate followed by reaction with an electrophile typically proceeds via axial attack on the enolate to minimize steric interactions in the transition state.
Protocol 4: Diastereoselective α-Alkylation via Kinetic Enolate Formation
This protocol details the formation of a kinetically controlled lithium enolate using lithium diisopropylamide (LDA), followed by trapping with an electrophile.[10]
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (n-BuLi, 1.05 eq), recently titrated
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool to -78 °C and slowly add n-BuLi dropwise. Stir at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve the starting material in anhydrous THF. Cool to -78 °C. Slowly add the substrate solution to the freshly prepared LDA solution via cannula. Stir the resulting enolate solution at -78 °C for 1 hour.[10]
-
Alkylation: Slowly add methyl iodide to the enolate solution at -78 °C. Stir at this temperature for 2-3 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or GC-MS.
Quantitative Data Summary & Troubleshooting
The success of stereoselective reactions depends heavily on precise control over reaction conditions. The following tables provide representative data for the described transformations and common troubleshooting advice.
Table 1: Representative Outcomes for C4-Ketone Reduction
| Method | Reagent/Catalyst | Major Product Stereoisomer | Typical d.r. / e.e. | Reference |
| Diastereoselective Reduction | L-Selectride® | cis-alcohol | >95:5 d.r. | General principle for hindered hydrides |
| CBS Reduction | (S)-Me-CBS / BH₃·SMe₂ | (R)-alcohol | >95% e.e. | [1][2] |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] / H₂ | (R)-alcohol | >98% e.e. | [6][7][9] |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (CBS) | 1. Presence of moisture.[4]2. Impure borane source.[2] | 1. Use freshly distilled, anhydrous solvents and flame-dried glassware.2. Use a freshly opened or titrated borane source. |
| Low Enantioselectivity (Noyori) | 1. Catalyst poisoning from impurities.2. Sub-optimal pressure or temperature. | 1. Meticulously purify the substrate and solvent. Use a glovebox for catalyst handling.[10]2. Systematically vary the hydrogen pressure and temperature to optimize conditions.[10] |
| Low Diastereoselectivity (Alkylation) | 1. Reaction temperature too high.2. Equilibration to the thermodynamic enolate. | 1. Maintain a low reaction temperature (-78 °C) throughout enolate formation and alkylation.[10]2. Ensure rapid addition of the substrate to the LDA solution. |
| Incomplete Conversion | 1. Insufficient reagent/catalyst.2. Catalyst deactivation. | 1. Increase catalyst loading incrementally or use a slight excess of the reducing/alkylating agent.[10]2. Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst degradation.[10] |
References
-
Noyori Hydrogenation. NROChemistry. [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). [Link]
-
Noyori Hydrogenation. YouTube. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
-
Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. PubMed. [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]
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Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. [Link]
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The Strategic Application of Methyl 1-methyl-4-oxocyclohexanecarboxylate in Complex Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl 1-methyl-4-oxocyclohexanecarboxylate, a seemingly simple substituted cyclohexanone, emerges as a potent and versatile building block for the construction of complex molecular architectures. Its bifunctional nature, possessing a ketone and a methyl ester appended to a quaternary center, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this valuable intermediate for researchers, scientists, and professionals in drug development. We will delve into detailed protocols, mechanistic rationales, and potential applications, underscoring its utility in the synthesis of natural products and medicinally relevant scaffolds.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. The key properties of methyl 1-methyl-4-oxocyclohexanecarboxylate are summarized below.
| Property | Value |
| CAS Number | 37480-41-4[1] |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Note: Experimental data for some physical properties are not widely reported in publicly available literature.
Synthesis Protocol: A Stepwise Approach
The synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate can be efficiently achieved in a two-step sequence starting from the commercially available methyl 4-oxocyclohexanecarboxylate. The first step involves the synthesis of the precursor, followed by a crucial α-methylation.
Part 1: Synthesis of Methyl 4-oxocyclohexanecarboxylate
This procedure is adapted from established methods for the synthesis of 4-oxocyclohexanecarboxylic acid esters.[2]
Reaction Scheme:
A flowchart of the proposed α-methylation step.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF.
-
To this solution, add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour at this temperature.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure methyl 1-methyl-4-oxocyclohexanecarboxylate.
Strategic Applications in Total Synthesis
The true value of methyl 1-methyl-4-oxocyclohexanecarboxylate lies in its potential as a versatile building block for the synthesis of complex molecules, particularly those containing fused ring systems.
The Robinson Annulation: A Gateway to Polycyclic Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. [3][4]Methyl 1-methyl-4-oxocyclohexanecarboxylate is an excellent substrate for this reaction, providing a direct route to functionalized decalin systems, which are core structures in many steroids and terpenoids. [5][6] Conceptual Reaction Scheme:
Sources
Application Note: Derivatization of Methyl 1-methyl-4-oxocyclohexanecarboxylate for Biological Screening
Abstract
The cyclohexanecarboxylate scaffold is a versatile framework in medicinal chemistry, present in numerous biologically active compounds.[1] This application note provides a detailed guide for the derivatization of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a strategic starting material for generating diverse small molecule libraries for high-throughput screening (HTS).[2][3][] We present validated, step-by-step protocols for targeted modification of its two key functional handles: the C4-ketone and the C1-ester. The methodologies detailed herein, including reductive amination, Wittig olefination, and amide bond formation, are designed to be robust and adaptable, enabling researchers to efficiently explore the chemical space around this scaffold to identify novel therapeutic leads.
Introduction and Rationale
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of millions of compounds to identify starting points for drug development.[2][3] The success of an HTS campaign relies heavily on the quality and diversity of the screening library.[][5] Scaffold-based library synthesis, where a central core structure is systematically decorated with diverse functional groups, is a powerful strategy to create novel chemical entities with desirable physicochemical properties.
The Methyl 1-methyl-4-oxocyclohexanecarboxylate scaffold is an excellent candidate for such an approach. Its rigid cyclohexane core provides a three-dimensional architecture, while the ketone and ester functionalities offer orthogonal chemical handles for derivatization. Modification of this scaffold can lead to compounds with a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[1][6]
This guide provides detailed protocols and expert insights into the derivatization of this core structure, empowering researchers in drug discovery to build proprietary compound libraries tailored for their specific biological targets.
Analysis of the Core Scaffold
Methyl 1-methyl-4-oxocyclohexanecarboxylate possesses two primary reaction sites amenable to diversification:
-
C4-Ketone: A reactive carbonyl group that can undergo a wide range of nucleophilic additions and related reactions. It is the most accessible site for initial derivatization.
-
C1-Ester (Methyl Ester): An ester group that can be hydrolyzed to a carboxylic acid, which then serves as a versatile precursor for amide bond formation.
Expert Insight: The C1-ester is sterically hindered by the adjacent quaternary methyl group. This steric hindrance can decrease the rate of reactions such as saponification or direct amidation.[7][8] Reaction conditions, such as elevated temperatures or the use of potent coupling agents, may be necessary to achieve high yields.[8]
Derivatization Strategies and Protocols
The following section details validated protocols for modifying the core scaffold. Each protocol is designed as a self-validating system, including steps for reaction monitoring, work-up, and purification.
3.1. Strategy A: Modification of the C4-Ketone
Reductive amination is a highly reliable method for converting ketones into amines.[9][10] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃].[11] This method is valued for its high chemoselectivity and broad substrate scope.[9][12]
Causality behind Experimental Choices: Sodium triacetoxyborohydride is selected because it is less reactive than other hydrides like NaBH₄ and is particularly effective at reducing the protonated iminium ion intermediate, minimizing the undesirable reduction of the starting ketone. Dichloroethane (DCE) is a common solvent as it is compatible with the mild acidity of the reaction.
Detailed Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.2 eq.) followed by acetic acid (1.5 eq.).
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the desired 4-amino derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the ketone signal in the ¹³C NMR (~210 ppm) and the appearance of new signals corresponding to the amine substituent are key indicators of success.
| Reagent/Parameter | Condition | Purpose |
| Amine | 1.2 equivalents | Nucleophile for imine formation |
| NaBH(OAc)₃ | 1.5 equivalents | Mild, selective reducing agent |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, compatible with reagents |
| Temperature | Room Temperature | Sufficient for imine formation and reduction |
| Reaction Time | 12-24 hours | Allows for complete conversion |
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[13][14][15] It involves the reaction of a ketone with a phosphorus ylide (Wittig reagent), forming a C=C double bond at the exact position of the former C=O bond.[14] This provides a geometrically defined product, which is a significant advantage over other elimination-based methods.[14]
Causality behind Experimental Choices: The ylide is typically generated in situ by treating a phosphonium salt with a strong base like potassium tert-butoxide. Anhydrous THF is crucial as the ylide is highly reactive towards water. The reaction is performed at low temperatures to control reactivity and improve selectivity.
Detailed Protocol: General Procedure for Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add potassium tert-butoxide (1.0 eq.) to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deeply colored (often orange or red) solution indicates ylide generation.
-
Ketone Addition: In a separate dry flask, dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C.
-
Reaction: Slowly transfer the ylide solution to the ketone solution via cannula. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the consumption of the ketone.
-
Work-up: Quench the reaction with water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture) or by column chromatography.
-
Characterization: Confirm the structure via NMR and MS. Key indicators are the disappearance of the ketone signal and the appearance of alkene proton signals in the ¹H NMR (typically 4.5-6.0 ppm) and alkene carbon signals in the ¹³C NMR (typically 100-150 ppm).
3.2. Strategy B: Modification of the C1-Ester
To diversify the ester functional group, it is first converted to a more versatile carboxylic acid via saponification. The resulting acid can then be coupled with a wide variety of amines using standard peptide coupling reagents to form a chemically stable amide bond.[16]
Causality behind Experimental Choices: Saponification is performed with a strong base like LiOH, which is effective for hindered esters. The subsequent amide coupling uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization, paired with a non-nucleophilic base like DIPEA to activate the carboxylic acid.
Detailed Protocol: Two-Step Saponification and Amide Coupling
Step 1: Saponification to 1-Methyl-4-oxocyclohexane-1-carboxylic acid
-
Reaction Setup: Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at 40 °C for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Cool the mixture to 0 °C and carefully acidify to pH ~3 with 1M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting carboxylic acid is often pure enough for the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid from Step 1 (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Activation: Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.
Experimental Workflow and Data Management
A systematic approach is crucial for generating and screening a compound library. The workflow should integrate synthesis, purification, quality control, and biological testing.
Caption: Overall workflow from scaffold derivatization to hit identification.
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the derivatization of Methyl 1-methyl-4-oxocyclohexanecarboxylate. By systematically applying these methods, researchers can rapidly generate libraries of novel compounds. This strategic approach to library synthesis, focused on a privileged scaffold, enhances the probability of discovering valuable hit compounds in high-throughput screening campaigns, thereby accelerating the early stages of drug discovery.
References
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National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. Retrieved from [Link]
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LatticeFlow. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LatticeFlow. Retrieved from [Link]
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Sharpless, K. B., et al. (n.d.). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
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OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry | OpenStax. Retrieved from [Link]
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Kowalski, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved from [Link]
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Cui, X., et al. (2005). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Monn, J. A., et al. (2004). Synthesis and pharmacological characterization of 4-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates: identification of new potent and selective metabotropic glutamate 2/3 receptor agonists. PubMed. Retrieved from [Link]
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Ferraz, M., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
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Wang, D., et al. (2018). Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
González-Muñiz, R., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Application Notes & Protocols for the Quantification of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of Methyl 1-methyl-4-oxocyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development and quality control, this document outlines two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3] Each method is detailed with step-by-step instructions, from sample preparation to data analysis, and includes explanations for the experimental choices made.
Introduction: The Analytical Imperative for Methyl 1-methyl-4-oxocyclohexanecarboxylate
Methyl 1-methyl-4-oxocyclohexanecarboxylate (C₉H₁₄O₃, MW: 170.21 g/mol ) is a key chemical intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[4] The presence and quantity of this compound can significantly impact the purity, stability, and safety of the final product. Therefore, robust and reliable analytical methods for its precise quantification are paramount for ensuring product quality and regulatory compliance.
This guide presents two orthogonal analytical techniques, GC-MS and HPLC, to provide a comprehensive analytical toolkit for the determination of Methyl 1-methyl-4-oxocyclohexanecarboxylate in various matrices.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like Methyl 1-methyl-4-oxocyclohexanecarboxylate.[5][6] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides excellent sensitivity and specificity.
Rationale for Method Selection
The choice of GC-MS is based on the anticipated volatility of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a characteristic of many low to moderate molecular weight esters. The mass spectrometer allows for unambiguous identification based on the compound's mass spectrum and enables sensitive quantification using selected ion monitoring (SIM).
Experimental Protocol
2.2.1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results, aiming to extract the analyte and remove interfering matrix components.[6][7]
-
Standard Solution Preparation: Prepare a stock solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate reference standard (e.g., 1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[6]
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Dissolve the sample in the chosen solvent to achieve a theoretical concentration of the analyte within the calibration range.
-
Use vortexing and sonication to ensure complete dissolution.
-
If the sample contains particulate matter, centrifuge or filter through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.[6]
-
Transfer the final solution to a 2 mL autosampler vial.
-
2.2.2. GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting | Justification |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column providing good separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 70 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | A general-purpose program to separate the analyte from other volatile components. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| MS Mass Range | m/z 40-400 | A suitable range to capture the molecular ion and characteristic fragments. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) | Full scan provides qualitative data, while SIM enhances sensitivity and selectivity for quantification. |
2.2.3. Data Analysis and Quantification
-
Identification: Confirm the identity of Methyl 1-methyl-4-oxocyclohexanecarboxylate by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the calibration standards. Apply a linear regression to the data. The concentration of the analyte in the sample is determined from this curve.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of Methyl 1-methyl-4-oxocyclohexanecarboxylate by GC-MS.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[8] For Methyl 1-methyl-4-oxocyclohexanecarboxylate, a reversed-phase HPLC method is appropriate.
Rationale for Method Selection
While GC-MS is an excellent choice, HPLC provides an alternative and orthogonal method, which is valuable for method validation and impurity profiling. The primary challenge for HPLC analysis of this compound is its lack of a strong UV chromophore.[8] Therefore, detection at a low UV wavelength (around 210 nm) or the use of a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) is recommended for enhanced sensitivity and specificity.
Experimental Protocol
3.2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[5]
-
3.2.2. HPLC Instrumentation and Parameters
| Parameter | Recommended Setting | Justification |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard for separating moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic | A common mobile phase for reversed-phase chromatography; the ratio may need optimization. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detector | UV at 210 nm or Mass Spectrometer (LC-MS) | UV at low wavelength is necessary due to the weak chromophore. LC-MS provides higher sensitivity and specificity. |
3.2.3. Data Analysis and Quantification
The data analysis process is analogous to that of GC-MS. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The analyte concentration in the sample is then determined from this curve.
HPLC Workflow Diagram
Caption: Workflow for the quantification of Methyl 1-methyl-4-oxocyclohexanecarboxylate by HPLC.
Method Validation: Ensuring Scientific Integrity
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] All analytical methods used in a regulated environment must be validated according to the ICH Q2(R2) guidelines to ensure the reliability and accuracy of the results.[1][2]
Key Validation Parameters
The following table summarizes the core validation parameters and their typical acceptance criteria. These values are illustrative and should be formally established for the specific method and application.[5]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999.[5] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Interval demonstrating precision, accuracy, and linearity.[5] |
| Accuracy | The closeness of test results to the true value, expressed as percent recovery. | 98.0% - 102.0% recovery.[5] |
| Precision (%RSD) | The closeness of agreement among a series of measurements. | Repeatability: RSD ≤ 2.0%; Intermediate Precision: RSD ≤ 3.0%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters (e.g., flow rate, temperature). |
Comparative Data Presentation
The choice between GC-MS and HPLC depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Volatile and thermally stable compounds. | Non-volatile or thermally labile compounds. |
| Specificity | High (mass spectral data confirms identity). | Moderate to High (dependent on detector). |
| Sensitivity | High, especially in SIM mode. | Moderate (UV) to High (MS). |
| Derivatization | Generally not required for this analyte. | Not required. |
Conclusion
This application note has detailed two robust and reliable methods for the quantification of Methyl 1-methyl-4-oxocyclohexanecarboxylate using GC-MS and HPLC. The provided protocols are designed to serve as a strong starting point for method development and validation. Adherence to the principles of method validation, as outlined by the ICH, is critical to ensure the generation of scientifically sound and defensible data in research and quality control environments.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q3B(R2) Impurities in New Drug Products.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Methyl Cyclohexanecarboxylate Quantification.
- BenchChem. (2025). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Cyclohexaneacetic Acid.
- BenchChem. (2025). Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods.
- Agilent. (n.d.). Sample Preparation.
- ChemScene. (n.d.). 6297-22-9 | Methyl 4-oxocyclohexanecarboxylate.
- National Center for Biotechnology Information. (n.d.). Methyl 1-methyl-2-oxocyclohexane-1-carboxylate. PubChem.
- BenchChem. (2025). A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods.
- National Institute of Standards and Technology. (n.d.). Methyl 1-cyclohexene-1-carboxylate. NIST WebBook.
- BLD Pharm. (n.d.). 6297-22-9|Methyl 4-oxocyclohexanecarboxylate.
- Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography.
- SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- on Newcrom R1 HPLC column.
- YouTube. (2020, September 25). CLIPT Episode 4: Preparation of solid samples for analysis.
- U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
- Springer. (n.d.). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides.
- National Center for Biotechnology Information. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC.
- Sigma-Aldrich. (n.d.). Methyl 1-methyl-4-oxocyclohexanecarboxylate.
- Merck. (n.d.). Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 8. benchchem.com [benchchem.com]
The Strategic Application of Methyl 1-methyl-4-oxocyclohexanecarboxylate in the Synthesis of High-Value Fragrance Architectures
Introduction
Within the intricate landscape of fragrance chemistry, the pursuit of novel molecules with unique and captivating olfactory profiles is a perpetual endeavor. Cyclic ketones have long been recognized as pivotal structural motifs, serving as versatile precursors to a wide array of important fragrance ingredients, including those with desirable woody, fruity, and floral notes.[1] This application note delves into the synthetic utility of a particularly promising, yet underexplored building block: Methyl 1-methyl-4-oxocyclohexanecarboxylate . We will explore its strategic application in the synthesis of complex fragrance architectures, providing detailed protocols and elucidating the chemical principles that underpin these transformations. For researchers and professionals in fragrance development, this guide offers a technical roadmap for leveraging this versatile ketoester to create innovative and commercially valuable scent molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe synthesis. The properties of the closely related methyl 4-oxocyclohexanecarboxylate are well-documented and provide a strong basis for handling its methylated analog.
| Property | Value (for Methyl 4-oxocyclohexanecarboxylate) | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 183 °C @ 760 mmHg | [2] |
| Flash Point | 60 °C | [2] |
Safety and Handling: Methyl 1-methyl-4-oxocyclohexanecarboxylate should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][3] All necessary safety precautions should be taken to avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Synthetic Pathways and Protocols
The presence of both a ketone and a methyl ester functionality, along with a quaternary carbon center, makes Methyl 1-methyl-4-oxocyclohexanecarboxylate a rich substrate for a variety of carbon-carbon bond-forming reactions. We will now explore three key synthetic strategies: Robinson Annulation for bicyclic ketones, Grignard Reaction for tertiary alcohols, and the Wittig Reaction for the introduction of exocyclic double bonds.
Robinson Annulation: Access to Bicyclic Ketones with Woody-Amber Notes
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[4][5] This methodology is particularly relevant for the synthesis of bicyclic and tricyclic ketones, which are often associated with highly sought-after woody and ambergris fragrance profiles.
Scientific Rationale: By reacting Methyl 1-methyl-4-oxocyclohexanecarboxylate with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), we can construct a decalinone framework. The initial Michael addition will form a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to yield the bicyclic enone. The presence of the methyl ester and the gem-dimethyl group on the starting material will lead to a highly substituted and structurally rigid final product, a common feature in potent ambergris-type odorants.
Caption: Robinson Annulation of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Detailed Protocol: Synthesis of a Decalinone Derivative
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (1.1 eq) to the stirred solution and heat the mixture to reflux.
-
Michael Acceptor Addition: In the dropping funnel, prepare a solution of methyl vinyl ketone (1.2 eq) in a small amount of anhydrous ethanol. Add the MVK solution dropwise to the refluxing reaction mixture over 30 minutes.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired bicyclic enone.
Grignard Reaction: Synthesis of Tertiary Alcohols with Floral and Fruity Nuances
The Grignard reaction is a fundamental method for forming carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl group.[6] In the case of Methyl 1-methyl-4-oxocyclohexanecarboxylate, the ketone functionality is more reactive towards Grignard reagents than the ester. This chemoselectivity allows for the targeted synthesis of tertiary alcohols, which are prevalent in fragrances with floral and fruity characteristics.
Scientific Rationale: By reacting Methyl 1-methyl-4-oxocyclohexanecarboxylate with a Grignard reagent, such as allylmagnesium bromide, a new carbon-carbon bond will be formed at the carbonyl carbon, yielding a tertiary alcohol. The resulting allyl-substituted cyclohexanol derivative can possess interesting olfactory properties in its own right or serve as a precursor for further transformations, such as epoxidation or rearrangement, to generate a wider palette of fragrance molecules.
Caption: Grignard Reaction on Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Detailed Protocol: Synthesis of a Tertiary Allylic Alcohol
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a solution of allyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Ketoester: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In the dropping funnel, prepare a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous diethyl ether. Add the ketoester solution dropwise to the stirred Grignard reagent.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude tertiary alcohol by column chromatography on silica gel.
Wittig Reaction: Formation of Exocyclic Alkenes as Precursors to Damascone and Ionone Analogs
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[7] This reaction is instrumental in introducing exocyclic double bonds, which can then be further functionalized or serve as a key structural element in fragrance molecules that mimic the scent of roses and violets, such as damascones and ionones.
Scientific Rationale: The ketone moiety of Methyl 1-methyl-4-oxocyclohexanecarboxylate can be selectively converted to an exocyclic double bond using a suitable phosphorus ylide. For instance, reaction with (carbethoxymethylene)triphenylphosphorane will introduce an α,β-unsaturated ester functionality. This product is a valuable intermediate that can be elaborated through various synthetic routes to access analogs of damascones and ionones, which are prized for their complex fruity-floral and woody notes.
Caption: Wittig Reaction for the Synthesis of an Exocyclic Alkene.
Detailed Protocol: Synthesis of an Exocyclic α,β-Unsaturated Ester
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 eq)
-
Anhydrous toluene
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: To the crude residue, add hexane to precipitate the triphenylphosphine oxide byproduct. Filter the mixture and wash the solid with cold hexane.
-
Final Purification: Concentrate the filtrate and purify the resulting oil by column chromatography on silica gel to yield the pure exocyclic α,β-unsaturated ester.
Conclusion
Methyl 1-methyl-4-oxocyclohexanecarboxylate emerges as a highly valuable and versatile starting material for the synthesis of a diverse range of fragrance molecules. Its unique structural features allow for the application of classic and robust organic reactions to construct complex molecular architectures with desirable olfactory properties. The protocols detailed herein for Robinson annulation, Grignard reaction, and Wittig reaction provide a solid foundation for researchers to explore the synthesis of novel bicyclic ketones with woody-amber notes, tertiary alcohols with floral-fruity characteristics, and precursors to important damascone and ionone analogs. Further exploration of the reaction space around this ketoester will undoubtedly lead to the discovery of new and exciting fragrance ingredients, enriching the perfumer's palette.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226643, Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link].
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link].
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link].
-
Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link].
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link].
- Patents.google.com. (n.d.). Cyclic ketones and their use in perfumery.
-
Organic Syntheses. (n.d.). Methylenecyclohexane. Retrieved from [Link].
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link].
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link].
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link].
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link].
Sources
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- 3. chemicalbook.com [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 1-methyl-4-oxocyclohexanecarboxylate
As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of crude Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4). This β-keto ester is a valuable synthetic intermediate, often generated from complex reaction mixtures such as the Robinson annulation, which can introduce a variety of challenging impurities.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude reaction mixture?
A1: Given that Methyl 1-methyl-4-oxocyclohexanecarboxylate is often a product of the Robinson annulation, your crude mixture may contain several types of impurities.[3][4] These typically include unreacted starting materials (e.g., a starting ketone and a Michael acceptor like methyl vinyl ketone), the 1,5-diketone Michael addition intermediate, products from self-condensation of the starting ketone, and residual acidic or basic catalysts used in the reaction.[1]
Q2: My crude product is a dark brown or yellow oil. What causes this discoloration and how can I remove it?
A2: Discoloration is common and typically results from high-molecular-weight polymeric byproducts or thermal degradation during the reaction. These colored impurities are often non-volatile and polar. For minor discoloration, treatment with activated charcoal can be effective.[5] For more significant color, flash column chromatography is the recommended method to separate the desired product from these less mobile impurities.[5]
Q3: I am seeing multiple spots or streaking on my TLC plate. Does this mean my product is very impure?
A3: Not necessarily. As a β-keto ester, your product can exist in equilibrium with its enol tautomer.[6] This keto-enol tautomerism can lead to streaking or the appearance of two distinct, closely-spaced spots on a TLC plate, even for a pure sample. To confirm, try altering the polarity of your TLC eluent or running a purity analysis by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What is the most effective primary purification method: vacuum distillation or flash chromatography?
A4: The choice depends on the nature of your impurities.
-
Vacuum Distillation is highly effective for separating your product from non-volatile impurities (e.g., salts, polymeric materials) and very high-boiling point side products. It is often the most scalable and efficient method for bulk purification if the boiling points of the components are sufficiently different.[7]
-
Flash Column Chromatography is superior for separating the target compound from impurities with similar boiling points but different polarities (e.g., isomeric byproducts or the 1,5-diketone intermediate).[8]
Q5: How can I definitively confirm the purity of my final product?
A5: A combination of analytical techniques is recommended.
-
¹H and ¹³C NMR Spectroscopy will confirm the chemical structure and identify any residual impurities with observable signals.[9]
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) provides a quantitative assessment of purity, expressed as area percent.[6]
-
Mass Spectrometry (MS) will confirm the molecular weight of your compound.[9]
Section 2: General Purification Workflow
The purification of Methyl 1-methyl-4-oxocyclohexanecarboxylate from a crude reaction mixture typically follows a multi-step process designed to systematically remove different classes of impurities. The logical flow begins with removing water-soluble and acidic/basic impurities, followed by a bulk purification technique.
Caption: General workflow for the purification of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Section 3: Detailed Troubleshooting Guides
Issue 1: Persistent Acidic or Basic Impurities Detected in Product
-
Possible Cause: Incomplete neutralization during the aqueous workup. Residual acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, NaOEt) catalysts remain in the organic layer.
-
Underlying Principle: Catalysts must be converted into their corresponding water-soluble salts to be effectively removed from the organic phase. Using an overly strong base (like NaOH) for an extended period can cause saponification (hydrolysis) of the ester product.[5]
-
Solution: Meticulous Aqueous Washing Protocol
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
For Acidic Catalysts: Wash the organic layer sequentially with:
-
Water (1-2 times)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times). Continue until the aqueous layer is basic (test with pH paper) and no more gas evolution is observed. NaHCO₃ is a mild base that minimizes the risk of ester hydrolysis.[5]
-
Brine (saturated NaCl solution) (1 time) to break emulsions and remove excess water.
-
-
For Basic Catalysts: Wash the organic layer sequentially with:
-
Water (1-2 times)
-
Dilute aqueous HCl (e.g., 1 M) until the aqueous layer is acidic.
-
Water (1 time)
-
Brine (1 time)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Issue 2: Low Yield After Vacuum Distillation
-
Possible Cause:
-
Thermal Decomposition: The β-keto ester functionality can be thermally sensitive, leading to decomposition or polymerization at excessively high temperatures.
-
Inefficient Vacuum: A poor vacuum requires a higher pot temperature to achieve boiling, increasing the risk of decomposition.
-
Product Loss: The product may have been discarded with the forerun or left in the distillation pot.
-
-
Underlying Principle: The boiling point of a liquid is dependent on the applied pressure. By reducing the pressure (applying a vacuum), the boiling point is lowered, allowing for distillation at a temperature that does not cause thermal degradation.[7]
-
Solution: Optimized Vacuum Distillation Protocol
-
Apparatus Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all joints are properly greased and sealed to achieve a high vacuum.
-
Charge the Flask: Add the crude oil to the distillation flask (no more than 2/3 full) along with a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Gradually apply the vacuum and begin heating the distillation flask gently with a heating mantle.
-
Collect Fractions:
-
Discard the initial low-boiling fraction (forerun), which may contain residual solvents.
-
Carefully collect the main fraction that distills at the expected boiling point. (See Table 1 for estimated values).
-
Monitor the distillation closely. A drop in head temperature or a change in the appearance of the distillate indicates the main fraction is complete.
-
-
Shutdown: Stop the distillation before the flask is completely dry to avoid concentrating and potentially charring high-boiling impurities. Allow the apparatus to cool completely before releasing the vacuum.
-
| Pressure (mmHg) | Estimated Boiling Point (°C) of Methyl 1-methyl-4-oxocyclohexanecarboxylate |
| 1.0 | 85 - 95 |
| 5.0 | 105 - 115 |
| 10.0 | 120 - 130 |
| 20.0 | 135 - 145 |
| Note: These are estimated values based on similar structures; an experimental boiling point should be determined during the first purification attempt. |
Issue 3: Poor Separation During Flash Column Chromatography
-
Possible Cause:
-
Inappropriate Solvent System: The eluent polarity is either too high (causing all compounds to elute quickly) or too low (causing compounds to remain on the baseline).
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Keto-Enol Tautomerism: Tautomerization on the silica gel surface can cause significant peak tailing or broadening.[6]
-
-
Underlying Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] Optimizing the mobile phase polarity is critical for achieving separation.
-
Solution: Systematic Chromatography Protocol
-
Solvent System Selection: Use TLC to determine the optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the column with silica gel slurried in the initial, low-polarity eluent. Ensure the column is packed evenly to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For best results, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution) by slowly increasing the percentage of ethyl acetate. Collect fractions and analyze them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Caption: Troubleshooting decision tree for flash column chromatography.
Section 4: Analytical Methods for Purity Assessment
Accurate determination of purity is a self-validating step in any purification protocol.
| Method | Sample Preparation | Typical Parameters | Information Obtained |
| ¹H NMR | Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃). | 400 MHz or higher. Key signals: singlet for the ester methyl (~3.7 ppm), singlet for the C1-methyl (~1.2-1.3 ppm), multiplets for cyclohexyl protons (1.5-3.0 ppm). | Confirms chemical structure, identifies proton-containing impurities.[9] |
| GC-FID | Dilute a small amount of sample in a volatile solvent like ethyl acetate or acetone. | Column: Standard non-polar (e.g., DB-5) or mid-polar (e.g., DB-Wax) capillary column. Injector Temp: ~250°C. Oven Program: Start at ~80°C, ramp to ~250°C. | Provides quantitative purity (area %), detects volatile impurities.[6] |
| HPLC-UV | Dissolve sample in mobile phase (e.g., acetonitrile/water mixture) to ~1 mg/mL. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at ~210 nm (for the carbonyl chromophore). | Detects non-volatile impurities. May show peak broadening due to tautomerism.[6] |
Section 5: Safety Precautions
Methyl 1-methyl-4-oxocyclohexanecarboxylate and related β-keto esters should be handled with appropriate care in a well-ventilated laboratory or fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid contact with skin and eyes.[10] Avoid breathing fumes or vapors.[11] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[13]
-
Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container. Ensure adequate ventilation and remove all sources of ignition.[11]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
Pearson. (n.d.). Robinson Annulation Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Robinson Annulation Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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- 13. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Yield for Methyl 1-methyl-4-oxocyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[1] We will focus on the most direct and frequently utilized synthetic route: the α-alkylation of Methyl 4-oxocyclohexanecarboxylate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues reported by users in the field.
Q1: My methylation reaction is resulting in very low yield. What are the primary causes and how can I fix this?
A1: Low yield is the most frequent challenge and typically points to one of three issues: incomplete enolate formation, competitive side reactions, or suboptimal reaction conditions.
-
Cause 1: Incomplete or Reversible Enolate Formation. The crucial first step is the deprotonation of the carbon alpha to both the ester and ketone functionalities. The pKa of this proton is significantly lower than that of the protons on the other side of the ketone, making this position the preferred site of deprotonation. However, using a base that is not strong enough, such as a metal alkoxide (e.g., NaOMe), can lead to an equilibrium with the starting material, reducing the concentration of the active nucleophile.
-
Solution: Employ a strong, non-nucleophilic base to ensure irreversible deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is exceptionally strong and sterically hindered, which minimizes side reactions. Always prepare LDA fresh or titrate it before use to ensure its activity.
-
-
Cause 2: Competing Aldol Condensation. The generated enolate is a potent nucleophile that can react with the ketone of another molecule of the starting material. This leads to the formation of high-molecular-weight aldol adducts, consuming your starting material and complicating purification.
-
Solution: This side reaction is highly dependent on temperature. The reaction must be run at low temperatures, typically -78 °C (a dry ice/acetone bath), to disfavor the kinetics of the aldol reaction. Furthermore, the alkylating agent (methyl iodide) should be added slowly to the formed enolate, ensuring it is consumed in the desired SN2 reaction rather than having time to react with other starting material molecules.
-
-
Cause 3: Polyalkylation. While less common at the sterically hindered quaternary carbon, if reaction conditions are not carefully controlled, polyalkylation can occur at other positions, especially if the initial enolate equilibrates.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full conversion to the enolate. Add the methyl iodide in a controlled manner, using no more than 1.0 to 1.1 equivalents. Over-addition of the electrophile is a common cause of undesired secondary reactions.
-
Q2: I'm observing a significant amount of unreacted starting material (Methyl 4-oxocyclohexanecarboxylate) even after the reaction has run for several hours. Why is this happening?
A2: This is a classic symptom of inefficient enolate formation or quenching of the enolate before it can react.
-
Cause 1: Inactive Base. As mentioned, LDA can degrade upon storage. If the base is not sufficiently active, you will not achieve complete deprotonation.
-
Solution: Titrate your LDA solution before use. A common method involves using N-benzylbenzamide as an indicator.
-
-
Cause 2: Protic Impurities. The presence of water or other protic solvents in your reaction flask will immediately quench the enolate as it is formed.
-
Solution: Ensure all glassware is rigorously dried (oven- or flame-dried under vacuum). The solvent (typically THF) must be anhydrous. Use freshly distilled THF over a drying agent like sodium/benzophenone.
-
-
Cause 3: Insufficient Reaction Time/Temperature. While the enolate formation at -78 °C is rapid, the subsequent alkylation may require the reaction to be slowly warmed to a higher temperature (e.g., 0 °C or room temperature) to proceed at a reasonable rate.
-
Solution: After adding the methyl iodide at -78 °C, allow the reaction to stir at this temperature for 1-2 hours, then let it warm slowly to 0 °C or room temperature and monitor by TLC until the starting material is consumed.
-
Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this be?
A3: This often points to O-alkylation or hydrolysis.
-
Cause 1: O-alkylation. The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen atom with methyl iodide would produce a silyl enol ether-like species, which may be hydrolyzed back to the starting material or lead to other byproducts upon workup.
-
Solution: The solvent and counter-ion play a key role here. Using a polar aprotic solvent like THF favors C-alkylation. The lithium counter-ion from LDA also strongly associates with the oxygen, sterically hindering O-alkylation.
-
-
Cause 2: Ester Hydrolysis. During the aqueous workup, if conditions are too acidic or basic for a prolonged period, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[2]
-
Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild acid. Avoid strong acids or bases during the workup. If a basic wash is needed to remove acidic impurities, use a mild base like saturated sodium bicarbonate and minimize contact time.[2]
-
Visualizing the Synthetic Pathway and Challenges
To better understand the process, let's visualize the core reaction and a logical troubleshooting flow.
Caption: A decision tree for troubleshooting low yield.
Experimental Protocols & Data
Table 1: Optimization of Reaction Parameters
For the alkylation of Methyl 4-oxocyclohexanecarboxylate with Methyl Iodide.
| Parameter | Recommended | Rationale |
| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base ensures complete, irreversible enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, polar solvent that solubilizes intermediates and favors C-alkylation. |
| Temperature | -78 °C for deprotonation and addition | Minimizes aldol condensation and other side reactions. [3] |
| Equivalents (Base) | 1.05 - 1.1 eq | Ensures complete consumption of the starting material. |
| Equivalents (CH₃I) | 1.0 - 1.1 eq | Minimizes potential for polyalkylation. |
| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the enolate and excess base without causing ester hydrolysis. [2] |
| Typical Yield | 65-85% | Dependent on strict adherence to anhydrous and low-temperature conditions. |
Protocol 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
This protocol is a representative procedure based on established principles of enolate chemistry.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq), solution in hexanes
-
Methyl iodide (1.1 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for extraction and chromatography
Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
LDA Formation: In a three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: While maintaining the temperature at -78 °C, add a solution of Methyl 4-oxocyclohexanecarboxylate (1.0 eq) in a small amount of anhydrous THF dropwise to the freshly prepared LDA solution. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, stir the reaction at -78 °C for 2 hours.
-
Warming & Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. [4]Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual water. [2]8. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes eluent system to yield the pure product. [2]
References
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from PrepChem.com. [Link]
-
Wikipedia. (2023). Dieckmann condensation. Retrieved from Wikipedia. [Link]
-
Wikipedia. (2023). Robinson annulation. Retrieved from Wikipedia. [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from OpenStax. [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from Organic Reactions. [Link]
-
Wikipedia. (2023). Stork enamine alkylation. Retrieved from Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from Chemistry Steps. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [Link]
-
Fiveable. (n.d.). The Robinson Annulation Reaction | Organic Chemistry Class Notes. Retrieved from Fiveable. [Link]
-
ResearchGate. (n.d.). Robinson Annulation. Retrieved from ResearchGate. [Link]
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. The Organic Chemistry Tutor. [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from Chemistry Steps. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from NIH. [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from Organic Syntheses. [Link]
-
Nbinno. (n.d.). Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. Retrieved from Nbinno. [Link]
-
ResearchGate. (2020). Alkylation by Enamine for Synthesis of some heterocyclic compounds. Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from Master Organic Chemistry. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. Retrieved from Matrix Fine Chemicals. [Link]
-
YouTube. (2021). Enamine Synthesis and Alkylation. Wentzel Lab. [Link]
-
ChemSynthesis. (n.d.). methyl 4-oxo-1-phenylcyclohexanecarboxylate. Retrieved from ChemSynthesis. [Link]
- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
ResearchGate. (2025). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from ResearchGate. [Link]
Sources
Technical Support Center: Reactions of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Methyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and subsequent use of this versatile chemical intermediate. Our focus is on providing practical, cause-and-effect explanations and robust protocols to help you optimize your experimental outcomes.
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a unique building block characterized by a quaternary carbon at the C1 position, bearing both a methyl and a methyl ester group, and a ketone at the C4 position. This structure, lacking an enolizable proton alpha to the ester, dictates its reactivity and the profile of potential side products. Problems typically arise from two main areas: the initial synthesis via alkylation of Methyl 4-oxocyclohexanecarboxylate, or during subsequent base- or acid-catalyzed reactions.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues.
Troubleshooting Guide: Common Side Products & Reaction Failures
This section addresses the most common problems encountered in a direct question-and-answer format.
Question 1: My NMR spectrum shows two distinct products after alkylating Methyl 4-oxocyclohexanecarboxylate: the desired C-alkylated product and an unexpected isomer. What is the likely impurity?
Plausible Cause: Competitive O-alkylation.
This is a classic issue of ambident nucleophilicity. When Methyl 4-oxocyclohexanecarboxylate is deprotonated with a base, it forms an enolate which has nucleophilic character on both the α-carbon (C1) and the ester oxygen. While alkylation on the carbon (C-alkylation) yields the desired Methyl 1-methyl-4-oxocyclohexanecarboxylate, alkylation on the oxygen (O-alkylation) produces a methyl ketene acetal side product.
The ratio of C- to O-alkylation is heavily influenced by reaction conditions. Factors that favor O-alkylation include:
-
Dissociated "naked" enolates: Polar aprotic solvents (e.g., DMSO, DMF, HMPA) can solvate the cation, leaving a more reactive, free enolate that preferentially reacts at the more electronegative oxygen atom.
-
Less-coordinating counter-ions: K+, Na+, and especially Cs+ favor O-alkylation more than Li+, which coordinates more tightly to the oxygen.
-
Reactive alkylating agents: Harder electrophiles or those with potent leaving groups (e.g., methyl sulfate) can increase the proportion of O-alkylation.
Proposed Solution & Optimization Protocol:
To favor the desired C-alkylation, conditions should be chosen to promote a more aggregated or ion-paired enolate and use a less polar solvent.
Protocol 1: Optimized C-Alkylation of Methyl 4-oxocyclohexanecarboxylate
-
Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) (1.1 equivalents) to the cold THF. Slowly add a solution of Methyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in THF dropwise to the base solution. Stir for 1 hour at -78 °C.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution. It is crucial to keep the temperature at -78 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify via flash column chromatography or vacuum distillation.[1]
Data Summary: Optimizing C- vs. O-Alkylation
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base (Counter-ion) | LDA, LHMDS (Li⁺) | KHMDS (K⁺), NaH (Na⁺) | Li⁺ forms tighter ion pairs, favoring reaction at carbon. |
| Solvent | THF, Diethyl Ether (Less Polar) | DMF, DMSO (Polar Aprotic) | Polar aprotic solvents create "naked," more reactive enolates. |
| Temperature | Low (-78 °C) | High (0 °C to RT) | Lower temperatures increase selectivity. |
Workflow: C- vs. O-Alkylation Pathways
Caption: Competing C- and O-alkylation pathways from the enolate intermediate.
Question 2: My reaction workup is complete, but I have a significant amount of a water-soluble, acidic impurity that complicates purification. What is it and how do I prevent it?
Plausible Cause: Ester Hydrolysis (Saponification).
The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[2] This reaction cleaves the ester to form the corresponding carboxylate salt (under basic conditions) or carboxylic acid (after acidic workup), which is 1-methyl-4-oxocyclohexanecarboxylic acid.
This is one of the most common side reactions, particularly in protocols that involve:
-
Using aqueous base (e.g., NaOH, KOH) for extended periods or at high temperatures.[3]
-
Acidic workups that are too harsh or prolonged.
-
The presence of water in the reaction medium when using reagents that can promote hydrolysis.
Proposed Solution & Mitigation Strategy:
The key is to minimize the exposure of the ester to water, strong acids, or strong bases, especially at elevated temperatures.
Protocol 2: Hydrolysis-Averse Workup Procedure
-
Initial Quench: Instead of a strong acid or base, use a milder quenching agent. A saturated aqueous solution of NH₄Cl (for basic reactions) or sodium bicarbonate (for acidic reactions) is recommended.[4]
-
Temperature Control: Always perform the quench and initial washes at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Phase Separation: Promptly separate the organic and aqueous layers after extraction. Do not let the layers sit in a separatory funnel for extended periods.
-
Drying: Ensure the final organic extract is thoroughly dried with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Purification: If the acidic byproduct does form, it can often be removed by a careful wash of the organic layer with a dilute, cold solution of sodium bicarbonate. The desired ester will remain in the organic phase, while the carboxylic acid will be converted to its salt and move to the aqueous phase. Perform this wash quickly to prevent hydrolysis of the desired product.[4]
Workflow: Ester Hydrolysis Side Reaction
Caption: Unintended hydrolysis of the ester to the carboxylic acid.
Question 3: When I run my reaction under basic conditions, I observe the formation of a thick sludge or high-molecular-weight species on my mass spectrum analysis. What is causing this?
Plausible Cause: Intermolecular Aldol Condensation.
While the C1 position lacks acidic protons, the protons at C3 and C5 (alpha to the ketone) are readily removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the electrophilic ketone of another molecule of Methyl 1-methyl-4-oxocyclohexanecarboxylate. This leads to the formation of a dimeric β-hydroxy ketone (an aldol adduct), which can then dehydrate to form an enone, leading to a complex mixture of higher-order oligomers.
This side reaction is particularly problematic with:
-
Strongly basic conditions, especially with alkoxide bases (e.g., NaOMe, NaOEt).
-
Higher reaction temperatures, which favor condensation reactions.
-
High concentrations of the starting material.
Proposed Solution & Mitigation Strategy:
To prevent self-condensation, it is critical to control the formation and concentration of the C3/C5 enolate.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., LDA, LHMDS) if enolization is required for a subsequent step. These bases are less likely to promote the condensation cascade.
-
Temperature Control: Maintain very low temperatures (e.g., -78 °C) during enolate formation and subsequent reaction steps.
-
Order of Addition: If reacting the enolate with an electrophile, form the enolate completely at low temperature first by slow addition of the substrate to the base. Then, add the electrophile to the pre-formed enolate. This "pre-formation" minimizes the time that the enolate and the starting ketone are present together in high concentrations.
-
Concentration: Run the reaction at a lower concentration (higher solvent volume) to reduce the frequency of intermolecular collisions.
Mechanism: Aldol Condensation Pathway
Caption: Self-condensation via an aldol reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify the final product from unreacted precursor and other side products? A1: For most cases, flash column chromatography on silica gel is highly effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for good separation. The non-polar O-alkylation product will elute first, followed by the desired product, and then the more polar unreacted precursor (Methyl 4-oxocyclohexanecarboxylate). Any hydrolyzed carboxylic acid will usually remain at the baseline. Alternatively, fractional vacuum distillation can be effective if the boiling points of the components are sufficiently different.[4]
Q2: My purified product is a pale yellow oil. How can I remove the color? A2: A yellow tint often indicates the presence of minor, highly conjugated impurities, possibly from dehydration of aldol adducts. If these impurities are non-volatile, distillation can yield a colorless product. For heat-sensitive compounds, treating a solution of the product with a small amount of activated charcoal, followed by filtration through a pad of Celite, can effectively remove colored impurities.[4]
Q3: What are the ideal storage conditions for Methyl 1-methyl-4-oxocyclohexanecarboxylate? A3: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator. This minimizes exposure to atmospheric moisture, which can cause slow hydrolysis over time, and oxygen, which could potentially lead to oxidative side reactions, particularly if trace impurities are present.
References
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from organic-chemistry.org. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from UCLA Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from NIH. [Link]
-
Mijin, D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from orgsyn.org. [Link]
-
Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from Chemistry Stack Exchange. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis.... RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. PubChem Compound Database. Retrieved from NIH. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE. Retrieved from Matrix Fine Chemicals. [Link]
-
AMiner. (n.d.). AMiner Open Data Platform. Retrieved from AMiner. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from organic-chemistry.org. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. PubChem Compound Database. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Alkylation and Related Reactions IV. Retrieved from ResearchGate. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Welcome to the technical support center dedicated to providing in-depth guidance on improving the stability of Methyl 1-methyl-4-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile β-keto ester in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges, ensuring the integrity and reliability of your results.
Introduction to Stability Concerns
Methyl 1-methyl-4-oxocyclohexanecarboxylate, as a β-keto ester, is susceptible to specific degradation pathways that can impact its purity, and consequently, the outcome of synthetic procedures and biological assays. The primary stability concerns for this compound are hydrolysis, subsequent decarboxylation, and epimerization. Understanding these pathways is crucial for developing effective handling, storage, and experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Q1: What are the main degradation products I should be aware of when working with Methyl 1-methyl-4-oxocyclohexanecarboxylate?
A1: The principal degradation pathway involves hydrolysis of the methyl ester to form the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation to yield 1-methyl-4-oxocyclohexane.[1][2] Under certain conditions, you may also observe epimerization, leading to a mixture of cis and trans isomers.
Q2: My NMR spectrum shows unexpected peaks. Could this be due to degradation?
A2: Yes, the appearance of new signals in your NMR spectrum could indicate degradation. Specifically, the loss of the methyl ester singlet and the appearance of new aliphatic signals could suggest hydrolysis and decarboxylation. It is also possible that keto-enol tautomerism, a characteristic of β-keto esters, could lead to the presence of multiple signals for a single compound.[3]
Q3: What are the optimal storage conditions for Methyl 1-methyl-4-oxocyclohexanecarboxylate to ensure its long-term stability?
A3: To minimize degradation, the compound should be stored in a cool, dry, and inert environment. We recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
Q4: Can I use aqueous solutions in my experiments with this compound?
A4: The use of aqueous solutions should be approached with caution due to the risk of hydrolysis, especially under acidic or basic conditions.[1][4] If an aqueous medium is necessary, it is advisable to use buffered solutions at a neutral pH and to perform the reaction at low temperatures to slow down the rate of hydrolysis. For sensitive applications, consider using anhydrous solvents.[5][6]
Q5: How can I monitor the purity of my Methyl 1-methyl-4-oxocyclohexanecarboxylate sample over time?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the purity of your sample.[3] A reversed-phase HPLC method can separate the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability-related problems encountered during experimentation with Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Issue 1: Rapid Degradation in Solution
-
Symptom: A significant decrease in the purity of the compound is observed shortly after dissolving it in a solvent.
-
Potential Cause: The solvent may contain water or acidic/basic impurities, which can catalyze hydrolysis.[1][2]
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure the use of high-purity, anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
pH Control: If a protic solvent must be used, ensure it is neutral. Avoid acidic or basic conditions unless they are a required part of the reaction chemistry.
-
Temperature Control: Perform the experiment at the lowest feasible temperature to minimize the rate of degradation.
-
Issue 2: Inconsistent Reaction Yields
-
Symptom: Variability in the yield of a reaction where Methyl 1-methyl-4-oxocyclohexanecarboxylate is a starting material.
-
Potential Cause: Degradation of the starting material prior to or during the reaction.
-
Troubleshooting Steps:
-
Purity Assessment of Starting Material: Before each use, verify the purity of the Methyl 1-methyl-4-oxocyclohexanecarboxylate stock using a suitable analytical method like HPLC or NMR.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time Optimization: Minimize the reaction time to reduce the exposure of the compound to potentially destabilizing conditions.
-
Issue 3: Formation of Isomeric Impurities
-
Symptom: The appearance of an additional peak in the HPLC or GC chromatogram with the same mass as the parent compound, suggesting the presence of an isomer.
-
Potential Cause: Epimerization at the C1 position, especially if the reaction is conducted under basic conditions or at elevated temperatures.[7]
-
Troubleshooting Steps:
-
Base Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Temperature Control: Maintain a low and controlled reaction temperature.
-
Reaction Monitoring: Closely monitor the reaction progress to stop it before significant epimerization occurs.
-
Experimental Protocols
To assist in your investigations, we provide the following detailed protocols for stability testing and analysis.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is a crucial step in developing a stability-indicating analytical method.[8][9]
1. Preparation of Stock Solution:
- Prepare a stock solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate in a non-reactive, anhydrous solvent such as acetonitrile (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: To another aliquot, add 0.1 M NaOH. Incubate at room temperature for 4 hours.[1]
- Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Stress: Incubate a solid sample of the compound at 80°C for 48 hours.
- Photolytic Stress: Expose a solution of the compound to UV light (254 nm) for 24 hours.
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Analyze all samples, along with an unstressed control, by HPLC-UV and LC-MS to identify and quantify the degradation products.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general-purpose reversed-phase HPLC method for routine purity checks.[3]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase.
-
Standard Preparation: Prepare a standard solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate reference standard in the mobile phase (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection: 210 nm
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak.
-
Visualization of Degradation Pathways
To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the key degradation pathways.
Caption: Primary degradation pathway of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Caption: Epimerization of Methyl 1-methyl-4-oxocyclohexanecarboxylate isomers.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study to illustrate the compound's stability under various stress conditions.
| Stress Condition | % Degradation | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 15% | 1-methyl-4-oxocyclohexane |
| 0.1 M NaOH, RT, 4h | 40% | 1-methyl-4-oxocyclohexane |
| 3% H₂O₂, RT, 24h | < 5% | Not Significant |
| 80°C, 48h (solid) | < 2% | Not Significant |
| UV light, 24h (solution) | < 5% | Not Significant |
Conclusion
The stability of Methyl 1-methyl-4-oxocyclohexanecarboxylate is a critical factor for its successful application in research and development. By understanding its degradation pathways and implementing the appropriate handling, storage, and experimental procedures outlined in this guide, researchers can ensure the integrity of their work. For further assistance, please do not hesitate to contact our technical support team.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
ResearchGate. Overview of assays for hydrolysis of β-keto esters. Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available from: [Link]
-
PMC - NIH. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available from: [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
MDPI. Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Available from: [Link]
- Google Patents. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
Hilaris Publishing. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
-
ACS Publications. Stereospecific Synthesis of Cyclohexenone Acids by[2][2]-Sigmatropic Rearrangement Route. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
ResearchGate. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. Available from: [Link]
-
PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
This guide provides an in-depth troubleshooting framework for the synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate. The primary synthetic route discussed is the α-alkylation of the readily available precursor, Methyl 4-oxocyclohexanecarboxylate. While seemingly straightforward, this synthesis presents a critical regiochemical challenge that is a common point of failure for researchers. This document addresses this core issue directly, offering not just solutions but the underlying chemical principles to empower your experimental design.
Core Synthetic Challenge: Regioselectivity
The most significant hurdle in this synthesis is controlling the site of methylation. The starting material, Methyl 4-oxocyclohexanecarboxylate, possesses two distinct sets of acidic α-protons: those adjacent to the ketone (C3/C5) and the single proton adjacent to the ester (C1). The protons α- to the ketone are significantly more acidic (pKa ≈ 19) than the proton α- to the ester (pKa ≈ 24). Consequently, standard basic conditions will preferentially form the enolate at the ketone position, leading to the incorrect isomer.
The robust and reliable solution involves a three-step sequence:
-
Protection of the more reactive ketone functional group.
-
Alkylation of the C1 position, now the sole remaining acidic α-proton.
-
Deprotection to reveal the ketone and yield the final product.
Logical Workflow: Recommended Synthetic Pathway
Technical Support Center: Column Chromatography of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Methyl 1-methyl-4-oxocyclohexanecarboxylate via column chromatography. This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions, and the scientific rationale behind the recommended procedures to ensure a successful separation.
Core Principles & Initial Condition Selection
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a γ-keto ester. Its purification by column chromatography is generally straightforward, but success hinges on understanding its structural features and potential interactions with the stationary phase. The key functional groups are a moderately polar ester and a ketone on a cyclohexane ring. The presence of a quaternary carbon at the 1-position prevents enolization at that site, which simplifies purification compared to analogous β-keto esters that can suffer from extensive keto-enol tautomerism.
Stationary Phase: The standard choice for this compound is Silica Gel (230-400 mesh) . Silica gel is a polar adsorbent, and its surface is covered with acidic silanol groups (Si-OH).[1] While this compound is not expected to be highly acid-sensitive, it is always a best practice to assess stability, especially if yields are lower than expected.
Mobile Phase (Eluent): The most common and effective mobile phase for compounds of this polarity is a binary system of Hexanes and Ethyl Acetate .[2] The non-polar hexane interacts weakly with the silica, while the more polar ethyl acetate competes with the analyte for binding sites on the stationary phase.[3] The separation is achieved by gradually increasing the proportion of ethyl acetate, which draws the compound down the column.
The ideal starting point for determining the precise mobile phase composition is Thin Layer Chromatography (TLC). An optimal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[4] This Rƒ value typically ensures that the compound separates well from both less polar and more polar impurities without requiring an excessive volume of solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: I'm observing poor separation. The bands for my product and impurities are streaking or overlapping significantly.
Answer: This is a common issue that can stem from several factors related to technique and column physics.
-
Potential Cause 1: Column Overloading. The most frequent cause of poor separation is loading too much crude material onto the column.[4] When the stationary phase becomes saturated, the excess analyte is forced to travel down the column dissolved in the mobile phase, leading to broad, tailing bands that do not separate cleanly.
-
Recommended Solution: Reduce the amount of sample loaded. A good rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:50. For very difficult separations, a ratio of 1:100 may be necessary.[5]
-
-
Potential Cause 2: Improper Column Packing. Channels, cracks, or bubbles in the silica bed create pathways where the solvent and sample can travel unimpeded, completely bypassing the separation process.
-
Recommended Solution: Ensure the column is packed uniformly. The "slurry method," where the silica gel is mixed with the initial mobile phase before being poured into the column, is highly reliable for creating a homogenous bed.[4] Gently tapping the column while the slurry settles helps to dislodge any trapped air bubbles.
-
-
Potential Cause 3: Sample Band is Too Wide. The separation begins the moment the sample is loaded. If the initial band of the sample is too thick, the separation will be compromised from the start.
-
Recommended Solution: Dissolve the crude sample in the absolute minimum amount of solvent before loading it onto the column.[6] If the compound is poorly soluble in the mobile phase, it is better to use a stronger solvent (like dichloromethane) to dissolve it and then adsorb it onto a small amount of silica gel. This "dry loading" method ensures a very narrow starting band.[6]
-
Question 2: My yield is very low, and I suspect the compound is decomposing on the column.
Answer: While Methyl 1-methyl-4-oxocyclohexanecarboxylate is not expected to be highly unstable, the acidic nature of standard silica gel can sometimes catalyze degradation or irreversible adsorption of sensitive compounds.[7][8]
-
Potential Cause: Acidity of Silica Gel. The silanol groups on the surface of silica make it acidic. This can be problematic for certain functional groups.
-
Recommended Solution 1 (Diagnosis): First, confirm that decomposition is occurring on the silica. This can be done with a 2D TLC experiment (see Protocol 3). Spot your compound in one corner of a TLC plate, run the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.[8]
-
Recommended Solution 2 (Mitigation): If stability is an issue, you can either deactivate the silica gel or use an alternative stationary phase. To deactivate silica, you can include a small amount of a basic modifier like triethylamine (TEA) (typically 0.5-1%) in your eluent system.[2] Alternatively, consider using a more neutral stationary phase like alumina or florisil .[7]
-
Question 3: The compound is not eluting from the column, even after I've passed a large volume of the mobile phase.
Answer: This indicates that the mobile phase lacks the necessary polarity to displace your compound from the stationary phase.
-
Potential Cause: Mobile Phase is Not Polar Enough. The interactions between your compound and the silica gel are stronger than the interactions between the mobile phase and the silica gel.
-
Recommended Solution: Gradually increase the polarity of the eluent.[4] If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%). This is known as a "gradient elution." If your compound is particularly polar, you may need to switch to a stronger solvent system, such as methanol in dichloromethane.[2] Be cautious when using methanol, as concentrations above 10% can start to dissolve the silica gel.[2]
-
Question 4: The compound eluted immediately in the first few fractions, co-eluting with non-polar impurities.
Answer: This is the opposite of the previous problem and indicates your mobile phase is too strong (too polar).
-
Potential Cause: Mobile Phase is Too Polar. The mobile phase is outcompeting your compound for the binding sites on the silica gel, causing it to be washed through the column without any retention.
-
Recommended Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[4] Refer back to your initial TLC analysis to select a solvent system that provides the target Rƒ of 0.2-0.4.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying Methyl 1-methyl-4-oxocyclohexanecarboxylate?
A1: A robust starting point is to use standard silica gel (230-400 mesh) with a mobile phase of 10% Ethyl Acetate in Hexane (v/v). This should be optimized by running a TLC first to ensure the Rƒ of the target compound is in the 0.2-0.4 range. A crude material to silica gel ratio of 1:40 by weight is a safe starting point for loading capacity.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective adsorbent for moderately polar compounds. |
| Mobile Phase | 10-20% Ethyl Acetate in Hexane | Good starting polarity for a keto-ester; should be optimized via TLC.[2] |
| Target Rƒ | ~0.3 | Provides a good balance between resolution and elution time.[3] |
| Loading Capacity | 1g crude per 40g silica gel | A 1:40 ratio is a conservative starting point to avoid overloading. |
Q2: When should I use dry loading instead of wet loading?
A2: Dry loading is preferable under two common circumstances:
-
Poor Solubility: If your crude sample does not dissolve well in the initial, low-polarity mobile phase, you will be forced to use a stronger solvent to dissolve it for wet loading. This stronger solvent will interfere with the initial separation on the column, leading to a broad band.[6]
-
Large Sample Volume: If dissolving your sample requires a large volume of solvent, this will also lead to a very wide initial band. In these cases, dissolving the sample in a suitable solvent (e.g., DCM), adding a portion of silica gel, and evaporating the solvent to get a free-flowing powder which is then loaded onto the column is the superior method.[6]
Q3: What are the likely impurities I might encounter?
A3: The impurities will depend on the synthetic route used to prepare the compound. A common synthesis involves the methylation of methyl 4-oxocyclohexanecarboxylate. Therefore, likely impurities could include:
-
Unreacted Starting Material: Methyl 4-oxocyclohexanecarboxylate. This is less substituted and likely slightly more polar.
-
Byproducts: Impurities from the methylation reaction or previous synthetic steps.
-
Solvents: Residual solvents from the reaction workup. TLC analysis of your crude mixture is the best way to visualize these impurities and develop a separation strategy.
Experimental Protocols
Protocol 1: Determining Optimal Eluent Conditions via TLC
-
Dissolve a small amount of your crude material in a few drops of a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plates in the chambers and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots using a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rƒ value for your product in each solvent system. Select the system that gives an Rƒ value of approximately 0.3 for your target compound.
Protocol 2: Standard Flash Chromatography (Slurry Packing & Wet Loading)
-
Column Preparation: Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
Packing: In a beaker, create a slurry of silica gel in your chosen initial mobile phase. Pour this slurry into the column. Gently tap the sides to ensure even packing and remove air bubbles. Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry. [4]
-
Sample Loading: Dissolve your crude sample in the minimum possible volume of the mobile phase. Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.
-
Elution: Open the stopcock and drain the solvent until the sample has fully entered the silica bed. Carefully add a thin layer of sand on top of the silica to protect the surface.
-
Fill the column with the mobile phase and begin elution, collecting fractions. Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
Protocol 3: Diagnosing On-Column Decomposition using 2D TLC
-
Take a square TLC plate and spot your crude material in the bottom left corner, about 1.5 cm from each edge.
-
Develop the plate using your chosen eluent.
-
Remove the plate from the chamber and allow it to dry completely.
-
Rotate the plate 90 degrees counter-clockwise so that the separated spots from the first run now form a horizontal line at the new bottom of the plate.
-
Develop the plate again in the same solvent system.
-
After visualization, stable compounds will appear along a diagonal line from the bottom left to the top right. Any spots that appear off this diagonal represent products that formed from decomposition on the silica plate.[8]
Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Caption: A decision tree for troubleshooting common column chromatography problems.
References
-
PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Zhao, Y. (2006). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Analytical Chemistry, 34(11), 1633-1636. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: [Link]
-
ChemBK. (2024). 4-Oxocyclohexane-1-carboxylic acid methyl ester. Available from: [Link]
-
Centers for Disease Control and Prevention. Supporting Information. Available from: [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. Available from: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available from: [Link]
- Google Patents. Purification of cyclohexanone - US3933916A.
-
Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 793. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. Chromatography [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of Methyl 1-methyl-4-oxocyclohexanecarboxylate during reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ketoester in their synthetic workflows. As a key building block in the synthesis of complex molecules, including pharmaceutical intermediates, maintaining its structural integrity during reactions is paramount for achieving high yields and purity.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Methyl 1-methyl-4-oxocyclohexanecarboxylate, focusing on preventing its decomposition during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for Methyl 1-methyl-4-oxocyclohexanecarboxylate?
A1: The structure of Methyl 1-methyl-4-oxocyclohexanecarboxylate, which is a type of β-keto ester, makes it susceptible to three primary decomposition pathways, especially under non-optimal reaction conditions:
-
Ester Hydrolysis: The methyl ester group can be cleaved by reaction with water under either acidic or basic conditions to yield 1-methyl-4-oxocyclohexanecarboxylic acid.[2] This reaction is often the first step toward further degradation.
-
Decarboxylation: The product of hydrolysis, a β-keto acid, is thermally unstable. Upon heating, it readily loses carbon dioxide (CO₂) to form 4-methylcyclohexanone.[3][4] Therefore, any condition that promotes hydrolysis, especially when combined with heat, can lead to the complete loss of the ester functionality.
-
Retro-Dieckmann Condensation: Under basic conditions, the molecule can undergo a C-C bond cleavage between the carbonyl carbon and the alpha-carbon. This reaction is the reverse of the Dieckmann condensation used to form cyclic β-keto esters.[5][6] It results in the opening of the cyclohexane ring to form a linear diester precursor, which is a significant issue in reactions requiring a strong base.
Q2: Which reaction conditions are most likely to cause decomposition?
A2: Decomposition is most often triggered by the following conditions:
-
Presence of Water: Wet solvents or reagents can lead to ester hydrolysis.[5]
-
Strong Acids or Bases: Both extremes of pH can catalyze the hydrolysis of the ester.[7] Strong bases are particularly problematic as they can also initiate the Retro-Dieckmann condensation.[6]
-
Elevated Temperatures: High temperatures significantly accelerate the rate of all decomposition pathways, particularly the decarboxylation of the β-keto acid intermediate.[8][9] Reactions involving the cyclohexanone moiety have been shown to be sensitive to temperature, with side reactions increasing at higher temperatures.[8]
-
Nucleophilic Bases: Using nucleophilic bases like sodium hydroxide or sodium methoxide can lead to hydrolysis or the destructive Retro-Dieckmann cleavage.[5]
Q3: How can I monitor my reaction for the decomposition of Methyl 1-methyl-4-oxocyclohexanecarboxylate?
A3: Regular monitoring is crucial for early detection of decomposition. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to track the progress of your reaction. The starting material, desired product, and potential byproducts like 4-methylcyclohexanone will likely have different Rf values. Streaking or the appearance of new, unexpected spots can indicate decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile decomposition products. The appearance of a peak corresponding to the mass of 4-methylcyclohexanone (M.W. 112.17 g/mol ) is a clear indicator of hydrolysis followed by decarboxylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an NMR spectrum of a crude reaction aliquot can provide definitive structural information about any byproducts being formed. The disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of signals corresponding to 4-methylcyclohexanone would confirm decomposition.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific experimental issues and provides actionable solutions to preserve the integrity of your molecule.
Issue 1: Unwanted formation of 4-methylcyclohexanone
You observe a significant amount of 4-methylcyclohexanone as a byproduct, leading to low yields of your intended product. This indicates that the ester group is being cleaved.
Root Cause: This occurs via a two-step mechanism: (1) hydrolysis of the methyl ester to a carboxylic acid, followed by (2) thermal decarboxylation of the resulting β-keto acid.[3][10]
Pathway 1: Hydrolysis and Decarboxylation
Caption: Hydrolysis followed by decarboxylation pathway.
Preventative Measures & Protocols
| Strategy | Causality & Explanation | Recommended Protocol |
| Ensure Anhydrous Conditions | Water is a necessary reactant for the initial hydrolysis step. Eliminating water from the reaction medium is the most effective way to prevent this decomposition cascade from starting.[5] | • Use freshly distilled, anhydrous solvents.• Dry all glassware in an oven ( >100°C) and cool under an inert atmosphere (N₂ or Ar).• Use reagents from freshly opened bottles or those stored properly in a desiccator. |
| Strict pH Control | Both acid and base can catalyze ester hydrolysis.[7] Maintaining a neutral or near-neutral pH, unless the reaction chemistry specifically requires otherwise, is critical. | • If a base is required, consider non-nucleophilic options like proton sponge or hindered amines (e.g., 2,6-lutidine).• If an acid is needed, use a Lewis acid that is less likely to be accompanied by water, or use a carefully controlled amount of a strong protic acid. |
| Temperature Management | While hydrolysis can occur at room temperature, the subsequent decarboxylation is highly dependent on heat.[3] Keeping the reaction temperature as low as feasible will inhibit or stop the decarboxylation step. | • Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.• Consider using more active catalysts or reagents that enable lower reaction temperatures.• Maintain cooling baths diligently and monitor the internal reaction temperature. |
| Careful Workup Procedure | Aqueous workups are a common point where hydrolysis is inadvertently introduced. Prolonged contact with aqueous acidic or basic layers, especially with heating during solvent evaporation, can cause significant decomposition. | • Perform aqueous extractions quickly and at room temperature or below.• Neutralize the reaction mixture carefully before extraction.• Use a saturated NaCl (brine) wash to help remove water from the organic layer.• Remove solvent under reduced pressure without excessive heating (e.g., use a rotary evaporator with a water bath at <40°C). |
Issue 2: Ring Cleavage (Retro-Dieckmann Reaction)
Analysis of your crude product shows the absence of the cyclic starting material and potentially the presence of a more polar, linear diester-like compound.
Root Cause: This is characteristic of a Retro-Dieckmann (or Retro-Claisen) condensation.[6] This reaction is initiated by the attack of a strong, nucleophilic base onto either the ketone or ester carbonyl. Because the α-carbon to the ester is quaternary (no acidic proton), the resulting intermediate cannot be stabilized by deprotonation, which would typically drive a forward Claisen/Dieckmann condensation.[11][12] Instead, the thermodynamically favorable cleavage of a C-C bond occurs, leading to ring-opening.
Pathway 2: Retro-Dieckmann Condensation
Caption: Base-induced Retro-Dieckmann ring cleavage.
Preventative Measures & Protocols
| Strategy | Causality & Explanation | Recommended Protocol |
| Choice of Base | The key to preventing this pathway is to use a base that is non-nucleophilic and sterically hindered. Such bases are excellent at deprotonating acidic C-H, O-H, or N-H bonds but are too bulky to effectively attack a carbonyl carbon. | • Recommended Bases: Sodium hydride (NaH), Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS).• Bases to Avoid: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) - while hindered, it can still be nucleophilic enough to cause issues.[5] |
| Low Temperature Conditions | The activation energy for the Retro-Dieckmann reaction, like most reactions, can be overcome with thermal energy. Running the reaction at low temperatures significantly disfavors this decomposition pathway. | • Add the base slowly to the reaction mixture at a low temperature (e.g., -78°C using a dry ice/acetone bath) to control any exotherm.• Maintain the low temperature throughout the duration of the base-mediated step. |
| Strictly Anhydrous Reaction | The presence of water will react with strong bases (like NaH or LDA) and can also lead to the formation of nucleophilic hydroxide ions, which can initiate the cleavage. | • Follow the same rigorous anhydrous protocols as described for preventing hydrolysis. Ensure all reagents and solvents are scrupulously dry. |
Recommended Experimental Protocols
Protocol 1: Monitoring Reaction for Decomposition via GC-MS
This protocol provides a general method for analyzing a reaction aliquot to check for the formation of the 4-methylcyclohexanone byproduct.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry syringe under an inert atmosphere.
-
Quench the aliquot in a vial containing 1 mL of diethyl ether and 0.5 mL of a mild buffer (e.g., saturated NH₄Cl solution).
-
Vortex the vial, then allow the layers to separate.
-
-
Analysis:
-
Carefully take the top organic layer with a pipette and pass it through a small plug of anhydrous sodium sulfate to dry it.
-
Dilute the dried organic solution further with diethyl ether or ethyl acetate to a suitable concentration for GC-MS analysis.
-
Inject the sample into the GC-MS.
-
-
Data Interpretation:
-
Analyze the resulting chromatogram.
-
Look for a peak with a mass spectrum corresponding to 4-methylcyclohexanone (molecular ion m/z = 112). The retention time should be compared to an authentic standard if available.
-
Protocol 2: General Procedure for a Reaction Under Inert Conditions
This protocol outlines best practices for setting up a reaction that is sensitive to air and moisture.
-
Glassware Preparation:
-
Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at 120°C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Allow to cool to room temperature.
-
-
Reagent Addition:
-
Add Methyl 1-methyl-4-oxocyclohexanecarboxylate and any other solid reagents to the flask under a strong flow of inert gas.
-
Add anhydrous solvent via a cannula or a dry syringe.
-
Cool the reaction to the desired temperature (e.g., 0°C or -78°C) before adding any sensitive reagents like strong bases or organometallics.
-
-
Reaction and Workup:
-
Maintain the inert atmosphere throughout the reaction.
-
Once the reaction is complete (as determined by TLC or another monitoring method), quench it carefully at low temperature before warming to room temperature for the aqueous workup.
-
References
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (2022-10-27). Available from: [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. Available from: [Link]
-
YouTube. mechanism of ester hydrolysis. (2019-01-15). Available from: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Jiro Tsuji. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. 2010;86(4):339-361. Available from: [Link]
-
YouTube. Decarboxylation Reaction Mechanism. (2018-05-12). Available from: [Link]
-
Chemistry Steps. Decarboxylation. Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014-07-09). Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. (2021-07-02). Available from: [Link]
-
YouTube. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021-02-13). Available from: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.. (2024-06-25). Available from: [Link]
-
ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. (2021-10-29). Available from: [Link]
-
YouTube. carbonyl alkylations with the Claisen condensation. (2019-01-16). Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Palkem India. Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Available from: [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. (2025-05-22). Available from: [Link]
-
ResearchGate. Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone witht-Butylhydroperoxide Over CuCl2Loaded with Activated Carbon. (2025-12-18). Available from: [Link]
-
YouTube. Claisen Condensation and ß-Keto Esters. (2014-07-08). Available from: [Link]
-
MDPI. Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
Grokipedia. Dieckmann condensation. Available from: [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025-08-07). Available from: [Link]
-
ResearchGate. Effect of temperature on the cyclohexane oxidation over Co 3 O 4. Available from: [Link]
-
ResearchGate. Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. (2025-09-01). Available from: [Link]
-
Wikipedia. Cyclohexanone. Available from: [Link]
-
PubChem. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643. Available from: [Link]
-
PubChem. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117. Available from: [Link]
-
Master Organic Chemistry. The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). (2020-09-14). Available from: [Link]
-
PubMed. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. Available from: [Link]
-
ResearchGate. (a) Four decomposition paths of methylcyclohexane and their proportion. Available from: [Link]
-
ScienceDirect. Analytical methods for human biomonitoring of pesticides. A review. Available from: [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methyl Parathion. (2001-09-07). Available from: [Link]
-
EPA. Analytical Method for Aminocyclopyrachlor Methyl. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aklectures.com [aklectures.com]
- 11. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Welcome to the Technical Support Center for the purification of Methyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate.
Introduction to Purification Challenges
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a β-keto ester, a class of compounds that are versatile building blocks in organic synthesis. Its purification can be complicated by the presence of structurally similar impurities, including unreacted starting materials, byproducts of alkylation, and products of hydrolysis or decomposition. This guide provides a systematic approach to identifying and removing these impurities through various laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Methyl 1-methyl-4-oxocyclohexanecarboxylate?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing the target molecule is the α-methylation of methyl 4-oxocyclohexanecarboxylate. In this case, you can anticipate the following impurities:
-
Unreacted Starting Material: Methyl 4-oxocyclohexanecarboxylate.
-
Hydrolysis Product: 1-methyl-4-oxocyclohexanecarboxylic acid, which can form if any water is present during the reaction or workup.
-
Dialkylated Byproduct: Methyl 1,1-dimethyl-4-oxocyclohexanecarboxylate, resulting from over-methylation.
-
O-Alkylated Byproduct: Methyl 1-methoxy-4-oxocyclohex-1-enecarboxylate, an isomer formed from the reaction at the oxygen of the enolate.
-
Residual Base and Solvents: Depending on the reaction conditions, residual base (e.g., sodium hydride, potassium carbonate) and solvents (e.g., THF, DMF, acetone) may be present.
Q2: My crude product is a dark oil. What is the likely cause of the color?
A2: Dark coloration in the crude product often indicates the presence of high molecular weight byproducts or decomposition products. These can arise from side reactions, especially if the reaction was carried out at elevated temperatures for an extended period. Treatment with activated carbon can sometimes remove these colored impurities. However, for significant discoloration, column chromatography is the most effective purification method.[1]
Q3: I am struggling to separate my product from the starting material by distillation. What should I do?
A3: The boiling points of Methyl 1-methyl-4-oxocyclohexanecarboxylate and its precursor, methyl 4-oxocyclohexanecarboxylate, are likely to be very close, making separation by simple distillation challenging. Fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) under reduced pressure is necessary to achieve good separation. Careful control of the heating rate and vacuum is critical.
Troubleshooting Guides & Protocols
This section provides detailed protocols for the most common purification techniques and troubleshooting tips for specific issues you may encounter.
Impurity Profile Analysis: A Critical First Step
Before attempting any purification, it is crucial to analyze your crude product to identify the major impurities. This will allow you to select the most appropriate purification strategy.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing information on their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify the target compound and impurities.
The following table summarizes the expected analytical data for the target compound and a key potential impurity.
| Compound | Molecular Weight | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key Mass Spec (m/z) Fragments |
| Methyl 1-methyl-4-oxocyclohexanecarboxylate | 170.21 | ~3.7 (s, 3H, -OCH₃), ~2.2-2.6 (m, 4H, -CH₂C(=O)CH₂-), ~1.8-2.1 (m, 4H), ~1.3 (s, 3H, -CH₃) | ~209 (C=O, ketone), ~175 (C=O, ester), ~52 (-OCH₃), ~46 (quaternary C), ~40 (-CH₂-), ~34 (-CH₂-), ~29 (-CH₃) | 170 (M⁺), 142, 111, 83, 55 |
| Methyl 4-oxocyclohexanecarboxylate [2][3] | 156.18 | ~3.7 (s, 3H, -OCH₃), ~2.2-2.6 (m, 4H, -CH₂C(=O)CH₂-), ~1.8-2.2 (m, 5H) | ~210 (C=O, ketone), ~175 (C=O, ester), ~52 (-OCH₃), ~41 (-CH-), ~39 (-CH₂-) | 156 (M⁺), 128, 97, 69, 55 |
Purification Strategy 1: Fractional Vacuum Distillation
Fractional distillation is a powerful technique for separating compounds with different boiling points. It is particularly useful for removing lower-boiling starting materials or higher-boiling byproducts.
When to Use This Method:
-
When the primary impurity is the unreacted starting material, methyl 4-oxocyclohexanecarboxylate.
-
For removing residual solvents.
-
As a preliminary purification step before chromatography.
Detailed Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is dry and the joints are well-sealed. Use a two-necked flask to allow for a thermometer and a capillary for bubbling in an inert gas or air to ensure smooth boiling.
-
Charging the Flask: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial fraction, which will contain any low-boiling impurities and residual solvents.
-
Main Fraction: The boiling point of methyl 4-oxocyclohexanecarboxylate is reported as 82°-108° C at 1.0 mm Hg and 96-97 °C at 8.0 Torr.[2][4] The target compound, Methyl 1-methyl-4-oxocyclohexanecarboxylate, will have a slightly higher boiling point. Carefully collect the fraction that distills at a constant temperature.
-
Final Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Troubleshooting Distillation:
| Issue | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar or a fine capillary to introduce a stream of air or nitrogen. Ensure the heating mantle is properly sized and in good contact with the flask. |
| Poor Separation | Inefficient column or incorrect heating/vacuum. | Use a longer or more efficient fractionating column. Maintain a slow and steady distillation rate. Ensure a stable vacuum. |
| Product Decomposition | Overheating. | Use a lower pressure to reduce the required distillation temperature. Stop the distillation before all the material has vaporized. |
Workflow for Fractional Vacuum Distillation
Caption: Workflow for the purification of Methyl 1-methyl-4-oxocyclohexanecarboxylate by fractional vacuum distillation.
Purification Strategy 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. It is particularly useful when distillation fails to provide adequate separation or when dealing with non-volatile or colored impurities.
When to Use This Method:
-
To separate the product from impurities with similar boiling points but different polarities (e.g., starting material, O-alkylated byproduct).
-
To remove colored or high-molecular-weight impurities.
-
For obtaining very high purity material.
Detailed Protocol:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.
-
A good solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Start with a non-polar solvent system like ethyl acetate/hexanes (e.g., 1:9 v/v) and gradually increase the polarity of the eluent.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system as a slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Apply pressure (using compressed air or a pump) to force the eluent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Troubleshooting Flash Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation/Overlapping Bands | Inappropriate solvent system. | Optimize the eluent polarity using TLC. A shallower solvent gradient may be necessary. |
| Cracking of the Silica Bed | Improper column packing. | Ensure the silica gel is packed uniformly and is not allowed to run dry. |
| Product Streaking on TLC | Sample is too concentrated or acidic/basic impurities are present. | Dilute the sample for TLC analysis. A small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can be added to the eluent to improve peak shape for acidic or basic compounds, respectively. |
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of Methyl 1-methyl-4-oxocyclohexanecarboxylate by flash column chromatography.
Purification Strategy 3: Acid/Base Extraction for Hydrolysis Byproducts
If your analysis indicates the presence of the acidic hydrolysis product, 1-methyl-4-oxocyclohexanecarboxylic acid, a simple acid/base extraction can be used to remove it.
When to Use This Method:
-
Specifically for the removal of acidic impurities.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the carboxylic acid impurity into its water-soluble sodium salt. Repeat the wash 2-3 times.
-
Water Wash: Wash the organic layer with water to remove any residual bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
References
- BenchChem. (2025).
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Oxocyclohexane-1-carboxylic acid methyl ester. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this valuable intermediate.[1]
Introduction: Strategic Approaches to Synthesis
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a key building block in the synthesis of various complex organic molecules. Its structure, featuring a quaternary carbon center, presents unique synthetic challenges. The most direct and widely applicable method for its preparation on a laboratory and pilot-plant scale is the α-alkylation of a pre-formed enolate of Methyl 4-oxocyclohexanecarboxylate. This guide will primarily focus on this strategic approach, while also addressing alternative routes for a comprehensive understanding.
Core Synthesis Workflow: α-Alkylation of Methyl 4-oxocyclohexanecarboxylate
The fundamental transformation involves the deprotonation of the α-carbon of Methyl 4-oxocyclohexanecarboxylate to form a nucleophilic enolate, which is subsequently trapped by an electrophilic methylating agent, such as methyl iodide.
Caption: General workflow for the α-alkylation of Methyl 4-oxocyclohexanecarboxylate.
Troubleshooting Guide: Navigating the Synthetic Challenges
This section addresses common issues encountered during the synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate via α-alkylation.
Issue 1: Low or No Product Formation
-
Question: My reaction shows no conversion to the desired product, and I primarily recover the starting material. What could be the cause?
-
Answer: This is a common issue often related to incomplete or failed enolate formation.
-
Possible Cause 1: Inactive Base. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for this transformation.[2][3][4] However, it is highly sensitive to moisture. If your LDA has been improperly stored or is from an old batch, it may be partially or completely quenched, leading to incomplete deprotonation.
-
Solution: Use freshly prepared LDA or a recently titrated commercial solution. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Incorrect Reaction Temperature. The formation of the kinetic enolate is favored at low temperatures (-78 °C).[2][5] If the temperature is too high during the deprotonation step, the enolate may not form efficiently or may participate in side reactions.
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is recommended) during the addition of the base and the substrate.
-
-
Possible Cause 3: Impure Starting Material. The presence of acidic impurities in your Methyl 4-oxocyclohexanecarboxylate can consume the base, preventing complete enolate formation.
-
Solution: Ensure your starting material is pure. If necessary, purify it by distillation before use.
-
-
Issue 2: Formation of a Significant Amount of Dialkylated Product
-
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the dimethylated product. How can I avoid this?
-
Answer: The formation of dialkylated products is a known challenge in enolate chemistry.
-
Possible Cause: Proton Exchange. The mono-methylated product still possesses acidic α-protons and can be deprotonated by any remaining enolate or unreacted base, leading to a second methylation.
-
Solution 1: Controlled Stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete conversion of the starting material to the enolate. Then, add the methyl iodide in a controlled manner, ideally not exceeding 1.1 equivalents.
-
Solution 2: Reverse Addition. Add the pre-formed enolate solution to a solution of the methylating agent. This ensures that the enolate is immediately consumed by the electrophile, minimizing its contact with the mono-alkylated product.
-
Solution 3: Reaction Time and Temperature. Do not let the reaction run for an extended period after the addition of methyl iodide. Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed. Maintaining a low temperature throughout the reaction also helps to minimize the rate of the competing deprotonation of the product.
-
-
Issue 3: Presence of an O-Alkylated Byproduct
-
Question: My product mixture contains an isomer that I believe is the O-methylated enol ether. How can I favor C-alkylation?
-
Answer: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[6]
-
Possible Cause: Reaction Conditions. The ratio of C- to O-alkylation is influenced by the counterion, solvent, and the nature of the electrophile. "Harder" electrophiles and more ionic character in the enolate-metal bond tend to favor O-alkylation.
-
Solution 1: Choice of Methylating Agent. Methyl iodide (CH₃I) is considered a "soft" electrophile and strongly favors C-alkylation.[7] Avoid using "harder" methylating agents like dimethyl sulfate unless O-alkylation is desired.
-
Solution 2: Solvent. Aprotic solvents like tetrahydrofuran (THF) are ideal for this reaction as they help to maintain a more covalent character in the lithium-enolate bond, favoring C-alkylation.
-
Solution 3: Counterion. Lithium enolates generally provide a higher degree of C-alkylation compared to sodium or potassium enolates.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high yield in this synthesis?
A1: The most critical parameter is the efficient and complete formation of the enolate.[3] This is achieved by using a strong, non-nucleophilic base like LDA in an anhydrous aprotic solvent at low temperatures (-78 °C).[2][4] Any deviation from these conditions can lead to a host of side reactions, including incomplete reaction, polyalkylation, and O-alkylation.
Q2: Can I use a different base instead of LDA?
A2: While other strong bases like lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH) can be used, LDA is generally preferred for this specific transformation. Weaker bases like sodium ethoxide are not recommended as they do not lead to complete enolate formation and can result in competing reactions like Claisen condensation.[2]
Q3: What are the best practices for handling methyl iodide?
A3: Methyl iodide is a toxic and volatile compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It is also light-sensitive and should be stored in a dark bottle. For purification, it can be washed with a dilute solution of sodium thiosulfate to remove any iodine, followed by drying and distillation.
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) to distinguish between the starting material, the product, and any byproducts. The product, being more substituted, should have a slightly higher Rf value than the starting material.
Q5: What is the best method for purifying the final product?
A5: For laboratory-scale synthesis, flash column chromatography on silica gel is the most effective method for separating the desired product from unreacted starting material, dialkylated byproducts, and any O-alkylated isomers. For larger-scale production, fractional distillation under reduced pressure can be a viable alternative, provided there is a sufficient boiling point difference between the components of the crude mixture.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: Methyl 4-oxocyclohexanecarboxylate
This protocol describes a common method for the synthesis of the starting material.[8]
Caption: Workflow for the synthesis of Methyl 4-oxocyclohexanecarboxylate.
Step-by-Step Procedure:
-
To a solution of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (1.0 eq) in dimethylformamide (DMF), add sodium chloride (2.2 eq) and water (4.4 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere for 48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Methyl 4-oxocyclohexanecarboxylate.
Protocol 2: α-Methylation of Methyl 4-oxocyclohexanecarboxylate
This protocol provides a detailed procedure for the synthesis of the target compound.
Step-by-Step Procedure:
-
LDA Preparation (if not using a commercial solution): In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of Methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add methyl iodide (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Methyl 4-oxocyclohexanecarboxylate | Methyl 1-methyl-4-oxocyclohexanecarboxylate |
| Molecular Formula | C₈H₁₂O₃[9][10][11] | C₉H₁₄O₃[12] |
| Molecular Weight | 156.18 g/mol [9][10][11] | 170.21 g/mol [12] |
| Appearance | Colorless liquid | Colorless oil |
| ¹H NMR (CDCl₃, δ ppm) | ~3.67 (s, 3H), 2.2-2.6 (m, 5H), 1.8-2.2 (m, 4H) | ~3.66 (s, 3H), 2.2-2.6 (m, 4H), 1.8-2.2 (m, 4H), 1.25 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~209, ~175, ~51, ~40, ~38, ~28 | ~209, ~177, ~52, ~45, ~40, ~35, ~22 |
| IR (cm⁻¹) | ~1735 (C=O, ester), ~1715 (C=O, ketone) | ~1730 (C=O, ester), ~1710 (C=O, ketone) |
Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used. The provided data for the product is predicted based on the structure and known chemical shifts.[13]
References
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Arkivoc. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]
-
Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
RSC Publishing. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]
-
MDPI. (2021). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. Retrieved from [Link]
-
Global Mainstream. (n.d.). Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
ResearchGate. (2000). Methyl iodide: An alternative to methyl bromide for insectary fumigation. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-oxocyclohexanecarboxylate (C8H12O3). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
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Caltech. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
-
Sciencemadness.org. (2015, May 12). Possible OTC, 'safe' methylating agents. Retrieved from [Link]
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University of Wisconsin-Eau Claire. (n.d.). Chem 342-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary 4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
YouTube. (2025, January 7). Alkylation of Enolates. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]
-
PubMed. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]
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Technical Support Center: Reaction Condition Optimization for Methyl 1-methyl-4-oxocyclohexanecarboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this chemical transformation and achieve optimal results in your laboratory.
Introduction: The Synthetic Challenge
The synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate typically involves the α-methylation of its precursor, Methyl 4-oxocyclohexanecarboxylate. While seemingly straightforward, this reaction is fraught with potential challenges that can significantly impact yield and purity. The presence of multiple reactive sites in the starting material necessitates precise control over reaction conditions to favor the desired C-alkylation at the α-position and avoid common side reactions. This guide will provide a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the α-methylation of Methyl 4-oxocyclohexanecarboxylate, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Monomethylated Product
-
Possible Cause A: Incomplete Deprotonation. The formation of the enolate is a critical first step. If the base used is not strong enough to completely deprotonate the α-carbon of the β-keto ester, a low concentration of the enolate will be available for methylation, leading to a poor yield.
-
Solution A: Employ a Strong, Non-Nucleophilic Base. Lithium diisopropylamide (LDA) is a common and effective choice for generating the kinetic enolate of ketones and esters.[1][2] Its bulky nature minimizes nucleophilic attack on the ester carbonyl. Sodium hydride (NaH) is another strong base that can be used.
-
Possible Cause B: Competing Side Reactions. Several side reactions can consume the starting material or the desired product, thereby reducing the overall yield. These include O-alkylation, poly-methylation, and aldol condensation (discussed in detail below).
-
Solution B: Optimize Reaction Conditions to Favor C-Alkylation. Careful selection of the base, solvent, and temperature is crucial for directing the reaction towards the desired product.
Issue 2: Formation of Significant Amounts of O-Methylated Byproduct
-
The Underlying Chemistry: C- vs. O-Alkylation. Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The regioselectivity of this reaction is influenced by a variety of factors.[3]
-
Factors Influencing C- vs. O-Alkylation:
-
Counter-ion: Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen atom of the enolate, sterically hindering O-alkylation and favoring C-alkylation.[4][5] Larger, less coordinating cations like K⁺ can lead to a higher proportion of O-alkylation.
-
Solvent: Protic solvents can solvate the enolate and favor O-alkylation. Aprotic solvents like tetrahydrofuran (THF) are generally preferred for C-alkylation.[4] Strongly coordinating aprotic solvents like DMSO or HMPA can solvate the cation, leading to a "naked" and more reactive enolate, which can increase the proportion of O-alkylation.
-
Electrophile: "Soft" electrophiles, such as methyl iodide (CH₃I), generally favor C-alkylation, whereas "harder" electrophiles like dimethyl sulfate can lead to more O-alkylation.
-
-
Troubleshooting O-Alkylation:
-
Use a Lithium Base: Employ LDA or another lithium-based strong base to generate the lithium enolate.
-
Choose an Aprotic Solvent: Tetrahydrofuran (THF) is a standard and effective solvent for this reaction.
-
Select a Soft Methylating Agent: Methyl iodide is the preferred methylating agent for promoting C-alkylation.
-
Issue 3: Presence of Poly-methylated Byproducts
-
The Problem of Over-alkylation. The monomethylated product, Methyl 1-methyl-4-oxocyclohexanecarboxylate, still possesses acidic protons on the other α-carbon. If excess base or a prolonged reaction time is used, this product can be deprotonated to form a new enolate, which can then be methylated a second time.
-
Strategies to Promote Mono-methylation:
-
Stoichiometry is Key: Use a slight excess (typically 1.05-1.1 equivalents) of the strong base to ensure complete formation of the initial enolate, but avoid a large excess that could deprotonate the product.
-
Controlled Addition: Add the methylating agent to the pre-formed enolate solution at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature. This helps to ensure that the methylating agent reacts with the initial enolate before it can react with any deprotonated product.
-
Minimize Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) and quench it as soon as the starting material is consumed to prevent further reaction.
-
Issue 4: Formation of High Molecular Weight Byproducts (Aldol Condensation)
-
The Competing Aldol Pathway. If the enolate is not completely formed, the remaining starting material (the keto-ester) can act as an electrophile. The enolate can then attack the carbonyl group of another molecule of the starting material, leading to an aldol addition or condensation product.
-
Preventing Aldol Reactions:
-
Ensure Complete Enolate Formation: The use of a strong base like LDA is crucial. Weaker bases, such as alkoxides, can lead to an equilibrium between the starting material and the enolate, increasing the likelihood of aldol side reactions.
-
Low Temperatures: Running the reaction at low temperatures (-78 °C) significantly slows down the rate of the aldol reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the methylation of Methyl 4-oxocyclohexanecarboxylate?
A1: For selective mono-methylation at the α-carbon, a strong, non-nucleophilic, sterically hindered base is recommended. Lithium diisopropylamide (LDA) is the most common and generally the best choice. It is a very strong base that will irreversibly and quantitatively form the kinetic enolate at low temperatures, minimizing the risk of aldol condensation and promoting C-alkylation.[1][2]
Q2: How can I be sure I have formed the desired product?
A2: A combination of spectroscopic techniques should be used to confirm the structure of your product.
-
¹H NMR: You should see the appearance of a new singlet corresponding to the newly introduced methyl group (around 1.3 ppm) and the disappearance of the α-proton signal from the starting material. The methyl ester singlet should remain (around 3.7 ppm).[6]
-
¹³C NMR: A new signal for the quaternary α-carbon and the new methyl group should appear.
-
IR Spectroscopy: The spectrum will be similar to the starting material, showing a ketone and an ester carbonyl stretch. However, changes in the fingerprint region can be indicative of the new substitution pattern.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the methylated product (C₉H₁₄O₃, MW: 170.21 g/mol ).
Q3: My purified product is a yellow oil. How can I get a colorless product?
A3: A yellow color can indicate the presence of impurities.
-
Thorough Work-up: Ensure that your aqueous work-up effectively removes all acidic or basic residues. Washing with a saturated sodium bicarbonate solution followed by brine is recommended.[7]
-
Purification Method:
-
Distillation: If the impurities are of significantly different boiling points, vacuum distillation can be an effective purification method.
-
Column Chromatography: For removing colored impurities or byproducts with similar boiling points, flash column chromatography on silica gel is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should provide good separation.[7]
-
Q4: Can I use a different methylating agent, like dimethyl sulfate?
A4: While dimethyl sulfate is a potent methylating agent, it is considered a "harder" electrophile compared to methyl iodide. This can lead to a higher proportion of the undesired O-methylated byproduct. For maximizing the yield of the C-alkylated product, methyl iodide is the preferred reagent.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected qualitative outcomes of varying key reaction parameters based on established principles of enolate chemistry. This can serve as a guide for your optimization studies.
| Parameter | Condition 1 | Expected Outcome (Favors) | Condition 2 | Expected Outcome (Favors) | Rationale |
| Base | LDA (Lithium Diisopropylamide) | C-Alkylation, Mono-alkylation | NaOEt (Sodium Ethoxide) | O-Alkylation, Aldol Condensation | LDA is a strong, hindered base promoting kinetic enolate formation. NaOEt is a weaker, less hindered base leading to equilibrium conditions. |
| Solvent | THF (Tetrahydrofuran) | C-Alkylation | DMSO (Dimethyl Sulfoxide) | O-Alkylation | THF is a non-coordinating aprotic solvent. DMSO is a polar aprotic solvent that can solvate the cation, leading to a more reactive enolate oxygen.[3] |
| Temperature | -78 °C | Kinetic Enolate (less substituted) | Room Temperature | Thermodynamic Enolate (more substituted) | Low temperatures favor the faster-formed, less stable enolate, while higher temperatures allow for equilibration to the more stable enolate.[4] |
| Counter-ion | Li⁺ | C-Alkylation | K⁺ | O-Alkylation | The smaller Li⁺ ion coordinates more tightly with the enolate oxygen, sterically hindering O-alkylation.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - Methyl 4-oxocyclohexanecarboxylate
This protocol is adapted from a literature procedure for the synthesis of the starting material.[8]
-
A 55 g (0.2 mole) portion of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is dissolved in 240 ml of DMF.
-
To this solution, add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 48 hours under nitrogen.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in water, and the crude product is extracted with dichloromethane (3 x 100 ml).
-
The combined organic extracts are dried over MgSO₄, filtered, and the solvent is removed to yield a yellow oil.
-
The crude product is purified by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain Methyl 4-oxocyclohexanecarboxylate.[8]
Protocol 2: Optimized α-Methylation of Methyl 4-oxocyclohexanecarboxylate
This protocol is a generalized procedure based on standard methods for the selective mono-alkylation of β-keto esters.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of Methyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Methylation: Add methyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water and diethyl ether or ethyl acetate. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Visualization of Key Processes
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Diagram 2: C-Alkylation vs. O-Alkylation Pathway
Caption: Factors influencing the C- versus O-alkylation of the enolate intermediate.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. A comparative study of C- and O-alkylation in cyclic and acyclic β-keto ester systems☆☆☆ (1969) | Sara Jane Rhoads | 32 Citations [scispace.com]
- 4. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 5. Alkali metal counterion control of enolate protonation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of Methyl 1-methyl-4-oxocyclohexanecarboxylate via ¹H NMR Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of chemical integrity and regulatory compliance. This guide provides an in-depth analysis of using ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of methyl 1-methyl-4-oxocyclohexanecarboxylate, a key intermediate in various synthetic pathways. We will explore the nuances of spectral interpretation, compare ¹H NMR with alternative analytical techniques, and provide a detailed experimental protocol.
The Imperative of Structural Verification
The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Any deviation from the intended structure can lead to significant alterations in efficacy, safety, and stability. Therefore, rigorous structural analysis is not merely a procedural step but a critical component of the quality control process in chemical synthesis.
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR spectroscopy stands as a premier analytical technique for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms (protons) within a molecule.[1][2] The power of ¹H NMR lies in its ability to provide a "fingerprint" of a molecule through three key parameters: chemical shift (δ), integration, and spin-spin coupling (multiplicity).[1][2]
Interpreting the ¹H NMR Spectrum of Methyl 1-methyl-4-oxocyclohexanecarboxylate
The structure of methyl 1-methyl-4-oxocyclohexanecarboxylate presents a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum.
Molecular Structure:
Caption: Molecular structure of methyl 1-methyl-4-oxocyclohexanecarboxylate.
Based on its structure, we can predict the following signals in the ¹H NMR spectrum:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOCH₃ | ~3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester group are deshielded by the adjacent oxygen atom, resulting in a downfield shift. With no adjacent protons, the signal appears as a singlet.[3] |
| -C(O)CH₂- | ~2.2 - 2.5 | Multiplet (m) | 4H | The four protons on the carbons adjacent to the ketone (C3 and C5) are deshielded by the carbonyl group. They will appear as a complex multiplet due to coupling with the neighboring methylene protons.[3][4] |
| -CH₂- | ~1.8 - 2.1 | Multiplet (m) | 4H | The four protons on the carbons at C2 and C6 are in a standard aliphatic environment and will appear as a multiplet due to coupling with the adjacent methylene protons. |
| -C-CH₃ | ~1.3 | Singlet (s) | 3H | The three equivalent protons of the methyl group at the C1 position are in a typical alkyl environment. With no adjacent protons, the signal is a singlet. |
Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.[5]
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves a multi-technique approach. Here, we compare ¹H NMR with other common analytical methods for the analysis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
| Technique | Strengths | Limitations | Application for this Molecule |
| ¹³C NMR Spectroscopy | Provides information on the number and electronic environment of carbon atoms.[6] Complements ¹H NMR data. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.[7] | Confirms the presence of the nine distinct carbon atoms, including the carbonyl carbon of the ketone (~208 ppm), the carbonyl carbon of the ester (~175 ppm), the quaternary carbon (~45 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons. |
| Infrared (IR) Spectroscopy | Excellent for identifying the presence of specific functional groups.[8][9] | Provides limited information about the overall molecular framework. | The IR spectrum would show a strong absorption band for the ketone C=O stretch around 1715 cm⁻¹ and another for the ester C=O stretch around 1735 cm⁻¹.[8][10] |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern.[11] | Does not provide detailed information about the connectivity of atoms or stereochemistry. | Would confirm the molecular weight of 170.21 g/mol and provide fragmentation data consistent with the structure. |
Workflow for Comprehensive Structural Confirmation:
Caption: Integrated workflow for the structural confirmation of synthesized compounds.
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of methyl 1-methyl-4-oxocyclohexanecarboxylate.
I. Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.
-
Weigh the Sample: Accurately weigh approximately 5-25 mg of the purified methyl 1-methyl-4-oxocyclohexanecarboxylate.[7][12]
-
Choose a Deuterated Solvent: Select a suitable deuterated solvent that completely dissolves the sample.[12] Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[12]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[12] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent is often sufficient for routine analysis.[12]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[12] Clearly label the tube with the sample identification.
II. NMR Data Acquisition
The quality of the NMR data is highly dependent on the acquisition parameters.[13]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[12] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[12]
-
Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal detection.[12]
-
Setting Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg30' or 'zg') is typically used.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically 12-16 ppm for organic molecules.[14]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for good resolution.[14][15]
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds is usually adequate for qualitative analysis to allow for the protons to return to their equilibrium state between scans.[15]
-
Number of Scans (NS): The number of scans depends on the sample concentration. For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Data Acquisition: Initiate the data acquisition.
III. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural confirmation of methyl 1-methyl-4-oxocyclohexanecarboxylate. By carefully analyzing the chemical shifts, integration, and coupling patterns, a high degree of confidence in the molecular structure can be achieved. When used in conjunction with other spectroscopic techniques such as ¹³C NMR, IR, and MS, a comprehensive and unambiguous structural elucidation is possible, ensuring the quality and integrity of the synthesized compound for its intended application in research and development.
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Methyl 1-cyclohexene-1-carboxylate. NIST WebBook. [Link]
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METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. Matrix Fine Chemicals. [Link]
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Crystal structures of two polysubstituted derivatives of cyclohexanone. ResearchGate. [Link]
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4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester - Optional[1H NMR]. SpectraBase. [Link]
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Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Arkivoc. [Link]
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- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Methyl 1-methyl-4-oxocyclohexanecarboxylate and its Ethyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction efficiency, yield, and scalability. The 1-methyl-4-oxocyclohexanecarboxylate scaffold is a valuable building block, incorporating both a ketone and an ester functional group, offering multiple avenues for molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two common derivatives: methyl 1-methyl-4-oxocyclohexanecarboxylate and ethyl 1-methyl-4-oxocyclohexanecarboxylate. By synthesizing established chemical principles with data from analogous systems, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Foundational Principles: Unpacking the Subtle Differences in Reactivity
The reactivity of these two molecules is primarily dictated by the interplay of steric and electronic effects imparted by the methyl and ethyl ester groups, respectively. While both compounds share the same core structure, the seemingly minor difference in the ester alkyl group can lead to discernible variations in reaction rates and, in some cases, product distributions.
Electronic Effects: The inductive effect of an ethyl group is slightly stronger than that of a methyl group. This means the ethyl group is marginally more electron-donating, which can subtly decrease the electrophilicity of the ester carbonyl carbon. However, this electronic difference is generally considered to have a minor influence on reactivity compared to steric factors.
Steric Hindrance: The most significant factor differentiating the reactivity of the methyl and ethyl esters is steric hindrance. The ethyl group is bulkier than the methyl group. This increased steric bulk can impede the approach of nucleophiles to the ester carbonyl carbon, slowing down reactions that involve nucleophilic attack at this position.
Comparative Analysis of Key Chemical Transformations
We will now explore the anticipated differences in reactivity between the methyl and ethyl esters in three common classes of reactions relevant to this scaffold: reduction of the ketone, hydrolysis of the ester, and enolate formation and subsequent alkylation.
Reduction of the 4-Oxo Group
The reduction of the ketone functionality to a hydroxyl group is a common transformation for this class of molecules. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Discussion:
In the reduction of the ketone, the ester group is relatively remote from the site of reaction. Therefore, the difference in steric bulk between the methyl and ethyl esters is expected to have a negligible impact on the reaction rate. Both the methyl and ethyl analogs should undergo reduction at similar rates under identical conditions. The facial selectivity of the hydride attack (axial vs. equatorial) is primarily governed by the stereoelectronics of the cyclohexanone ring and is unlikely to be significantly influenced by the nature of the ester group.
Expected Outcome:
| Feature | Methyl 1-methyl-4-oxocyclohexanecarboxylate | Ethyl 1-methyl-4-oxocyclohexanecarboxylate |
| Reaction Rate | Comparable | Comparable |
| Yield | High | High |
| Stereoselectivity | Primarily governed by cyclohexanone conformation | Primarily governed by cyclohexanone conformation |
Hydrolysis of the Ester Functional Group
Ester hydrolysis, either under acidic or basic conditions, is a fundamental reaction to unmask a carboxylic acid functionality.
Discussion:
Anticipated Relative Reaction Rates:
| Ester | Relative Rate of Alkaline Hydrolysis | Rationale |
| Methyl Ester | Faster | Less steric hindrance at the ester carbonyl. |
| Ethyl Ester | Slower | Greater steric hindrance from the ethyl group. |
Enolate Formation and Alkylation
The protons on the carbons alpha to the ketone (C3 and C5) are acidic and can be removed by a suitable base to form an enolate, which can then be used in a variety of carbon-carbon bond-forming reactions, such as alkylation.
Discussion:
The formation of the enolate by deprotonation at the α-carbon of the ketone is unlikely to be significantly affected by the nature of the distal ester group. However, in the subsequent alkylation step, where the enolate acts as a nucleophile, the steric bulk of the ester could play a role, albeit a minor one. The overall steric environment of the cyclohexanone ring will be the dominant factor. In comparing the methyl and ethyl esters, any difference in the rate of alkylation is expected to be minimal.
It is important to consider that the ester itself has α-protons, but these are significantly less acidic than those adjacent to the ketone. Therefore, selective enolate formation at the ketone α-position can be readily achieved with an appropriate choice of base and reaction conditions.
Expected Outcome for α-Alkylation at the Ketone:
| Feature | Methyl 1-methyl-4-oxocyclohexanecarboxylate | Ethyl 1-methyl-4-oxocyclohexanecarboxylate |
| Rate of Enolate Formation | Comparable | Comparable |
| Rate of Alkylation | Potentially slightly faster due to less overall steric hindrance | Potentially slightly slower |
| Yield | High | High |
Experimental Protocols
The following are generalized, representative protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for the Reduction of the Ketone with Sodium Borohydride
-
Dissolve Methyl/Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Alkaline Hydrolysis of the Ester
-
In a round-bottom flask, dissolve Methyl/Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq.) in a mixture of methanol or ethanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (NaOH) (1.5 eq.) in water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl at 0 °C until the pH is ~2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.
Protocol 3: General Procedure for the α-Alkylation of the Ketone
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of Methyl/Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between methyl 1-methyl-4-oxocyclohexanecarboxylate and its ethyl ester analog is nuanced and depends on the specific synthetic context.
-
For reactions occurring at the ketone carbonyl, such as reduction , the difference in reactivity is expected to be negligible. The choice can be based on cost and availability.
-
For reactions involving nucleophilic attack at the ester carbonyl, such as alkaline hydrolysis , the methyl ester is predicted to be more reactive due to lower steric hindrance. This can be advantageous for achieving faster reaction times or milder reaction conditions.
-
In enolate alkylation at the α-position of the ketone, the difference in reactivity is likely to be minimal, with the methyl ester potentially offering a slight kinetic advantage.
References
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NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
- Chapman, N. B., & Shorter, J. (1970). Conformation and reactivity. Part VII.
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical comparison of the mass spectrometry analysis of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a substituted cyclic keto-ester, with its non-methylated analogue, Methyl 4-oxocyclohexanecarboxylate. By understanding the subtle yet significant differences in their fragmentation patterns, analysts can achieve more confident identification and characterization.
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring both a ketone and a methyl ester functional group, presents a unique analytical challenge. This guide will delve into the nuances of its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), explore alternative analytical strategies, and provide detailed experimental protocols.
The Analytical Imperative: Why a Comparative Approach?
In synthetic chemistry and drug development, the introduction of a single methyl group can significantly alter a molecule's biological activity, metabolic pathway, and physicochemical properties. Consequently, having a robust analytical methodology to confirm the presence and position of such substitutions is paramount. This guide uses a comparative framework to highlight the diagnostic ions and fragmentation pathways that differentiate Methyl 1-methyl-4-oxocyclohexanecarboxylate from its close structural relative.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Methyl 1-methyl-4-oxocyclohexanecarboxylate due to its high separation efficiency and definitive identification capabilities.
Experimental Protocol: GC-MS Analysis
A validated and reliable analytical method is crucial for accurate quantification and identification. The following protocol provides a robust starting point for the GC-MS analysis of these compounds.
1. Sample Preparation:
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. For quantitative analysis, a dilution to around 10 µg/mL is often suitable.
-
Filtration: If the sample contains particulate matter, it should be filtered through a 0.22 µm filter to prevent contamination of the GC inlet and column.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of cyclic keto-esters.
Decoding the Mass Spectra: A Comparative Fragmentation Analysis
The key to differentiating Methyl 1-methyl-4-oxocyclohexanecarboxylate from Methyl 4-oxocyclohexanecarboxylate lies in their distinct fragmentation patterns under electron ionization.
Methyl 4-oxocyclohexanecarboxylate (Analogue)
The mass spectrum of Methyl 4-oxocyclohexanecarboxylate (Molecular Weight: 156.18 g/mol ) is characterized by fragmentation pathways typical of cyclic ketones and esters.[2]
-
Molecular Ion (M+•): A peak at m/z 156 is expected, though its intensity may be low due to the lability of the molecule.
-
Key Fragmentation Pathways:
-
Loss of Methoxy Group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z 125 .
-
Loss of Carbomethoxy Group (-COOCH₃): Fragmentation can also involve the loss of the entire carbomethoxy group, yielding a cyclohexanone radical cation at m/z 97 .
-
Ring Cleavage: Cyclic ketones are known to undergo characteristic ring-opening fragmentations.[3][4]
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (Target Analyte)
The addition of a methyl group at the 1-position (alpha to the ester) introduces new fragmentation possibilities and shifts the masses of key fragments. (Molecular Weight: 170.21 g/mol ).
-
Molecular Ion (M+•): The molecular ion peak is expected at m/z 170 .
-
Predicted Key Fragmentation Pathways:
-
Loss of Methoxy Group (-OCH₃): Similar to the analogue, loss of the methoxy radical is a likely pathway, leading to a prominent ion at m/z 139 . This 14 amu shift compared to the analogue is a key diagnostic feature.
-
Loss of Carbomethoxy Group (-COOCH₃): The loss of the carbomethoxy group would result in a 1-methyl-4-oxocyclohexyl radical cation at m/z 111 .
-
Alpha-Cleavage of the Methyl Group: A characteristic fragmentation of substituted cyclic ketones is the cleavage of the bond alpha to the carbonyl group.[5] In this case, the loss of the methyl group at the 1-position as a radical is a highly probable event, leading to a stable acylium ion at m/z 155 . This fragment is absent in the non-methylated analogue.
-
Ring Fragmentation: The cyclohexanone ring itself will fragment, but the initial losses will be more diagnostic.
-
Comparative Fragmentation Diagram
Caption: Predicted key fragmentation differences between the two compounds.
Summary of Diagnostic Ions
| Feature | Methyl 4-oxocyclohexanecarboxylate | Methyl 1-methyl-4-oxocyclohexanecarboxylate |
| Molecular Ion (m/z) | 156 | 170 |
| Loss of -OCH₃ (m/z) | 125 | 139 |
| Loss of -COOCH₃ (m/z) | 97 | 111 |
| Diagnostic Ion (m/z) | - | 155 (Loss of -CH₃) |
The presence of a significant peak at m/z 155 is a strong indicator of the 1-methyl substitution.
Alternative and Complementary Analytical Techniques
While GC-MS is a primary tool, a multi-faceted analytical approach provides a more complete structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile analogues, LC-MS offers a viable alternative.
-
Advantages: Avoids potential thermal degradation in the GC inlet. Can be coupled with various ionization techniques like Electrospray Ionization (ESI) which may yield a more abundant molecular ion, aiding in molecular weight determination.
-
Considerations: Requires careful method development for chromatographic separation. Derivatization may be necessary to improve ionization efficiency for certain compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum of Methyl 1-methyl-4-oxocyclohexanecarboxylate would be expected to show a characteristic singlet for the additional methyl group, which is absent in the spectrum of the non-methylated analogue. A known ¹H NMR spectrum for the target compound confirms the presence of this methyl group.[7]
-
¹³C NMR: The carbon NMR would show an additional quaternary carbon signal for the carbon atom at the 1-position, as well as the signal for the methyl carbon itself.
By integrating data from these complementary techniques, researchers can achieve a higher degree of confidence in their structural assignments.
Conclusion
The mass spectrometric analysis of Methyl 1-methyl-4-oxocyclohexanecarboxylate, when compared with its non-methylated counterpart, reveals the diagnostic power of detailed fragmentation analysis. The key differentiator is the alpha-cleavage of the 1-methyl group, leading to a unique fragment ion. By employing a systematic GC-MS protocol and considering complementary techniques like LC-MS and NMR, researchers and drug development professionals can confidently characterize this important pharmaceutical intermediate, ensuring the integrity and quality of their synthetic products.
References
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- University of California, Los Angeles.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 226643, Methyl 4-oxocyclohexanecarboxylate. Accessed December 19, 2023. [Link]
- Chapman, O. L., et al. (1966). Photochemistry of Non-conjugated Dienes. II. 1,5-Cyclooctadiene. Journal of the American Chemical Society, 88(1), 161-167.
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SIELC Technologies. HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Accessed December 19, 2023. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21911973, Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Accessed December 19, 2023. [Link]
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Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Accessed December 19, 2023. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. Accessed December 19, 2023. [Link]
- Teijin Pharma Limited. (2009). Imidazobenzazepine derivative. U.S.
- Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
- Al-Hamdani, A. A., et al. (2023). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Molecules, 28(22), 7609.
- Kim, D., & Park, H. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.
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- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-97.
- Chemistry Learning by Dr. A. K. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement [Video]. YouTube.
- Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(1), 245.
- Kumar, K. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-13.
- Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- Flores-Holguín, N., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Interactions with Quorum-Sensing Proteins. International Journal of Molecular Sciences, 24(18), 14389.
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A Comparative Guide to the FT-IR Spectrum of Methyl 1-methyl-4-oxocyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful synthesis and analysis. Infrared (IR) spectroscopy stands as a powerful and accessible tool for elucidating the functional groups within a molecule. This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 1-methyl-4-oxocyclohexanecarboxylate, a compound featuring both a ketone and an ester functional group within a substituted cyclohexane ring. Through a comparative analysis with related molecules, this document will equip you with the expertise to confidently identify and characterize similar structures.
The Structural Significance of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Methyl 1-methyl-4-oxocyclohexanecarboxylate incorporates several key structural features that manifest distinctly in its IR spectrum. The presence of a ketone carbonyl (C=O) group, an ester carbonyl (C=O) group, C-O single bonds of the ester, and the saturated cyclohexane ring with its substituent methyl group all contribute to a unique vibrational fingerprint. Understanding the expected absorption frequencies for each of these components is the first step in a comprehensive spectral interpretation.
Deciphering the FT-IR Spectrum: A Detailed Analysis
The FT-IR spectrum of methyl 1-methyl-4-oxocyclohexanecarboxylate, presented below, was obtained from the Spectral Database for Organic Compounds (SDBS).[1] A thorough analysis of the key absorption bands provides a clear picture of its molecular architecture.
(Note: An image of the FT-IR spectrum would be placed here in a full publication. For this text-based guide, a detailed description and table will be provided.)
Key Spectral Features:
The spectrum is characterized by strong absorptions in the carbonyl region, multiple bands in the fingerprint region indicative of C-O stretching and C-H bending vibrations, and absorptions corresponding to C-H stretching of the alkane and methyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2950 | Medium-Strong | C-H (sp³) | Stretching |
| ~1730 | Strong | C=O (Ester) | Stretching |
| ~1715 | Strong | C=O (Ketone) | Stretching |
| ~1450 | Medium | CH₂ | Scissoring (Bending) |
| ~1220 | Strong | C-O (Ester) | Stretching |
| ~1170 | Strong | C-O (Ester) | Stretching |
In-depth Interpretation:
-
C-H Stretching Region (3000-2850 cm⁻¹): The absorptions observed around 2950 cm⁻¹ are characteristic of the stretching vibrations of sp³ hybridized carbon-hydrogen bonds. These arise from the numerous C-H bonds within the cyclohexane ring and the methyl groups.
-
Carbonyl (C=O) Stretching Region (1750-1700 cm⁻¹): This is the most diagnostic region of the spectrum for this molecule. The presence of two distinct, strong absorption bands is a clear indication of the two different carbonyl environments.
-
Ester Carbonyl (~1730 cm⁻¹): The band at the higher wavenumber is assigned to the ester carbonyl group. The electronegativity of the adjacent oxygen atom increases the energy of the C=O stretching vibration compared to a ketone.[2] The position of this peak is typical for a saturated, aliphatic ester. The presence of an alpha-methyl group can have a slight influence on this frequency.[3][4]
-
Ketone Carbonyl (~1715 cm⁻¹): The band at the lower wavenumber corresponds to the ketone carbonyl within the six-membered ring. For saturated cyclic ketones, the C=O stretching frequency is sensitive to ring strain. In a six-membered ring like cyclohexane, the strain is minimal, and the absorption is similar to that of an acyclic ketone.[5]
-
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information arising from complex vibrational modes, including C-H bending and C-C and C-O stretching.
-
C-H Bending (~1450 cm⁻¹): The medium intensity band around 1450 cm⁻¹ is attributed to the scissoring (bending) vibration of the CH₂ groups in the cyclohexane ring.
-
C-O Stretching (~1220 cm⁻¹ and ~1170 cm⁻¹): Esters typically exhibit two strong C-O stretching bands.[2] The band at higher wavenumber (~1220 cm⁻¹) is often assigned to the C-O stretch between the carbonyl carbon and the ester oxygen, while the band at lower wavenumber (~1170 cm⁻¹) can be attributed to the O-CH₃ stretch. These strong absorptions are highly characteristic of the ester functional group.
-
Comparative Spectral Analysis: Distinguishing Structural Motifs
To fully appreciate the unique spectral features of methyl 1-methyl-4-oxocyclohexanecarboxylate, a comparison with simpler, related molecules is invaluable.
Comparison with Cyclohexanone:
The FT-IR spectrum of cyclohexanone is dominated by a strong C=O stretching absorption around 1715 cm⁻¹. It lacks the characteristic ester carbonyl absorption at ~1730 cm⁻¹ and the strong C-O stretching bands in the 1200-1100 cm⁻¹ region. This comparison highlights the clear spectral evidence for the ester functionality in our target molecule.
Comparison with Methyl Cyclohexanecarboxylate:
Methyl cyclohexanecarboxylate provides a useful comparison for the ester portion of our target molecule. Its spectrum displays a strong ester C=O stretch around 1735 cm⁻¹ and the characteristic C-O stretches. However, it lacks the ketone carbonyl absorption at ~1715 cm⁻¹. This distinction allows for the unambiguous identification of the ketone group in methyl 1-methyl-4-oxocyclohexanecarboxylate.[6][7]
Experimental Protocol for FT-IR Spectrum Acquisition
The following protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample using the KBr pellet method. This technique is widely used due to its ability to produce sharp, well-resolved spectra.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample (methyl 1-methyl-4-oxocyclohexanecarboxylate) and 100-200 mg of dry, spectroscopy-grade KBr.[8]
-
Grinding and Mixing: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture. The goal is to reduce the particle size of the sample to minimize light scattering.[9]
-
Pellet Formation: Carefully transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing the Pellet: Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[10]
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: Before running the sample spectrum, acquire a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Analysis: Acquire the FT-IR spectrum of the KBr pellet. The resulting spectrum should show absorbance or transmittance as a function of wavenumber.
Logical Workflow for FT-IR Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of an unknown compound, such as methyl 1-methyl-4-oxocyclohexanecarboxylate.
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- 7. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]
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- 9. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 10. azom.com [azom.com]
Alternative reagents to Methyl 1-methyl-4-oxocyclohexanecarboxylate in synthesis
An In-Depth Guide to Alternative Reagents and Synthetic Strategies for Methyl 1-methyl-4-oxocyclohexanecarboxylate
As a Senior Application Scientist, my focus extends beyond simply executing protocols; it involves a deep understanding of the strategic choices made in chemical synthesis. The selection of a starting material is a critical decision point that dictates the efficiency, scalability, and elegance of a synthetic route. Methyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable, functionalized building block, particularly useful for constructing complex polycyclic systems found in pharmaceuticals and natural products.[1][2][3][4] Its structure, featuring a ketone and a quaternary ester-bearing carbon, offers specific reactivity that is advantageous in certain contexts but can be limiting in others.
This guide provides a comparative analysis of alternative reagents and, more fundamentally, alternative synthetic strategies to achieve the same goals as one might with Methyl 1-methyl-4-oxocyclohexanecarboxylate. We will move beyond a simple one-to-one replacement and explore different methodologies, evaluating their respective strengths and weaknesses with supporting data and protocols.
The Role of Substituted Cyclohexanones
Functionalized cyclohexanones are cornerstone intermediates in organic synthesis.[5] They are precursors to a vast range of more complex structures, particularly fused ring systems. The topic compound, Methyl 1-methyl-4-oxocyclohexanecarboxylate, is often employed in annulation reactions, where a new ring is fused onto an existing structure. The key to its utility lies in its pre-defined functionality, which can streamline a synthesis but also presupposes its availability and suitability for the specific target molecule.
The central question for the discerning researcher is not "What can I substitute this with?" but rather, "What is the most efficient way to construct my target cyclohexanone motif?" This guide will explore three primary strategies as alternatives to employing a pre-functionalized starting material like Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Strategy 1: The Robinson Annulation - A Foundational Approach
The most common application for a cyclohexanone derivative like our topic compound is the Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring.[6][7][8]
The reaction typically involves a ketone and an α,β-unsaturated ketone (e.g., methyl vinyl ketone, MVK).[7][9] Instead of starting with a complex substituted cyclohexanone, the classic Robinson annulation builds the ring from simpler, more readily available precursors.
Caption: General workflow of the Robinson Annulation.
Comparative Analysis: Pre-functionalized vs. Classic Approach
| Feature | Methyl 1-methyl-4-oxocyclohexanecarboxylate | Classic Robinson Annulation (e.g., Cyclohexanone + MVK) |
| Starting Materials | More complex, potentially requiring multi-step synthesis. | Simpler, often commercially available and inexpensive. |
| Control | Precise placement of methyl and ester groups is pre-determined. | Regioselectivity can be an issue with unsymmetrical ketones. |
| Key Advantage | Avoids handling volatile and polymer-prone reagents like MVK. | High versatility; a wide variety of ketones and enones can be used.[5] |
| Key Limitation | Less flexible; the substitution pattern is fixed. | Can be prone to polymerization of the α,β-unsaturated ketone.[7][10] |
| Typical Yields | Dependent on the specific subsequent reaction. | 40-90%[5] |
Experimental Protocol: Synthesis of Wieland-Miescher Ketone
The Wieland-Miescher ketone is a classic product of the Robinson annulation, used in steroid synthesis.[7]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-methyl-1,3-cyclohexanedione in methanol.
-
Base Addition: Add a catalytic amount of a chiral amine catalyst like L-proline for enantioselective synthesis.
-
Michael Acceptor Addition: Cool the mixture to 0-5°C and slowly add methyl vinyl ketone (MVK) dropwise, maintaining the temperature.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Neutralize the reaction with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Cyclization/Dehydration: The resulting 1,5-diketone is then typically cyclized and dehydrated using a base like potassium hydroxide in an alcoholic solvent with heating.
-
Purification: The final product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or crystallization to yield the Wieland-Miescher ketone.
Strategy 2: The Diels-Alder Reaction - A Stereospecific Alternative
For constructing highly substituted six-membered rings with excellent stereocontrol, the Diels-Alder reaction is a superior alternative. This [4+2] cycloaddition reaction forms a cyclohexene ring, which can be readily converted to the desired cyclohexanone.[5] This approach offers a fundamentally different disconnection strategy.
Caption: Workflow for cyclohexanone synthesis via Diels-Alder.
An excellent example is the Newman and Lloyd approach to synthesizing Hagemann's ester, a close analog of our topic compound.[11] It involves the Diels-Alder reaction of 2-methoxy-1,3-butadiene and ethyl 2-butynoate, followed by hydrolysis.[11]
Comparative Analysis: Robinson Annulation vs. Diels-Alder
| Feature | Robinson Annulation | Diels-Alder Reaction |
| Mechanism | Stepwise (Michael, then Aldol). Thermodynamically controlled.[12] | Concerted [4+2] cycloaddition. Kinetically controlled. |
| Stereocontrol | Can be difficult to control; often produces mixtures of diastereomers. | Highly stereospecific and stereoselective, governed by the geometry of the reactants. |
| Key Advantage | Well-established, reliable, and forms the enone directly. | Excellent for creating multiple stereocenters with high precision. |
| Key Limitation | Less effective for controlling complex stereochemistry. | The product is a cyclohexene, requiring an additional step to form the cyclohexanone. |
| Typical Yields | 40-90% | 60-95%[5] |
Strategy 3: Tandem and Cascade Reactions - A Modern Approach
Modern organic synthesis increasingly favors cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. This philosophy provides an elegant and efficient alternative to using pre-functionalized rings. These reactions can be designed to assemble complex cyclohexanones from simple, acyclic precursors.
A recent study demonstrates the synthesis of highly functionalized cyclohexanones through a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates.[13] This strategy showcases how complex cyclic structures can be built with high diastereoselectivity in one step from readily available starting materials.[13]
Caption: Conceptual workflow for a cascade synthesis.
Experimental Protocol: General Base-Catalyzed Double Michael Addition
This protocol is a generalized representation of the cascade reaction described by Nair et al.[13]
-
Reactant Preparation: In a round-bottom flask, dissolve the active methylene compound (e.g., curcumin derivative) and the Michael acceptor (e.g., arylidenemalonate) in a suitable solvent system (e.g., a biphasic medium).
-
Catalyst Addition: Add a phase-transfer catalyst (e.g., TBAB) and an aqueous base (e.g., KOH).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress is monitored by TLC.
-
Workup: Upon completion, quench the reaction with dilute acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the highly substituted cyclohexanone.
A Note on a Classic Alternative: Hagemann's Ester
No discussion of alternatives would be complete without mentioning Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate).[11] First synthesized in 1893, it is a classic building block and its own synthesis provides a case study in the construction of functionalized cyclohexenones from simple materials. The Knoevenagel approach, for instance, uses formaldehyde and two equivalents of ethyl acetoacetate in a cascade of aldol, Michael, and cyclization reactions.[11][14]
Conclusion
While Methyl 1-methyl-4-oxocyclohexanecarboxylate is a useful reagent, a modern synthetic chemist has a diverse arsenal of alternative strategies. The choice is not merely about swapping one molecule for another but about selecting the most appropriate synthetic philosophy for the task at hand.
-
The Robinson Annulation offers a robust, classic method for building fused rings from simple ketones.
-
The Diels-Alder Reaction provides unparalleled control over stereochemistry, which is critical in the synthesis of complex natural products.
-
Modern Cascade Reactions represent the state-of-the-art in efficiency, allowing for the rapid construction of complex molecular architecture from simple, acyclic precursors in a single operation.
By understanding the causality behind these experimental choices, researchers can design more efficient, flexible, and innovative synthetic routes, moving beyond the constraints of a single, pre-functionalized starting material.
References
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- 3. methyl 1-methyl-4-oxocyclohexane-1-carboxylate - CAS:37480-41-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. appretech.com [appretech.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. proprep.com [proprep.com]
- 10. Robinson Annulation [organic-chemistry.org]
- 11. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 12. Michael Addition [organic-chemistry.org]
- 13. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 14. A compound known as Hagemann’s ester can be prepared by treating a mixtur.. [askfilo.com]
Comparative study of different synthetic routes to Methyl 1-methyl-4-oxocyclohexanecarboxylate
Introduction: Methyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable synthetic intermediate in medicinal chemistry and drug development. Its substituted cyclohexanone framework is a key structural motif in a variety of biologically active molecules. This guide provides a comparative analysis of different synthetic routes to this target compound, offering detailed experimental protocols and insights into the practical considerations for each approach. The methodologies discussed are primarily aimed at researchers and scientists in the field of organic synthesis and drug discovery.
Comparative Analysis of Synthetic Strategies
The synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate can be approached through several strategic disconnections. In this guide, we will focus on three primary routes:
-
Alkylation of a Precursor: A two-step approach involving the synthesis of methyl 4-oxocyclohexanecarboxylate followed by C-alkylation at the C1 position.
-
Dieckmann Condensation: An intramolecular cyclization of a substituted adipate derivative to construct the cyclohexanone ring.
-
Robinson Annulation: A classic ring-forming methodology involving a Michael addition followed by an intramolecular aldol condensation.
The following table provides a high-level comparison of these routes based on key synthetic parameters.
| Synthetic Route | Starting Materials | Key Reactions | Overall Yield (Reported/Estimated) | Scalability | Key Advantages | Key Challenges |
| Route 1: Alkylation | Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, Methyl Iodide | Decarboxylation, C-Alkylation | Good to Excellent | High | Convergent, well-established reactions. | Requires synthesis of the precursor; potential for O-alkylation. |
| Route 2: Dieckmann Condensation | Dimethyl 2-methyladipate | Intramolecular Condensation | Moderate to Good | Moderate | Direct formation of the carbocyclic ring. | Availability of the starting diester; potential for side reactions. |
| Route 3: Robinson Annulation | Methyl acetoacetate, Methyl vinyl ketone | Michael Addition, Aldol Condensation | Moderate | Moderate | Readily available starting materials. | Less direct for the target substitution pattern; potential for polymerization of MVK. |
Route 1: Alkylation of Methyl 4-oxocyclohexanecarboxylate
This is arguably the most direct and reliable route to the target compound. It involves two distinct stages: the synthesis of the precursor, methyl 4-oxocyclohexanecarboxylate, and its subsequent methylation.
Part A: Synthesis of Methyl 4-oxocyclohexanecarboxylate
The precursor is synthesized via the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.
Reaction Scheme:
Caption: Synthesis of the precursor, Methyl 4-oxocyclohexanecarboxylate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water.[1]
-
Reaction: Heat the mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.
-
Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).
-
Purification: Combine the organic extracts, dry over magnesium sulfate (MgSO4), and concentrate to yield a yellow oil. The crude product is then purified by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to afford methyl 4-oxocyclohexanecarboxylate.[1]
Part B: C-Alkylation of Methyl 4-oxocyclohexanecarboxylate
The synthesized precursor is then methylated at the C1 position using methyl iodide.
Reaction Scheme:
Caption: C-Alkylation of the precursor to yield the final product.
Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of methyl 4-oxocyclohexanecarboxylate in a suitable anhydrous solvent (e.g., THF, DMF). Cool the solution to 0 °C.
-
Base Addition: Add a strong base (e.g., sodium hydride, potassium carbonate) portion-wise to the stirred solution to form the enolate.[2][3] The choice of base is critical to favor C-alkylation over O-alkylation.
-
Alkylation: To the resulting enolate solution, add methyl iodide dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to yield Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Discussion of Route 1: This route is highly versatile and benefits from well-understood reaction mechanisms. The synthesis of the precursor is straightforward, and the subsequent alkylation is a common transformation. A key consideration is the choice of base and solvent in the alkylation step to maximize the yield of the C-alkylated product and minimize the formation of the O-alkylated byproduct. Spectroscopic data for the final product, including 1H NMR, is available for characterization.[4]
Route 2: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[5] For the synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a suitable starting material would be dimethyl 2-methyladipate.
Reaction Scheme:
Caption: Synthesis via Dieckmann Condensation.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of sodium methoxide in methanol in a flame-dried flask under a nitrogen atmosphere, add dimethyl 2-methyladipate dropwise with stirring.[5]
-
Reaction: Heat the reaction mixture to reflux for several hours until the cyclization is complete.
-
Work-up: After cooling, neutralize the reaction with an aqueous acid solution (e.g., HCl, H2SO4).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude product is then purified by vacuum distillation or column chromatography.
Discussion of Route 2: The Dieckmann condensation provides a direct method for the formation of the six-membered ring. The success of this route is highly dependent on the availability and purity of the starting diester. The reaction conditions, particularly the choice of base and solvent, need to be carefully controlled to favor the desired intramolecular cyclization.
Route 3: Robinson Annulation
The Robinson annulation is a powerful tool for the formation of six-membered rings and involves a Michael addition followed by an intramolecular aldol condensation.[6][7] A possible, though less direct, approach to a precursor of the target molecule could involve the reaction of methyl acetoacetate with methyl vinyl ketone.
Reaction Scheme (Conceptual):
Caption: Conceptual Robinson Annulation pathway.
Experimental Protocol (General Procedure):
-
Michael Addition: In a suitable solvent such as methanol, a base like sodium methoxide is used to generate the enolate of methyl acetoacetate.[7][8] Methyl vinyl ketone is then added, and the mixture is stirred to facilitate the Michael addition.
-
Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation upon further heating or addition of more base.
-
Dehydration: The aldol adduct typically dehydrates to form an α,β-unsaturated ketone.
-
Work-up and Purification: The reaction is worked up by neutralization and extraction, followed by purification of the product.
Discussion of Route 3: While the Robinson annulation is a classic and powerful reaction, its application to the direct synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate is not straightforward. The typical product of the reaction between methyl acetoacetate and methyl vinyl ketone would be a cyclohexenone derivative that would require further modification to introduce the methyl group at the C1 position and reduce the double bond. The tendency of methyl vinyl ketone to polymerize under basic conditions can also lead to lower yields.[9]
Conclusion
Based on the available literature and the principles of organic synthesis, Route 1 (Alkylation of a Precursor) presents the most practical and efficient pathway for the synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate. This route involves well-established and high-yielding reactions, and the starting materials are readily accessible. The Dieckmann condensation (Route 2) offers a viable alternative, provided the specific starting diester is available. The Robinson annulation (Route 3) is a more complex and less direct approach for this particular target molecule.
Researchers should select the most appropriate route based on the availability of starting materials, desired scale of synthesis, and their laboratory capabilities. The detailed protocols and discussions provided in this guide are intended to facilitate this decision-making process and aid in the successful synthesis of this important chemical intermediate.
References
-
PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]
-
Total Synthesis. Robinson Annulation Mechanism & Examples. [Link]
-
PubChem. Methyl 4-oxocyclohexanecarboxylate. [Link]
-
Bartleby. Answered: Product 4 Reagent 5 NaOCH 3, CH3OH Final product. [Link]
-
Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
-
Study.com. Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation. Give all of the neutral intermediates (not a mechanism). [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]
-
PMC. A Study on the Base–Catalyzed Reverse Vinylogous Aldol Reaction of (4aβ,5β)-4,4a,5,6,7,8-Hexahydro-5-hydroxy-1,4a-dimethylnaphthalen-2(3H)-one under Robinson Annulation Conditions. [Link]
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]
-
Chemistry Stack Exchange. What is the product of a Dieckmann condensation of dimethyl adipate? [Link]
-
Pearson. Alkylation of the following compound with methyl iodide under two... [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]
-
Taylor & Francis. Enolates – Knowledge and References. [Link]
-
Arkivoc. A comparison of several modern alkylating agents. [Link]
-
PubChem. Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate. [Link]
-
Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]
-
MacMillan Group, Princeton University. Enolate Formation and Reactivity. [Link]
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A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1-methyl-4-oxocyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity profile is well-characterized and controlled. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.
The inherent chemical nature of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a keto-ester, presents unique analytical challenges. The presence of a ketone group can lead to keto-enol tautomerism, which may result in poor peak shapes in chromatography.[1] Therefore, the development of a suitable HPLC method requires careful consideration of the stationary phase, mobile phase, and other chromatographic parameters to ensure accurate and reliable results.
The Imperative of Orthogonal Methods in Purity Analysis
Relying on a single analytical method for impurity profiling can be a precarious approach. Co-elution of impurities with the main peak or with each other can mask potential issues, leading to an underestimation of the impurity load.[2] To mitigate this risk, employing orthogonal or dissimilar HPLC methods is a widely accepted strategy in the pharmaceutical industry.[3][4] Orthogonal methods utilize different separation mechanisms to provide a more comprehensive impurity profile, thereby enhancing the trustworthiness of the analytical data.[2][3] This guide will compare a conventional reversed-phase C18 method with an alternative method employing a Phenyl-Hexyl stationary phase, highlighting the differences in selectivity and their practical implications.
Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Stationary Phase
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its hydrophobicity and versatility in separating a broad range of compounds.[5][6] For a moderately polar compound like Methyl 1-methyl-4-oxocyclohexanecarboxylate, a C18 column provides a good starting point for method development.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its ability to retain the analyte through hydrophobic interactions. The long alkyl chains provide a non-polar environment, leading to good retention of the relatively non-polar cyclohexyl ring structure.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase in reversed-phase HPLC. Acetonitrile is a good solvent for the analyte and has a low UV cutoff, making it suitable for UV detection at low wavelengths.[7] The gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, allows for the elution of impurities with a wide range of polarities.
-
Detector: UV detection at 210 nm is selected because the ester and ketone functional groups in the molecule exhibit some UV absorbance at lower wavelengths.[8] While not a strong chromophore, this wavelength provides sufficient sensitivity for purity analysis at typical concentration levels.
Hypothetical Performance Data for C18 Method
| Parameter | Value | Justification |
| Retention Time (Main Peak) | ~ 8.5 min | Indicates good retention and separation from the void volume. |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | A resolution value greater than 2.0 ensures baseline separation. |
| Tailing Factor (Main Peak) | < 1.2 | A value close to 1 indicates a symmetrical peak shape. |
| Theoretical Plates | > 5000 | A high plate count signifies good column efficiency and sharp peaks. |
Experimental Protocol: C18 Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.[9][10][11] These criteria are in line with ICH guidelines.[12][13]
-
Method 2: The Orthogonal Approach - Phenyl-Hexyl Stationary Phase
To gain a different "view" of the sample's impurity profile, an orthogonal method with a different selectivity is employed. A Phenyl-Hexyl column offers a unique separation mechanism based on pi-pi interactions in addition to hydrophobic interactions.[7] This can be particularly useful for separating aromatic impurities or isomers that may co-elute on a C18 column.
Causality Behind Experimental Choices:
-
Stationary Phase: The phenyl rings in the stationary phase can interact with any aromatic impurities that may be present from the synthesis process. This provides a different retention mechanism compared to the purely hydrophobic interactions of the C18 phase.
-
Mobile Phase: While the same mobile phase components (acetonitrile and water) can be used, the gradient profile may need to be adjusted to optimize the separation on the Phenyl-Hexyl column due to its different retention characteristics.
-
Detector: The detection wavelength remains at 210 nm for consistency and to capture the same chromophores.
Hypothetical Performance Data for Phenyl-Hexyl Method
| Parameter | Value | Justification |
| Retention Time (Main Peak) | ~ 9.2 min | The retention time may differ from the C18 method due to the different stationary phase. |
| Resolution (Main Peak vs. Critical Impurity Pair) | > 2.0 | This method may resolve impurities that were co-eluted in the C18 method. |
| Tailing Factor (Main Peak) | < 1.2 | A symmetrical peak is still the goal. |
| Theoretical Plates | > 5000 | High efficiency is expected from a modern HPLC column. |
Experimental Protocol: Phenyl-Hexyl Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 35% B
-
2-15 min: 35% to 85% B
-
15-17 min: 85% B
-
17-18 min: 85% to 35% B
-
18-25 min: 35% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
-
System Suitability Testing (SST):
Head-to-Head Comparison and Method Selection
| Feature | C18 Method | Phenyl-Hexyl Method |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and Pi-Pi Interactions |
| Best Suited For | General purpose, separation of non-polar to moderately polar compounds. | Separation of compounds with aromatic or unsaturated moieties, orthogonal screening. |
| Potential Advantages | Widely available, extensive literature support. | Different selectivity can resolve co-eluting peaks from a C18 column. |
| Potential Disadvantages | May not resolve all critical impurity pairs. | May have lower retention for purely aliphatic compounds. |
Visualizing the Workflow and Logic
Caption: HPLC method development and comparison workflow.
Caption: Visual comparison of separation selectivity.
Conclusion
The choice of an HPLC method for the purity analysis of Methyl 1-methyl-4-oxocyclohexanecarboxylate should be guided by a thorough understanding of the potential impurity profile and the principles of chromatographic selectivity. While a C18-based reversed-phase method serves as a robust and reliable primary method, the integration of an orthogonal method, such as one employing a Phenyl-Hexyl stationary phase, is crucial for a comprehensive and trustworthy assessment of purity. This dual-method approach provides a self-validating system that significantly enhances the confidence in the quality of this critical pharmaceutical intermediate. By carefully selecting and validating the appropriate HPLC methods, researchers and drug development professionals can ensure the integrity of their synthetic processes and the safety of the final drug product.
References
- Waters. Waters Column Selection Guide for Polar Compounds.
- Van Gyseghem, E., et al. "Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles." Journal of Pharmaceutical and Biomedical Analysis, vol. 45, no. 5, 2007, pp. 793-802.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech.
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- YMC America. 3 Ideal Columns for Analyzing Polar Compounds. YMC America, Inc.
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- Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline.
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- Vanhoenacker, G., et al. "Method Development for Drug Impurity Profiling: Part 1.
- Das, B., et al. "HPLC Calibration Process Parameters in Terms of System Suitability Test." Journal of Pharmaceutical Sciences and Research, vol. 3, no. 8, 2011, pp. 1374-1379.
- ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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A Comparative Benchmarking Guide: The Impact of α-Methylation on the Reactivity of Methyl 4-Oxocyclohexanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. The cyclohexanone scaffold, in particular, is a ubiquitous motif in a vast array of natural products and pharmaceutical agents. This guide provides an in-depth comparative analysis of two closely related yet distinct cyclic ketoesters: Methyl 1-methyl-4-oxocyclohexanecarboxylate and its parent compound, Methyl 4-oxocyclohexanecarboxylate .
The primary focus of this document is to benchmark the performance of Methyl 1-methyl-4-oxocyclohexanecarboxylate in key chemical transformations and to elucidate how the presence of a quaternary α-methyl group modulates its reactivity compared to its non-methylated counterpart. This analysis is grounded in fundamental principles of organic chemistry, supported by established experimental protocols, and aims to provide actionable insights for synthetic planning and execution.
Introduction: The Significance of the α-Methyl Group
The introduction of a methyl group at the α-position to the ester in Methyl 1-methyl-4-oxocyclohexanecarboxylate introduces a quaternary stereocenter, which has profound implications for the molecule's conformational behavior and reactivity. This seemingly minor structural modification can dictate the regioselectivity of enolate formation, influence the stereochemical outcome of nucleophilic additions to the ketone, and alter the propensity for side reactions. Understanding these effects is paramount for leveraging this building block effectively in complex molecule synthesis.
Synthesis of the Core Scaffolds
The preparation of both Methyl 1-methyl-4-oxocyclohexanecarboxylate and Methyl 4-oxocyclohexanecarboxylate can be achieved through established synthetic routes.
Synthesis of Methyl 4-oxocyclohexanecarboxylate
A common method for the synthesis of Methyl 4-oxocyclohexanecarboxylate involves the decarboxylation of a tri-ester precursor.[1]
Experimental Protocol: Synthesis of Methyl 4-oxocyclohexanecarboxylate
-
Materials: Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, Dimethylformamide (DMF), Sodium Chloride (NaCl), Water, Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
To the residue, add water and extract the crude product with dichloromethane (3 x 100 ml).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo to yield a yellow oil.
-
Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain Methyl 4-oxocyclohexanecarboxylate.[1]
-
Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
The synthesis of the methylated analog can be achieved through a Dieckmann condensation of a suitable diester, followed by alkylation. A key precursor is dimethyl 2-methyladipate.
Conceptual Synthetic Workflow: Dieckmann Condensation and Alkylation
Caption: Conceptual workflow for the synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Comparative Reactivity Analysis
The presence of the α-methyl group in Methyl 1-methyl-4-oxocyclohexanecarboxylate is the primary determinant of its differential reactivity compared to the non-methylated analog. This section will explore the anticipated and experimentally observed differences in key reaction classes.
Enolate Formation: A Tale of Two Regiochemistries
The formation of an enolate is often the first step in many carbon-carbon bond-forming reactions of ketoesters. The regioselectivity of this process is dramatically altered by the α-methyl group.
-
Methyl 4-oxocyclohexanecarboxylate: This symmetrical ketone has two sets of α-protons, at the C3 and C5 positions relative to the ketone. Deprotonation can occur at either of these positions to form a single enolate.
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate: This molecule is an unsymmetrical ketone. The α-methyl group blocks one of the positions adjacent to the ester. Therefore, enolate formation can only occur at the C3 and C5 positions relative to the ketone. This removes the ambiguity of enolate formation seen in other unsymmetrical cyclic ketones.
Regioselective Enolate Formation Workflow
Caption: Comparison of enolate formation pathways.
Alkylation Reactions: The Impact of Steric Hindrance
Alkylation of the enolate is a powerful tool for introducing new carbon-carbon bonds. The α-methyl group in Methyl 1-methyl-4-oxocyclohexanecarboxylate exerts significant steric hindrance, which is expected to influence the rate and success of alkylation reactions.
| Feature | Methyl 4-oxocyclohexanecarboxylate | Methyl 1-methyl-4-oxocyclohexanecarboxylate (Predicted) |
| Enolate Formation | Symmetrical enolate formed. | Regiodefined enolate formed. |
| Alkylation Site | Alkylation occurs at C3 or C5. | Alkylation occurs at C3 or C5. |
| Steric Hindrance | Less steric hindrance at the enolate carbon. | Significant steric hindrance from the adjacent quaternary center. |
| Reaction Rate | Expected to be faster. | Expected to be slower, especially with bulky electrophiles. |
| Yield | Generally high with a range of electrophiles. | Potentially lower yields, particularly with sterically demanding electrophiles. |
Experimental Protocol: General Procedure for Enolate Alkylation
-
Materials: Cyclic ketoester, Strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), Anhydrous solvent (e.g., Tetrahydrofuran - THF), Alkylating agent (e.g., Methyl iodide, Benzyl bromide).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of LDA in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of the cyclic ketoester in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Nucleophilic Addition to the Ketone: Stereochemical Implications
The facial selectivity of nucleophilic addition to the carbonyl group is a critical consideration in stereocontrolled synthesis. The conformational rigidity and steric environment of the cyclohexanone ring play a pivotal role in directing the approach of the nucleophile.
-
Methyl 4-oxocyclohexanecarboxylate: The chair conformation of this molecule presents two faces for nucleophilic attack. The stereochemical outcome will depend on the nature of the nucleophile and the reaction conditions, with a mixture of axial and equatorial attack products often observed.
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate: The presence of the axial methyl group in one of the chair conformers is expected to create a significant steric bias, favoring nucleophilic attack from the less hindered equatorial face. This should lead to a higher diastereoselectivity in the formation of the corresponding alcohol.
Conceptual Representation of Nucleophilic Attack
Caption: Predicted stereochemical outcome of nucleophilic addition.
Application in Advanced Synthesis: Spirocycle Formation
Cyclic ketoesters are valuable precursors for the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals. The quaternary center in Methyl 1-methyl-4-oxocyclohexanecarboxylate makes it an ideal starting material for the construction of spirocycles.
Hypothetical Spirocycle Synthesis Workflow
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A Comparative Spectroscopic Guide to cis and trans Isomers of Methyl 1-methyl-4-oxocyclohexanecarboxylate
For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a critical determinant of a molecule's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of Methyl 1-methyl-4-oxocyclohexanecarboxylate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the conformational underpinnings that give rise to distinct spectral fingerprints, enabling unambiguous structural assignment.
The Structural Foundation: Conformational Analysis
The key to differentiating the cis and trans isomers of 1,4-disubstituted cyclohexanes lies in understanding their preferred three-dimensional structures.[1] Cyclohexane rings predominantly adopt a low-energy "chair" conformation to minimize angular and torsional strain.[2] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
trans-isomer: In the most stable chair conformation of the trans isomer, both the C1-methyl group and the C1-methoxycarbonyl group can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that cause significant strain.[1][3]
-
cis-isomer: For the cis isomer, the substituents are on the same side of the ring.[1][4] This forces one substituent into an axial position while the other is equatorial. To minimize steric strain, the bulkier methoxycarbonyl group will preferentially occupy the equatorial position, leaving the smaller methyl group in the more sterically hindered axial position.
These distinct conformational preferences are the direct cause of the observable differences in their NMR spectra.
Caption: Conformational stability of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing between these diastereomers.[5][6] The chemical environment of each nucleus is exquisitely sensitive to its spatial orientation, leading to unique chemical shifts (δ) and spin-spin coupling constants (J).[7][8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear and immediate distinction based on the "gamma-gauche effect."[9][10] This principle states that a carbon nucleus experiences steric compression from a non-hydrogen substituent in a gauche (staggered at 60°) position three bonds away, causing its resonance to shift upfield (to a lower ppm value).[10][11]
-
cis-Isomer: The axial methyl group is gauche to the C3 and C5 ring carbons. This steric interaction shields both the methyl carbon and the C3/C5 carbons.
-
trans-Isomer: The equatorial methyl group is anti to the C3 and C5 carbons, resulting in no significant shielding effect.
Expected ¹³C Chemical Shift Differences:
| Carbon Atom | cis-Isomer (Axial -CH₃) | trans-Isomer (Equatorial -CH₃) | Rationale |
| C1-CH₃ | ~15-20 ppm | ~20-25 ppm | The axial methyl is shielded by the γ-gauche effect and appears significantly upfield.[11][12] |
| C3 / C5 | Shielded (Upfield) | Deshielded (Downfield) | Shielded by the axial methyl group in the cis isomer. |
| C=O (Ketone) | ~208-212 ppm | ~208-212 ppm | Minimal change expected as it is distant from the center of stereoisomerism.[13] |
| C=O (Ester) | ~172-176 ppm | ~172-176 ppm | Minimal change expected.[13] |
| -OCH₃ | ~51-53 ppm | ~51-53 ppm | Minimal change expected. |
¹H NMR Spectroscopy
While ¹³C NMR offers a direct view of the carbon skeleton, ¹H NMR provides nuanced information through both chemical shifts and coupling constants, which are highly dependent on the dihedral angles between protons.
-
Methyl Protons (-CH₃): The protons of the axial methyl group in the cis isomer are in a different magnetic environment than the equatorial methyl protons of the trans isomer, leading to a small but discernible difference in chemical shift.
-
Ring Protons (-CH₂-): The most significant differences are seen in the signals for the cyclohexane ring protons.
-
Axial Protons: Generally shielded (upfield) compared to their equatorial counterparts.
-
Equatorial Protons: Generally deshielded (downfield).
-
-
Coupling Constants (J): The Karplus relationship predicts the magnitude of the coupling constant between vicinal protons based on their dihedral angle. This is exceptionally useful for cyclohexane chairs.
-
J_axial-axial (~10-13 Hz): Large coupling due to a ~180° dihedral angle.
-
J_axial-equatorial (~2-5 Hz): Small coupling due to a ~60° dihedral angle.
-
J_equatorial-equatorial (~2-5 Hz): Small coupling due to a ~60° dihedral angle.
-
In the trans isomer, the protons at C2/C6 and C3/C5 have clear axial and equatorial relationships, leading to complex multiplets with large axial-axial couplings. In the cis isomer, the conformational equilibrium and the presence of the axial methyl group alter these patterns, often resulting in broader or less resolved signals.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. While less definitive than NMR for stereoisomer assignment, subtle differences can sometimes be observed in the carbonyl (C=O) stretching region.
-
Carbonyl Stretching (ν_C=O): The exact frequency of the C=O stretch can be influenced by the bond angle and local electronic environment.[14] The ketone C=O stretch for a cyclohexanone typically appears around 1715 cm⁻¹.[15] The ester C=O stretch is expected around 1735-1740 cm⁻¹.[15]
-
Isomer Comparison: The conformational differences between the cis and trans isomers may lead to very slight shifts (a few cm⁻¹) in the carbonyl absorption bands. However, these shifts are often too small to be a reliable primary method for differentiation without authentic standards for comparison. The "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer due to complex C-C and C-H vibrations but can be difficult to interpret from first principles.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For diastereomers like the cis and trans isomers of Methyl 1-methyl-4-oxocyclohexanecarboxylate, standard electron ionization (EI) mass spectra are typically nearly identical. The high energy of the ionization process often leads to the loss of stereochemical information before fragmentation occurs. Therefore, MS is an excellent tool for confirming the molecular weight (156.18 g/mol ) but is not suitable for differentiating between these two isomers.[17]
Experimental Protocols
To ensure reproducible and high-quality data, the following standardized protocols are recommended.
NMR Sample Preparation & Acquisition Workflow
Caption: Standard workflow for NMR analysis of isomers.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer into a clean vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Summary and Conclusion
The differentiation of cis and trans isomers of Methyl 1-methyl-4-oxocyclohexanecarboxylate is achieved most effectively and unambiguously through NMR spectroscopy.
| Spectroscopic Method | Differentiating Capability | Key Feature(s) for Identification |
| ¹³C NMR | Excellent | The upfield chemical shift of the axial methyl carbon (~5-6 ppm) in the cis isomer due to the γ-gauche effect.[10][11][12] |
| ¹H NMR | Very Good | Differences in the chemical shifts and coupling constants (J-values) of the ring protons, reflecting their axial/equatorial positions. |
| IR Spectroscopy | Poor / Limited | Minor, often inconclusive, shifts in the C=O stretching frequencies. |
| Mass Spectrometry | None | Spectra are expected to be identical as stereochemical information is lost upon ionization. |
References
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Various Authors. (2018). NMR analysis of streoisomer?. ResearchGate. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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Buchanan, G. W., Preusser, S. H., & Webb, V. L. (1984). Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in substituted cyclohexanes and 1,3-dioxanes. Canadian Journal of Chemistry, 62(7), 1308-1311. Retrieved from [Link]
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Mirau, P. A. (2018). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Polymers, 10(11), 1259. Retrieved from [Link]
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Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]
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Al-abcha, A., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic & Biomolecular Chemistry, 17(34), 7979-7987. Retrieved from [Link]
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Tonelli, A. E. (1991). Failure of the .gamma.-gauche effect method to predict the stereosequence-dependent carbon-13 NMR spectrum of the disubstituted vinyl polymer atactic poly(methyl methacrylate). Macromolecules, 24(11), 3065–3068. Retrieved from [Link]
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Various Authors. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Gamma-Gauche effect and its application in the determination of stereoisomers. ResearchGate. Retrieved from [Link]
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H. S. Gutowsky, et al. (1953). Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society, 75(13), 3309–3310. Retrieved from [Link]
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Kleinpeter, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]
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Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]
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LeBel, N. A., et al. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433. Retrieved from [Link]
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Ashenhurst, J. (2014). Cyclohexane Conformations. Master Organic Chemistry. Retrieved from [Link]
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Various Authors. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]
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Various Authors. (2019). IR spectra and structures of saturated ruthenium cluster carbonyl cations. ResearchGate. Retrieved from [Link]
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Various Authors. (2010). 13C chemical shift substituent effect of the methyl group. ResearchGate. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 75(6), 2139–2142. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE. Retrieved from [Link]
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Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
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Various Authors. (1968). Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Methyl 1-methyl-4-oxocyclohexanecarboxylate
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of methyl 1-methyl-4-oxocyclohexanecarboxylate, ensuring the safety of laboratory personnel and the protection of our environment. We will move beyond a simple checklist to provide the underlying scientific and regulatory rationale for each step, empowering your team to handle this compound with the expertise and confidence that defines a culture of safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 1-methyl-4-oxocyclohexanecarboxylate is not a benign substance; its safe handling is dictated by its specific chemical properties.
According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] This necessitates the stringent use of Personal Protective Equipment (PPE). The causality is direct: the ester and ketone functionalities can interact with biological macromolecules, leading to irritation upon contact.
Table 1: Hazard Profile of Methyl 1-methyl-4-oxocyclohexanecarboxylate
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1] |
Furthermore, while not classified as a flammable liquid, related compounds with similar structures possess flashpoints that indicate combustibility.[2][3] Therefore, it is prudent to treat it as a combustible substance and avoid proximity to ignition sources.[2][3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of methyl 1-methyl-4-oxocyclohexanecarboxylate is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility. This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety and compliance.
Caption: Disposal workflow for Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Experimental Protocol: Waste Collection and Storage
-
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[3] All waste handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Waste Segregation: Do not mix methyl 1-methyl-4-oxocyclohexanecarboxylate waste with incompatible materials. It should be collected in a dedicated waste stream for non-halogenated organic solvents.[4] Incompatibles include strong oxidizing agents and bases.[2]
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid.[3][5] The container must be in good condition, free from leaks or cracks. It is best practice to use the original container if it is intact and can be safely repurposed for waste.[5]
-
Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label.[5][6] The label must include:
-
Satellite Accumulation Area (SAA) Storage: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[5][7] The SAA should be a secondary containment bin to mitigate spills.[4]
Regulatory Compliance: Adhering to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9] These regulations are not arbitrary; they are in place to protect human health and the environment.[9]
EPA Hazardous Waste Classification:
While methyl 1-methyl-4-oxocyclohexanecarboxylate is not explicitly listed as a hazardous waste, it would likely be classified under the F003 or F005 codes for non-halogenated solvents if mixed with other common laboratory solvents like acetone, methanol, or toluene.[10] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[1]
OSHA Requirements:
OSHA's regulations focus on worker safety.[11] This includes mandates for:
-
Hazard Communication: Ensuring that all personnel handling the waste are aware of its hazards through proper labeling and access to the SDS.[12]
-
Training: All employees who handle hazardous waste must receive appropriate training on safe handling procedures and emergency protocols.[13]
-
Emergency Preparedness: An emergency response plan must be in place to address spills or exposures.[13]
Caption: Logical relationship of safety precautions.
Final Disposal: The Role of a Licensed Vendor
Under no circumstances should methyl 1-methyl-4-oxocyclohexanecarboxylate be disposed of down the drain or in regular trash.[9][14] This is due to its potential environmental toxicity and the fact that it can interfere with wastewater treatment processes.
The final step in the disposal process is the transfer of the accumulated waste to a licensed hazardous waste disposal company.[3] These companies have the specialized equipment and permits to transport, treat, and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.[14]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional safety office.
-
Control Ignition Sources: If the spill is significant, remove all sources of ignition.[14]
-
Containment and Cleanup: For small spills, use an inert absorbent material like sand or vermiculite.[1] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[14][15]
-
Decontamination: Decontaminate the spill area with soap and water.
-
PPE Removal: Remove and decontaminate or dispose of all PPE as hazardous waste.
By adhering to these scientifically sound and regulatory-compliant procedures, you can ensure that the final chapter in the lifecycle of methyl 1-methyl-4-oxocyclohexanecarboxylate is one of responsibility and safety. This commitment to meticulous chemical handling not only protects your team and the environment but also upholds the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. danielshealth.com [danielshealth.com]
- 10. wku.edu [wku.edu]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
